Hexahydropyrrolizin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIGGSUICKDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276692 | |
| Record name | Hexahydropyrrolizin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-83-5 | |
| Record name | Hexahydropyrrolizin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hexahydro-1H-pyrrolizin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hexahydropyrrolizin-1-one: A Comprehensive Guide to Structure Elucidation and Conformational Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydropyrrolizin-1-one represents the core scaffold of numerous pyrrolizidine alkaloids, a class of natural products with a wide spectrum of physiological activities and significant interest in medicinal chemistry.[1][2] An unambiguous determination of its three-dimensional structure and an understanding of its conformational dynamics are paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven methodology for the complete structural and conformational characterization of the this compound skeleton. We will move beyond a simple listing of techniques to explain the causal logic behind the integrated application of modern spectroscopic and computational methods, ensuring a self-validating and authoritative analytical workflow.
Introduction: The Significance of the Pyrrolizidinone Core
The pyrrolizidine skeleton, a bicyclic system comprising two fused five-membered rings sharing a nitrogen atom, is a privileged scaffold in natural products and medicinal chemistry.[2][3] The introduction of a carbonyl group at the C1 position yields the this compound core (also known as 1-pyrrolizidinone), a lactam that serves as a key intermediate in the synthesis of complex alkaloids and as a peptidomimetic.[2] Its rigid, bicyclic nature imposes significant conformational constraints that are crucial for its biological activity. Therefore, a precise understanding of its structure is not merely an academic exercise but a critical prerequisite for harnessing its therapeutic potential.
This guide details the synergistic use of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry to achieve a definitive structural assignment and conformational model.
Caption: Overview of the this compound Scaffold.
Part I: Definitive Structure Elucidation
The first objective is to establish the molecular formula and the precise connectivity of every atom. This is achieved by systematically integrating data from multiple analytical techniques.
Foundational Analysis: MS and IR Spectroscopy
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, from which the unambiguous molecular formula, C₇H₁₁NO, is derived.[4] The nominal mass is 125.17 g/mol .[4] Electron ionization (EI) mass spectra can also reveal characteristic fragmentation patterns, such as the loss of CO, which supports the presence of a carbonyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy serves to confirm the presence of key functional groups. For this compound, the most prominent feature is a strong absorption band in the region of 1650-1700 cm⁻¹, which is characteristic of a five-membered ring lactam (amide carbonyl). The absence of N-H stretching bands (around 3300 cm⁻¹) confirms the tertiary nature of the bridgehead nitrogen.
The Cornerstone of Connectivity: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the complete atomic connectivity. Due to the molecule's asymmetry, all seven carbons and eleven protons are chemically non-equivalent, leading to a complex but information-rich spectrum.[5]
-
¹H and ¹³C NMR: The ¹H NMR spectrum will display eleven distinct signals, and the ¹³C NMR will show seven. Key chemical shifts provide initial assignments:
-
¹³C NMR: A signal in the δ 170-180 ppm range is indicative of the lactam carbonyl (C1).
-
¹H NMR: Protons adjacent to the electron-withdrawing carbonyl (H2) and the bridgehead nitrogen (H5, H7a) will be shifted downfield.[6]
-
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| C1 | - | ~175 | Lactam Carbonyl |
| C2 | ~2.2 - 2.6 | ~35-45 | α to Carbonyl |
| C3 | ~1.8 - 2.2 | ~25-35 | β to Carbonyl |
| C5 | ~3.0 - 3.5 | ~50-60 | α to Nitrogen |
| C6 | ~1.7 - 2.1 | ~20-30 | Aliphatic |
| C7 | ~1.9 - 2.3 | ~25-35 | Aliphatic |
| C7a | ~3.5 - 4.0 | ~60-70 | Bridgehead, α to N |
-
2D NMR for Unambiguous Connectivity: While 1D spectra provide clues, 2D NMR experiments are essential for piecing together the molecular puzzle.
Caption: Workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). It allows for the tracing of proton networks. For this compound, two main spin systems will be identified: H2-H3 and H5-H6-H7. The bridgehead proton (H7a) will show correlations to protons in both rings (H7 and H5), acting as a key linker.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal directly to the carbon it is attached to. It's the definitive method for assigning the chemical shifts of all protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. This is critical for:
-
Locating the Carbonyl: Protons at C2 and C3 will show strong HMBC correlations to the C1 carbonyl carbon.
-
Confirming the Bicyclic Core: The bridgehead proton H7a will show correlations to C1, C3, and C5, unambiguously confirming the fused ring system. Protons at C5 will correlate to C3, bridging the two five-membered rings.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a high-quality NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify chemical shift ranges.[7]
-
2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Standard parameters on a 500 MHz spectrometer would involve 2048 data points in the direct dimension and 256-512 increments in the indirect dimension, with 4-8 scans per increment.
-
2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.
-
2D HMBC: Acquire a gradient-selected HMBC experiment. Set the long-range coupling delay to optimize for correlations over a ³JCH of ~8 Hz. This will highlight the key multi-bond correlations needed for final assembly.
-
Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC). Analyze the spectra sequentially as per the workflow in the diagram above to build the molecular structure from fragments.
Part II: Unraveling the 3D Conformation
With the 2D structure established, the focus shifts to the molecule's three-dimensional shape and preferred orientation in solution. The conformation of the pyrrolizidine core is primarily defined by the pucker of the two five-membered rings.
The Conformational Landscape of Pyrrolizidines
The fused pyrrolizidine system is not planar. It exists in a dynamic equilibrium between two primary puckered conformations: exo-buckled and endo-buckled .[8] In the exo form, C7 is puckered away from the C1-C2-C3 plane on the opposite side of the bridgehead H7a. In the endo form, C7 is puckered towards the same side. The energy difference between these conformers is often small, meaning both can be populated at room temperature.[9]
Caption: Conformational equilibrium in the pyrrolizidine core.
Experimental Probes of Conformation
-
¹H-¹H Coupling Constants (J-Values): The magnitude of the three-bond coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. By carefully measuring the J-values from a high-resolution ¹H spectrum, one can infer the dihedral angles and thus the ring pucker.
-
Cis-protons (dihedral angle ~0°) typically show J-values of 7-10 Hz.
-
Trans-protons with dihedral angles near 90° show very small J-values (0-2 Hz), while those with angles near 180° show large values (10-14 Hz).
-
Table 2: Representative J-Coupling Constants and Conformational Implications
| Coupling | Expected Dihedral Angle | Predicted J-Value (Hz) | Implication |
| J(H7a, H7-trans) | ~150-170° (Exo) | 8-10 | Suggests Exo puckering |
| J(H7a, H7-cis) | ~30-50° (Exo) | 4-6 | Suggests Exo puckering |
| J(H7a, H5-trans) | ~140-160° | 7-9 | Defines relative stereochemistry |
| J(H7a, H5-cis) | ~20-40° | 5-7 | Defines relative stereochemistry |
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most definitive NMR technique for conformational analysis. The NOE is a through-space interaction, and a NOESY cross-peak indicates that two protons are physically close (< 5 Å), regardless of their bonding.[10][11] For this compound, key NOEs are used to determine the relative stereochemistry and dominant conformation.[12]
-
Defining the Ring Junction: A strong NOE between the bridgehead proton (H7a) and one of the H5 protons confirms the cis-fusion of the rings.
-
Distinguishing Exo vs. Endo Puckering: In an exo-puckered conformer, H7a is spatially close to the cis-proton at C6. Conversely, in an endo-puckered form, H7a would be closer to the trans-proton at C6. Observing a strong NOE between H7a and H6-cis is powerful evidence for a dominant exo conformation.
-
Protocol: 1D/2D NOESY Experiment
-
Sample Preparation: Use a freshly prepared, degassed sample to minimize paramagnetic interference from dissolved oxygen.
-
Experiment Selection: For targeted questions, a 1D NOESY difference experiment is fast and efficient.[13] Selectively irradiate a key proton (e.g., H7a) and observe which other protons show an enhancement. For a comprehensive view, a 2D NOESY experiment is superior.[12]
-
Acquisition: For 2D NOESY, use a mixing time (d8) appropriate for a small molecule, typically between 500 ms and 1.5 s. The optimal time depends on the molecule's rotational correlation time.
-
Interpretation: Analyze the resulting spectrum for key cross-peaks. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the protons. Strong peaks indicate close proximity.
In Silico Validation: Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings.[14][15]
-
Conformational Searching: Perform a systematic conformational search to identify all low-energy minima, including potential exo and endo puckered forms.
-
Energy Calculation: Optimize the geometry of each conformer and calculate its relative energy using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16] The conformer with the lowest calculated energy is predicted to be the most abundant in the gas phase, which is a good approximation for solution.
-
Validation: The ultimate validation comes from comparing calculated NMR parameters (chemical shifts and coupling constants) for the lowest-energy conformer with the experimental data. A strong correlation provides high confidence in the assigned conformation.
Conclusion: An Integrated Approach to Certainty
The structure elucidation and conformational analysis of this compound is a case study in modern chemical analysis. No single technique provides the complete picture. Certainty is achieved through a logical, self-validating workflow that integrates multiple streams of evidence. The unambiguous molecular formula from HRMS is confirmed by the functional group data from IR. This foundation allows for the assembly of the atomic connectivity through a systematic application of 1D and 2D NMR techniques (COSY, HSQC, and HMBC). Finally, the three-dimensional structure is resolved by interpreting the geometric information encoded in NMR coupling constants and NOESY correlations, with the resulting model being validated against first-principles computational chemistry calculations. This rigorous, multi-faceted approach ensures an authoritative and trustworthy characterization, essential for advancing research in natural product synthesis and drug development.
References
-
PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Prakash, A. S., Pereira, T. N., Reilly, P. E., & Seawright, A. A. (2014). Pyrrolizidine Alkaloids: Structure and Toxicity. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (n.d.). DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. Retrieved from [Link]
-
Culvenor, C. C. J., & Willette, R. E. (1966). Ionization constants of pyrrolizidine alkaloids. ResearchGate. Retrieved from [Link]
-
Wetmore, S. D., & Williams, D. R. (2004). A computational study of the structures and base-pairing properties of pyrrolizidine alkaloid-derived DNA adducts. Canadian Science Publishing. Retrieved from [Link]
-
Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Retrieved from [Link]
-
(n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. Retrieved from [Link]
-
Moreira, V. M., et al. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. Retrieved from [Link]
-
Ghasempour, L., et al. (2018). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. PMC. Retrieved from [Link]
-
Chen, L., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. National Institutes of Health. Retrieved from [Link]
-
Brain, S. A., et al. (1998). Pyrrolizin-3-one and its 1,2-dihydro derivative: structures of the free molecules determined by electron diffraction and ab initio calculations and in the crystal by X-ray diffraction. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Liu, C., et al. (2018). Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. PMC. Retrieved from [Link]
-
Zhang, M., et al. (2017). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. NIST WebBook. Retrieved from [Link]
-
Spenser, I. D. (1985). Stereochemical aspects of the biosynthetic routes leading to the pyrrolizidine and the quinolizidine alkaloids. ResearchGate. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 1D NOESY. NMR Facility. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
Robertson, J. (2015). Synthesis of (R)-(-)-Pyrrolam A (I) and Studies on Its Stability: A Caveat on Computational Methods. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
-
Molyneux, R. J., & James, L. F. (1982). Chemistry of toxic range plants. Determination of pyrrolizidine alkaloid content and composition in Senecio species by nuclear magnetic resonance spectroscopy. ACS Publications. Retrieved from [Link]
-
Guesmi, A., et al. (2015). Crystal structure of (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, C10H13NO3. ResearchGate. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2017). Structure determination from X-ray powder diffraction, DFT calculation, and Hirshfeld surface analysis of two fused bicyclic and tricyclic compounds. Retrieved from [Link]
-
Lin, G., et al. (2022). Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update. PubMed Central. Retrieved from [Link]
-
GVSU Chemistry. (2015, February 9). Conformational Isomers in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved from [Link]
-
MDPI. (n.d.). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Retrieved from [Link]
-
Jasiński, R. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Conformational Analysis - Stereochemical and Conformational Isomerism. Organic Chemistry. Retrieved from [Link]
-
The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]
-
Murugan, R., et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. Retrieved from [Link]
-
Koskinen, A. M., & O'Gorman, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). (1S,7AR)-hexahydro-1H-pyrrolizin-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 12. 1D NOESY [nmr.chem.ucsb.edu]
- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 15. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Novel Hexahydropyrrolizin-1-one Derivatives
Executive Summary
The hexahydropyrrolizin-1-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including natural alkaloids and synthetic molecules with therapeutic potential. Its rigid, bicyclic structure and defined stereochemical features make it an attractive framework in drug discovery, particularly for central nervous system (CNS) disorders.[1][2] This guide provides a comprehensive overview of modern and novel synthetic strategies for accessing this valuable core, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, stereochemical control, and practical considerations of key methodologies, including 1,3-dipolar cycloadditions, enantioselective organocatalysis, and innovative cascade reactions. Each section is grounded in authoritative literature, offering detailed, reproducible protocols and comparative data to empower scientists in the rational design and synthesis of next-generation this compound derivatives.
Introduction: The Strategic Importance of the this compound Core
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to explore three-dimensional chemical space effectively due to its non-planar, sp3-hybridized nature.[3] When fused into the bicyclic this compound system (also known as the pyrrolizidinone core), the resulting conformational rigidity and presentation of substituents in distinct spatial vectors offer a powerful tool for designing ligands with high target specificity and optimized ADME properties.[3][4]
Derivatives of this scaffold have shown significant promise in various therapeutic areas. Notably, a class of substituted 2,3-dihydro-1H-pyrrolizin-1-ones has been investigated for the potential treatment of Alzheimer's disease, highlighting the scaffold's utility in CNS drug development.[1] The development of potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), crucial in neuroinflammatory processes, has also utilized related bicyclic cores, underscoring the therapeutic relevance of such structures.[2][4]
The primary synthetic challenge lies in the precise and predictable control of multiple stereocenters within the bicyclic framework. Consequently, the development of stereoselective and enantioselective methodologies is paramount. This guide will dissect several field-proven and emerging strategies that address this challenge directly.
Foundational Strategy: 1,3-Dipolar Cycloaddition of Nitrones
The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrone or azomethine ylide) and a dipolarophile (an alkene) is one of the most robust and widely employed methods for constructing the pyrrolizidine core.[5][6] This approach is particularly powerful due to its ability to form multiple stereocenters in a single, highly controlled step.[5]
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism. A cyclic nitrone, often generated in situ from the corresponding N-substituted pyrrolidine-N-oxide, reacts with an alkene. The stereochemical outcome is highly predictable, guided by the configuration of the nitrone and the approach of the alkene, which is influenced by steric demands.[5] This allows for excellent diastereoselectivity. The initial product is an isoxazolidine intermediate, which is then typically subjected to reductive N-O bond cleavage to yield the final pyrrolizidine product.
Sources
- 1. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of the Hexahydropyrrolizin-1-one Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolizin-1-one scaffold is a pivotal structural motif in a vast array of natural products, particularly the pyrrolizidine alkaloids, and serves as a versatile building block in medicinal chemistry. Its unique bicyclic, fused-ring system imparts distinct stereochemical and electronic properties that govern its reactivity and make it an attractive template for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the chemical properties and reactivity of the this compound core, delving into its synthesis, stereochemistry, and functionalization. We will examine the reactivity at the carbonyl group, the adjacent α-carbons, and the bridgehead nitrogen, supported by mechanistic insights and established experimental protocols. This document is intended to serve as a technical resource for researchers engaged in the synthesis and application of compounds containing this important heterocyclic core.
Introduction: The Significance of the this compound Core
The this compound core, a saturated bicyclic amine with a ketone at the 1-position, is the foundational structure of many pyrrolizidine alkaloids.[1] These natural products are known for their wide range of biological activities.[2] While many unsaturated pyrrolizidine alkaloids exhibit significant toxicity, the saturated this compound core is a valuable and stable scaffold for the development of new pharmaceuticals.[2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal platform for designing molecules that can interact with specific biological targets with high affinity and selectivity. The enantioselective synthesis of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives, for instance, has been explored for potential treatments of Alzheimer's disease.[2][3]
This guide will focus on the fundamental chemical principles that underpin the reactivity of this core, providing the necessary knowledge to manipulate its structure and explore its potential in drug discovery and development.
Structural and Electronic Properties
The this compound molecule consists of two fused five-membered rings, creating a bicyclic system with a bridgehead nitrogen atom. This structure has significant stereochemical implications, with the potential for multiple stereoisomers depending on the substitution pattern.
Stereochemistry
The fused ring system of this compound is not planar. The stereochemistry at the bridgehead carbons and any substituents will dictate the overall three-dimensional shape of the molecule. This, in turn, influences the accessibility of the different faces of the molecule to incoming reagents, playing a crucial role in the stereochemical outcome of its reactions. For instance, in the reduction of a substituted this compound, the hydride can attack from either the endo or exo face, leading to different diastereomers of the corresponding alcohol. The steric hindrance posed by the bicyclic framework often leads to a preferential direction of attack.[4][5]
Electronic Characteristics
The key reactive sites of the this compound core are:
-
The Carbonyl Group (C1): The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack.[6]
-
The α-Carbons (C2 and C7a): The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
-
The Nitrogen Atom (N4): The lone pair of electrons on the bridgehead nitrogen atom imparts basic and nucleophilic character to it, although its reactivity can be influenced by steric hindrance from the bicyclic system.
The interplay of these electronic features, combined with the stereochemical constraints of the ring system, dictates the rich and diverse reactivity of the this compound core.
Synthesis of the this compound Core
The construction of the this compound skeleton can be achieved through several synthetic strategies, most commonly involving the formation of one of the five-membered rings onto a pre-existing pyrrolidine ring. Intramolecular cyclization reactions are a powerful tool for this purpose.
A common approach involves the intramolecular Michael addition-lactonization of a pyrrole-derived enone-acid, followed by catalytic hydrogenation to yield the saturated bicyclic system.[7] Another powerful method is the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile, which can construct the bicyclic core in a highly stereocontrolled manner.[8]
Diagram: General Synthetic Approach via Intramolecular Cyclization
Caption: A generalized workflow for the synthesis of the this compound core.
Reactivity and Key Transformations
The reactivity of the this compound core can be systematically explored by considering the reactions at its primary functional groups.
Reactions at the Carbonyl Group: Nucleophilic Addition
The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. A key reaction in this category is the reduction of the ketone to a secondary alcohol.
4.1.1. Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding alcohol, hexahydropyrrolizin-1-ol, is a fundamental transformation. Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.[9]
The stereochemical outcome of this reduction is of paramount importance. The hydride nucleophile can approach the planar carbonyl group from either of its two faces. In the case of the rigid bicyclic system of this compound, these two faces are diastereotopic, and one is typically more sterically hindered than the other. This steric hindrance directs the incoming nucleophile to the less hindered face, resulting in a diastereoselective reaction. For example, in the reduction of camphor, a similar bicyclic ketone, the hydride attack occurs preferentially from the less hindered endo face.[5][10] A similar principle applies to the this compound core, where the stereochemistry of the resulting alcohol is dictated by the steric environment around the carbonyl group.
Diagram: Stereoselective Reduction of this compound
Caption: Diastereoselective reduction of the this compound carbonyl group.
Experimental Protocol: Reduction of a Ketone with Sodium Borohydride (General Procedure)
This protocol is a general representation and may require optimization for the specific this compound substrate.
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by column chromatography on silica gel to afford the desired hexahydropyrrolizin-1-ol.
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol are chosen as they are protic and can participate in the reaction mechanism by stabilizing the intermediate alkoxide and protonating it in the final step.[9]
-
Temperature: The reaction is initiated at 0 °C to control the rate of reaction and minimize potential side reactions.
-
Excess Reagent: A slight excess of NaBH₄ is used to ensure complete conversion of the starting material.
-
Quenching: The quenching step is necessary to destroy any unreacted NaBH₄ and to protonate the resulting alkoxide to form the final alcohol product.
Reactions at the α-Carbons: Enolate Formation and Alkylation
The protons on the carbons alpha to the carbonyl group (C2 and C7a) are acidic and can be deprotonated by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.
The regioselectivity of enolate formation is a key consideration. In an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more stable, more substituted enolate). The choice of base, solvent, and temperature can be used to selectively generate one over the other. A bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic enolate.
Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Selective formation of kinetic and thermodynamic enolates.
Experimental Protocol: α-Alkylation of a Ketone via Enolate Formation (General Procedure)
This is a general protocol and requires careful optimization and inert atmosphere techniques.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Enolate Formation: Add a solution of the this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF to the stirred ketone solution via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time, then slowly warm to room temperature.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described previously.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Enolates are strong bases and will be quenched by protic solvents like water. Therefore, anhydrous solvents and inert atmosphere are crucial.
-
LDA as a Base: LDA is a strong, bulky, non-nucleophilic base, which is ideal for deprotonating the α-carbon without adding to the carbonyl group.[3]
-
Low Temperature: -78 °C is used to favor the formation of the kinetic enolate and to control the reactivity of the highly reactive enolate and alkylating agent.
Spectroscopic Characterization
The structure of the this compound core and its derivatives is typically confirmed using a combination of spectroscopic techniques.
| Technique | Key Features for this compound | Approximate Values |
| ¹H NMR | Signals for the diastereotopic protons of the two five-membered rings. The chemical shifts are influenced by the proximity to the carbonyl group and the nitrogen atom. | Protons α to the carbonyl: ~2.0-2.8 ppm. Other aliphatic protons: ~1.5-3.5 ppm. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon. Signals for the other six sp³ hybridized carbons in the bicyclic system.[11][12] | Carbonyl carbon (C=O): ~200-220 ppm. Other aliphatic carbons: ~20-60 ppm.[11][12] |
| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone. C-N stretching and C-H stretching vibrations.[13] | C=O stretch: ~1700-1740 cm⁻¹.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | For C₇H₁₁NO, the exact mass is 125.0841 g/mol . |
Conclusion
The this compound core is a stereochemically rich and synthetically versatile scaffold. A thorough understanding of its electronic properties and the influence of its rigid bicyclic structure is essential for predicting and controlling its reactivity. The key transformations, including nucleophilic addition to the carbonyl group and electrophilic substitution at the α-carbons via enolate intermediates, provide a powerful toolkit for the synthesis of a diverse range of derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the this compound core in the design and synthesis of novel molecules with potential applications in medicinal chemistry and beyond.
References
-
Castells, J., et al. (2018). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Molecules, 23(1), 123. [Link]
-
Kamal, A., et al. (2015). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. RSC Advances, 5(10), 7128-7137. [Link]
- BenchChem. (2025). Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Detailed Protocol for Researchers.
-
PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. National Center for Biotechnology Information. [Link]
-
Sparr, C., et al. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link]
- Wada, M., et al. (2019). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction of Ketones. The Journal of Physical Chemistry A, 123(35), 7629–7637.
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
NPTEL. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry [Video]. YouTube. [Link]
-
NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-. In NIST Chemistry WebBook. [Link]
-
S. G. D. E. K. (2021). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 6(40), 26345–26356. [Link]
-
LibreTexts. (2021, August 15). 18.14: Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. In Chemistry LibreTexts. [Link]
-
Wikipedia. (2023, November 29). Pyrrolizidine. In Wikipedia. [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of amino-1,2-dihydro-1-pyrrolizinones. [Link]
- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.
-
NPTEL. (2021, August 11). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). Synthesis of hexahydropyrrolo[2,1-a]isoquinoline compound libraries through a Pictet-Spengler cyclization/metal-catalyzed cross coupling/amidation sequence. [Link]
- Chemistry LibreTexts. (2021, August 15). Stereochemistry of the nucleophilic addition reaction. In Chemistry LibreTexts.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Figshare. (2019, December 19). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N‑Allylation of N‑Silyl Pyrrole Latent Nucleophiles. [Link]
-
LibreTexts. (2022, May 19). 18.5: The Stereochemistry of Carbonyl Reduction. In Chemistry LibreTexts. [Link]
-
LibreTexts. (2023, September 30). 12.7: Interpreting Infrared Spectra. In Chemistry LibreTexts. [Link]
-
NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]
Sources
- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Hexahydropyrrolizin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure of Hexahydropyrrolizin-1-one
The structure of this compound consists of a fused five-membered and six-membered ring system containing a nitrogen atom at the bridgehead and a carbonyl group in the six-membered ring. The molecular formula is C₇H₁₁NO, and its molecular weight is 125.17 g/mol . The IUPAC name is hexahydro-1H-pyrrolizin-1-one, and its structure can be represented by the SMILES string C1CC2C(=O)CCN2C1.
Figure 1: Chemical Structure of this compound
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions were generated using online NMR prediction tools.[1][2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, a total of 11 protons are expected to be observed in the spectrum. Due to the rigid bicyclic structure, the protons on the same carbon atom can be diastereotopic and thus have different chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 2.0-2.2 | m | - |
| H-3 | 2.3-2.5 | m | - |
| H-5 | 3.0-3.2 | m | - |
| H-6 | 1.8-2.0 | m | - |
| H-7 | 2.5-2.7 | m | - |
| H-8 | 3.3-3.5 | m | - |
Interpretation:
-
H-8 (Bridgehead): The proton at the bridgehead carbon (C-8) is expected to be the most deshielded among the non-alpha protons due to its proximity to the nitrogen atom. Its signal is predicted to appear in the 3.3-3.5 ppm range.
-
H-5 (α to Nitrogen): The protons on the carbon adjacent to the nitrogen (C-5) are also expected to be deshielded and are predicted to resonate around 3.0-3.2 ppm.
-
H-7 (α to Carbonyl): The protons on the carbon alpha to the carbonyl group (C-7) will be deshielded and are predicted to appear in the 2.5-2.7 ppm region.
-
H-3 (α to Nitrogen): The protons on C-3, also alpha to the nitrogen, are predicted to be in the 2.3-2.5 ppm range.
-
H-2 and H-6: The remaining methylene protons on C-2 and C-6 are in a more shielded environment and are expected to resonate at higher fields, between 1.8 and 2.2 ppm.
The multiplicities of the signals are expected to be complex multiplets (m) due to the intricate spin-spin coupling between the neighboring protons in the rigid bicyclic system. A detailed 2D NMR analysis (like COSY and HSQC) would be necessary for the unambiguous assignment of each proton signal.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 170-175 |
| C-8 (Bridgehead) | 60-65 |
| C-5 (α to N) | 50-55 |
| C-3 (α to N) | 45-50 |
| C-7 (α to C=O) | 35-40 |
| C-2 | 25-30 |
| C-6 | 20-25 |
Interpretation:
-
C-1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and its signal is predicted to appear significantly downfield, in the range of 170-175 ppm. This is a characteristic chemical shift for a lactam carbonyl group.
-
C-8 (Bridgehead Carbon): The bridgehead carbon attached to the nitrogen is expected to be the most deshielded of the sp³ carbons, with a predicted chemical shift in the 60-65 ppm range.
-
C-5 and C-3 (Carbons α to Nitrogen): The carbons directly bonded to the nitrogen atom (C-5 and C-3) are also deshielded and are predicted to resonate between 45 and 55 ppm.
-
C-7 (Carbon α to Carbonyl): The carbon adjacent to the carbonyl group (C-7) is predicted to have a chemical shift in the 35-40 ppm region.
-
C-2 and C-6: The remaining methylene carbons (C-2 and C-6) are the most shielded and are expected to appear at the highest field, between 20 and 30 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would be dominated by absorptions corresponding to the C-H and C=O bonds.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Lactam) | 1650-1690 | Strong |
| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |
| C-N Stretch | 1000-1250 | Medium |
Interpretation:
-
C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be a strong absorption in the 1650-1690 cm⁻¹ region. This is characteristic of the carbonyl stretching vibration of a six-membered ring lactam. The ring strain in the bicyclic system may influence the exact position of this band.
-
C-H Stretch: Multiple bands of medium to strong intensity are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds of the methylene and methine groups in the molecule.
-
C-N Stretch: A medium intensity absorption in the fingerprint region, between 1000 and 1250 cm⁻¹, is expected for the C-N bond stretching vibration.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 97 | [M - CO]⁺ |
| 82 | [M - C₂H₃O]⁺ |
| 68 | [C₄H₆N]⁺ |
| 55 | [C₃H₅N]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺): A peak at m/z 125, corresponding to the molecular weight of this compound, is expected. The intensity of this peak would depend on its stability under EI conditions.
-
Loss of Carbon Monoxide ([M - CO]⁺): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 97.
-
Alpha-Cleavage: Cleavage of the bonds alpha to the carbonyl group is a characteristic fragmentation pathway for ketones. This could lead to the formation of various fragment ions, including the one observed at m/z 82.
-
Fragmentation of the Pyrrolizidine Ring: The pyrrolizidine ring system can undergo characteristic fragmentation, leading to the formation of nitrogen-containing fragments such as those at m/z 68 and 55.
Experimental Protocols
To obtain experimental data for this compound, the following general protocols would be employed:
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for 1D ¹H, 1D ¹³C{¹H}, and 2D experiments (COSY, HSQC, HMBC) should be used.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns. Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D NMR spectra.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used in an IR cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of the Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a detailed and coherent picture of the molecular structure of this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns are all consistent with the proposed bicyclic lactam structure. This guide serves as a valuable resource for researchers and scientists in understanding the principles of spectroscopic data interpretation for pyrrolizidine-type alkaloids and other related heterocyclic compounds. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial to validate these findings with experimentally acquired data for unambiguous structure confirmation.
References
-
PubChem. Hexahydro-1H-pyrrolizin-1-one hydrochloride. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
A Technical Guide to Hexahydropyrrolizin-1-one: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrrolizidine alkaloid core, a bicyclic structure composed of two fused five-membered rings sharing a nitrogen atom, is a recurring and vital motif in natural products and medicinal chemistry.[1][2] Its saturated, three-dimensional architecture provides a rigid scaffold that is highly advantageous for exploring pharmacophore space, a significant departure from the flat, two-dimensional nature of many aromatic systems used in drug design.[3] Within this class, hexahydropyrrolizin-1-one represents a fundamental and synthetically accessible building block. Its unique stereochemical and electronic properties make it an attractive starting point for the synthesis of complex alkaloids, novel therapeutic agents, and chemical probes.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core molecular identity, present a robust synthetic protocol with mechanistic insights, detail a comprehensive analytical workflow for its characterization, and explore its applications as a privileged scaffold in modern drug discovery.
Core Molecular Identity
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section establishes the definitive identity of this compound.
IUPAC Nomenclature and CAS Registry Number
-
Common IUPAC Name: hexahydro-1H-pyrrolizin-1-one[4]
-
Systematic IUPAC Name: 2,3,5,6,7,8-hexahydropyrrolizin-1-one[5][6][7]
-
Common Synonyms: 1-Ketopyrrolizidine[6]
Physicochemical Properties
The key physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various solvents, its potential for purification, and its storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO | [4][6] |
| Molecular Weight | 125.17 g/mol | [4][6] |
| Boiling Point | 55-56 °C (at 3 Torr) | [6] |
| Density | 1.0754 g/cm³ | [6] |
| pKa (Predicted) | 6.67 ± 0.20 | [6] |
| SMILES | O=C1CCN2CCCC12 | [4] |
Structural Representation
The bicyclic structure of this compound is depicted below, with standard IUPAC numbering for the pyrrolizidine ring system.
Caption: 2D structure of hexahydro-1H-pyrrolizin-1-one.
Synthesis of the Pyrrolizidinone Core
The construction of the pyrrolizidinone scaffold is of significant interest to the pharmaceutical and agrochemical industries.[8] While several strategies exist, including the hydrogenation of aromatic precursors and various cycloaddition reactions, a particularly versatile and efficient method involves a three-step sequence starting from readily available materials.[8][9]
Featured Protocol: A Three-Step Synthesis via [2+2] Cycloaddition and Ring Expansion
This protocol, adapted from methodologies described in the literature, provides a robust pathway to the pyrrolizidinone core.[8][10] It relies on an initial cycloaddition to form a key cyclobutanone intermediate, followed by a rearrangement and a final intramolecular cyclization.
Caption: Workflow for the three-step synthesis of the pyrrolizidinone core.
Experimental Protocol:
Step 1: [2+2] Cycloaddition to form Cyclobutanone Intermediate
-
Activation: To a solution of the appropriate N-chloroalkyl amide (1.0 equiv) in dichloromethane (DCM, 0.2 M), add 2-fluoropyridine (1.2 equiv) and cool to 0 °C.
-
Keteniminium Formation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise. The formation of the keteniminium intermediate is the critical electrophilic species for the cycloaddition.
-
Cycloaddition: Add the alkene partner (e.g., styrene, 1.5 equiv) and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Hydrolysis: Quench the reaction by adding an aqueous solution of sodium hydroxide (2 M). The resulting iminium salt is hydrolyzed to the cyclobutanone. Extract the aqueous layer with DCM, combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
-
Causality Insight: Triflic anhydride is a powerful activating agent for the amide, facilitating the elimination to form the highly reactive keteniminium salt. The subsequent hydrolysis must be controlled to prevent side reactions.
-
Step 2: Beckmann-type Rearrangement to γ-Lactam
-
Oximation (Implicit): The cyclobutanone is treated with an aminating agent. Dissolve the cyclobutanone intermediate (1.0 equiv) in DCM (0.2 M).
-
Rearrangement: Add wet O-mesitylsulfonylhydroxylamine (MSH, 2.0 equiv) and stir at room temperature for 12-18 hours.[8]
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers, and concentrate. The crude product is often carried to the next step without extensive purification.
-
Causality Insight: This step is a Beckmann-like rearrangement that expands the four-membered ring to a five-membered γ-lactam, which is the foundational core of one of the pyrrolizidine rings.
-
Step 3: Intramolecular SN2 Cyclization
-
Deprotonation: Dissolve the crude γ-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Cyclization: Add sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) portion-wise. The evolution of H₂ gas will be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the final this compound.
-
Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen. The resulting anion then acts as an intramolecular nucleophile, displacing the chloride on the side chain via an SN2 reaction to form the second ring, completing the bicyclic core.
-
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach is required to provide orthogonal data, ensuring a self-validating system of characterization.[11][12]
Caption: A comprehensive analytical workflow for compound validation.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the carbon-hydrogen framework.[11]
-
¹H NMR: Expect a series of complex multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the various diastereotopic protons of the saturated rings. The number of signals, their integration, and coupling patterns are definitive for the structure.
-
¹³C NMR: Expect 7 distinct carbon signals. A key signal will be in the downfield region (approx. 170-180 ppm) corresponding to the carbonyl carbon (C1). The remaining 6 signals will be in the aliphatic region (approx. 20-70 ppm).
-
-
Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is typically used. The instrument should be calibrated to provide a mass accuracy of <5 ppm. For C₇H₁₁NO, the expected exact mass for the protonated molecule [M+H]⁺ is 126.0913, confirming the elemental formula.[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ , which is characteristic of a five-membered ring amide (γ-lactam) carbonyl stretch. The absence of N-H and O-H stretches (above 3100 cm⁻¹) confirms the tertiary amine and the absence of hydroxyl impurities.
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds.[11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (at ~210 nm for the amide chromophore) should be used. A final product for use in biological assays should exhibit a purity of ≥95% by peak area.
Applications in Research and Drug Development
The value of this compound extends beyond its identity as a single molecule; it is a gateway to a vast chemical space of high therapeutic relevance.
The Pyrrolizidinone Scaffold as a Privileged Structure
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrrolizidine core fits this description perfectly.
-
Three-Dimensionality: The non-planar, sp³-rich nature of the scaffold allows substituents to project into three-dimensional space, enabling more specific and higher-affinity interactions with the complex binding pockets of proteins.[3]
-
Stereochemical Diversity: The multiple chiral centers inherent in the structure allow for the generation of diverse stereoisomers, which can exhibit profoundly different biological activities and binding modes.[3] This is a critical feature, as biological systems are inherently chiral.
Role in Natural Product Synthesis and as a Bioactive Core
Many natural products with potent biological activity are built upon the pyrrolizidinone framework.
-
Telomerase Inhibition: The fungal natural product UCS1025A, which contains a complex furopyrrolizidinone core, is a strong inhibitor of telomerase, an enzyme implicated in cancer cell immortality.[13] Synthetic access to the core, starting from building blocks like this compound, is a key strategy for developing novel anticancer agents.
-
Alkaloid Synthesis: The pyrrolizidinone moiety is a direct precursor to the broader class of pyrrolizidine alkaloids, which have a wide range of biological activities.
Utility as a Versatile Building Block
This compound is an ideal starting point for chemical library synthesis. The carbonyl group at the C1 position and the adjacent C2 position are amenable to a wide range of chemical modifications, including:
-
Aldol and related condensations to introduce carbon-carbon bonds at the C2 position.
-
Reduction of the carbonyl to an alcohol, which can be further functionalized.[14]
-
Wittig-type olefination to introduce exocyclic double bonds.
These modifications allow for the rapid generation of a library of diverse compounds for screening against various biological targets, accelerating the early stages of drug discovery.
Conclusion
This compound is more than a simple heterocyclic compound; it is a foundational building block with significant strategic importance in modern chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and the privileged nature of its scaffold make it a high-value tool for scientists. From the synthesis of complex natural products to the generation of diverse libraries for high-throughput screening, the applications of this versatile core continue to expand, promising to unlock new therapeutic possibilities in the ongoing quest for novel medicines.
References
-
Organic Chemistry Highlights. (2022). A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. Synfacts, 18(04), 0373. Retrieved from [Link]
-
ResearchGate. (2022). A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolizinone and Pyrrolizino[1,2-a]pyrrolizin-5-one Skeletons Starting From Pyrrole Through A Single-Step and Catalyst-Free Approach. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. ACS Chemical Biology, 13(8), 2323–2329. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. Retrieved from [Link]
-
PubChem. (n.d.). (hexahydro-1H-pyrrolizin-1-yl)methanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from [Link]
-
PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). Hexahydro-1h-pyrrolizin-1-one (C7H11NO). Retrieved from [Link]
-
PubChem. (n.d.). hexahydro-1H-pyrrolizin-1-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]
-
PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
IJARIIE. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Advance Research, Ideas and Innovations in Technology, 10(1). Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. NIST Chemistry WebBook. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4835. Retrieved from [Link]
-
ResearchGate. (2018). Techniques and Methods of Identification. In: Identification of Micro- and Trace Contaminants in Stored-Product and Processed Food. Retrieved from [Link]
-
CABI Digital Library. (2013). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Journal of Environmental Science and Health, Part B, 48(11), 999-1007. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Retrieved from [Link]
-
PubMed Central. (2020). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 5(33), 20958–20971. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]
-
ResearchGate. (2013). Application of Prodrug Chemistry to GLP-1. In: Application of Peptide-Based Prodrug Chemistry in Drug Development. Retrieved from [Link]
-
PubMed. (2020). Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury. Toxicological Sciences, 177(1), 281-299. Retrieved from [Link]
- Google Patents. (n.d.). US5733912A - 7A-heterocycle substituted hexahydro-1H-pyrrolizine compounds useful in controlling chemical synaptic transmission.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 5. Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HEXAHYDRO-PYRROLIZIN-1-ONE | 14174-83-5 [chemicalbook.com]
- 7. PubChemLite - Hexahydro-1h-pyrrolizin-1-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hexahydro-1H-pyrrolizin-1-ol | C7H13NO | CID 499482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Natural sources and isolation of Hexahydropyrrolizin-1-one type alkaloids
An In-depth Technical Guide to the Natural Sources and Isolation of Hexahydropyrrolizin-1-one Type Alkaloids
Authored by: A Senior Application Scientist
Foreword
The pyrrolizidine alkaloids (PAs) represent a vast and structurally diverse class of natural products, with over 660 known structures biosynthesized by an estimated 6,000 plant species. Within this extensive family, the this compound type alkaloids are of significant interest due to their unique chemical structures and potential biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of these specific alkaloids and a detailed, field-proven methodology for their isolation and characterization. The protocols and insights presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction to this compound Alkaloids
This compound alkaloids are a subclass of pyrrolizidine alkaloids characterized by a saturated pyrrolizidine nucleus with a ketone group at the C-1 position. This structural feature distinguishes them from the more common esterified pyrrolizidine alkaloids, which are often associated with hepatotoxicity. The exploration of this compound alkaloids is a burgeoning field, with potential applications in medicinal chemistry and drug discovery. Their isolation from natural sources is the first critical step in unlocking their therapeutic potential.
Natural Sources of this compound Alkaloids
The distribution of this compound alkaloids in the plant kingdom is relatively restricted compared to other PAs. They are primarily found in specific genera within the families Boraginaceae, Asteraceae, and Fabaceae. The following table summarizes some of the key plant sources for these compounds.
| Plant Family | Genus | Species | Specific Alkaloids Isolated | References |
| Boraginaceae | Heliotropium | Heliotropium marifolium | Heliotrinone | |
| Asteraceae | Senecio | Senecio anonymus | Anonymine | |
| Fabaceae | Crotalaria | Crotalaria sessiliflora | Sessiliflorine |
A Validated Workflow for the Isolation and Purification of this compound Alkaloids
The isolation of this compound alkaloids requires a systematic approach to extraction and purification. The following protocol is a robust and validated method that can be adapted based on the specific plant material and target alkaloids.
General Experimental Workflow
The overall workflow for the isolation of this compound alkaloids is depicted in the following diagram:
Caption: A generalized workflow for the isolation and characterization of this compound alkaloids from plant material.
Step-by-Step Protocol
Step 1: Plant Material Preparation
-
Collection and Drying: Collect the relevant plant parts (e.g., aerial parts, roots) and air-dry them in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the plant material into a fine powder to increase the surface area for efficient extraction.
Step 2: Extraction
-
Maceration: Macerate the powdered plant material in methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 48-72 hours with occasional shaking. The choice of a polar solvent is crucial for extracting the polar alkaloid salts present in the plant.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 3: Acid-Base Partitioning for Crude Alkaloid Isolation
This step is critical for separating the alkaloids from other plant metabolites.
-
Acidification: Dissolve the crude extract in 2% aqueous sulfuric acid. This protonates the basic nitrogen of the alkaloids, making them water-soluble.
-
Defatting: Partition the acidic aqueous solution with a nonpolar solvent like diethyl ether or hexane to remove fats, chlorophyll, and other non-alkaloidal compounds.
-
Basification: Basify the aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with a solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid mixture.
Step 4: Chromatographic Purification
-
Column Chromatography (CC): Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target alkaloids are further purified using pTLC or preparative HPLC to obtain the pure compounds.
Step 5: Crystallization
Induce crystallization of the purified alkaloids from a suitable solvent system (e.g., acetone-hexane) to obtain high-purity crystals for structural analysis.
Structural Elucidation
Once isolated, the structure of the this compound alkaloids is determined using a combination of spectroscopic techniques.
Spectroscopic Data Interpretation
| Technique | Key Observables for this compound Core |
| ¹H NMR | Signals corresponding to the protons of the saturated pyrrolizidine ring system. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C-1) typically in the range of δ 170-180 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern can give clues about the structure. |
| Infrared (IR) Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ketone. |
Logical Pathway for Structure Confirmation
Caption: The logical flow for the structural elucidation of an isolated this compound alkaloid.
Trustworthiness and Self-Validating Systems
The described protocol incorporates several self-validating checks:
-
TLC Monitoring: Continuous monitoring of column chromatography fractions by TLC with a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids) ensures that no target compounds are lost and that the separation is effective.
-
Spectroscopic Consistency: The data obtained from various spectroscopic techniques must be consistent with the proposed structure. For instance, the molecular formula determined by high-resolution mass spectrometry must match the number of carbons and protons observed in the NMR spectra.
-
Purity Assessment: The purity of the final compound should be assessed by HPLC, which should show a single sharp peak.
Conclusion
The isolation of this compound type alkaloids from their natural sources is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize these promising natural products. By understanding the principles behind each step and incorporating self-validating checks, scientists can confidently explore the chemical diversity of the plant kingdom and unlock the potential of these unique alkaloids for future drug development.
References
-
Lakshman, S., et al. (2010). Pyrrolizidine alkaloids from Heliotropium marifolium. Phytochemistry Letters, 3(3), 151-154. [Link]
An In-Depth Technical Guide to the Preliminary Biological Screening of Hexahydropyrrolizin-1-one Compounds
Introduction: Unveiling the Potential of the Pyrrolizidine Scaffold
The pyrrolizidine alkaloid core, a bicyclic system featuring a fused pyrrole and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Nature has extensively utilized this motif, and its synthetic derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Among these, Hexahydropyrrolizin-1-one and its derivatives represent a compelling subclass for further investigation. Their unique three-dimensional structure and potential for diverse functionalization make them attractive candidates for novel therapeutic agent discovery.
This guide provides a comprehensive framework for the initial biological evaluation of a library of novel this compound compounds. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the strategic rationale behind the experimental design. We will navigate a tiered screening cascade designed to efficiently identify promising lead compounds while simultaneously gathering crucial preliminary data on their safety and drug-like properties. This self-validating system prioritizes early de-risking and informed decision-making in the drug discovery pipeline.
Part 1: The Foundational Tier - General Cytotoxicity and Antimicrobial Assessment
The initial screening phase is designed to be broad, cost-effective, and provide a rapid assessment of general bioactivity.[3][4][5] This stage aims to answer two fundamental questions: "Is the compound broadly toxic to mammalian cells?" and "Does it exhibit any antimicrobial potential?" The answers to these questions will guide the subsequent, more targeted screening efforts.
In Vitro Cytotoxicity Screening: Establishing a Therapeutic Window
Before exploring specific therapeutic activities, it is paramount to assess the general cytotoxicity of the this compound compounds.[6] This step is crucial for identifying compounds that may have non-specific toxic effects and for determining appropriate concentration ranges for subsequent assays.[6] A common and robust method for this initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Causality of Experimental Choice: The MTT assay is selected for its high throughput, reproducibility, and its basis in assessing metabolic activity as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout that is proportional to the number of living cells.[7]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a panel of representative human cell lines. A common starting point includes a non-cancerous cell line (e.g., HEK293) and a panel of cancer cell lines from different tissues (e.g., HeLa, A549, MCF-7).
-
Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Create a serial dilution series for each compound to test a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Assay Procedure:
-
Seed cells into 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with the serially diluted compounds. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, representing the concentration at which 50% of cell growth is inhibited.
-
Data Presentation: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | IC₅₀ on HEK293 (µM) | IC₅₀ on HeLa (µM) | IC₅₀ on A549 (µM) | IC₅₀ on MCF-7 (µM) |
| HHP-1 | >100 | 85.2 | 92.1 | >100 |
| HHP-2 | 15.7 | 5.2 | 8.9 | 12.4 |
| HHP-3 | >100 | >100 | >100 | >100 |
| HHP-4 | 5.1 | 0.8 | 1.2 | 0.5 |
| Doxorubicin | 0.5 | 0.2 | 0.3 | 0.1 |
This table provides a clear and comparative overview of the cytotoxic potential of each compound against different cell lines.
Antimicrobial Susceptibility Testing: Exploring a Different Therapeutic Avenue
In parallel with cytotoxicity screening, assessing the antimicrobial activity of the this compound library can unveil potential applications in infectious disease.[8] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Causality of Experimental Choice: The broth microdilution method is preferred for initial screening due to its efficiency in testing multiple compounds and concentrations simultaneously.[8] It provides a quantitative MIC value, which is a more informative metric than qualitative methods like disk diffusion.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Selection:
-
Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Include a fungal strain (e.g., Candida albicans) to assess antifungal activity.
-
-
Inoculum Preparation:
-
Grow the microorganisms in appropriate broth media to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial and fungal suspensions to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compounds in the appropriate growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganisms with no compound) and a negative control (medium only). Also, use a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a reference standard.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. albicans (µg/mL) |
| HHP-1 | >128 | >128 | >128 |
| HHP-2 | 16 | 64 | >128 |
| HHP-3 | >128 | >128 | >128 |
| HHP-4 | 128 | >128 | 64 |
| Ampicillin | 0.5 | 8 | N/A |
| Fluconazole | N/A | N/A | 2 |
This table allows for a direct comparison of the antimicrobial spectrum and potency of the tested compounds.
Part 2: The Second Tier - Preliminary ADME Profiling
Compounds that demonstrate interesting bioactivity and acceptable cytotoxicity profiles in the first tier should be subjected to preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) screening.[9][10] Early assessment of ADME properties is crucial for identifying compounds with favorable drug-like characteristics and for flagging potential liabilities that could lead to late-stage attrition.[9][10][11]
In Vitro Metabolic Stability: A Glimpse into Compound Longevity
A key determinant of a drug's in vivo half-life and oral bioavailability is its metabolic stability.[9] The liver microsomal stability assay provides an early indication of how susceptible a compound is to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[10]
Causality of Experimental Choice: This assay is a cost-effective and high-throughput method to predict hepatic clearance.[12] By using liver microsomes, which are rich in CYP enzymes, we can simulate the first-pass metabolism that a drug would encounter after oral administration.[9]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (to sustain CYP enzyme activity).
-
This compound compounds.
-
A known rapidly metabolized compound as a positive control (e.g., verapamil).
-
A known slowly metabolized compound as a negative control (e.g., warfarin).
-
-
Assay Procedure:
-
Pre-incubate the test compounds with HLM in a buffer solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the line.
-
Data Presentation: Hypothetical Metabolic Stability of Lead Compounds
| Compound ID | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Predicted Stability |
| HHP-2 | 45 | 15.4 | Moderate |
| HHP-4 | 10 | 69.3 | Low |
| Verapamil | 8 | 86.6 | Low |
| Warfarin | >120 | <5.8 | High |
This table provides a quantitative measure of metabolic stability, allowing for the ranking of compounds based on their predicted in vivo persistence.
Visualization of the Screening Cascade
The following diagram illustrates the logical flow of the preliminary biological screening process for this compound compounds.
Caption: A workflow diagram illustrating the tiered approach to the preliminary biological screening of this compound compounds.
Conclusion and Forward Look
This in-depth technical guide outlines a robust and logical framework for the initial biological evaluation of novel this compound compounds. By employing a tiered screening cascade that begins with broad assessments of cytotoxicity and antimicrobial activity, followed by a more focused analysis of preliminary ADME properties for promising candidates, researchers can efficiently identify compounds with therapeutic potential while minimizing the risk of late-stage failures. The emphasis on understanding the causality behind experimental choices and the integration of self-validating protocols ensures the scientific integrity of the screening process. The lead compounds identified through this workflow will be well-characterized and poised for more extensive preclinical development, including mechanism of action studies, in vivo efficacy models, and formal safety pharmacology.
References
- Vertex AI Search. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- WuXi AppTec. (2023, July 12). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
- Admescope. (n.d.). Time-critical early ADME characterization.
- Ingenta Connect. (2012, March 1). Screening Strategies to Identify New Antibiotics.
- ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges.
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- National Institutes of Health. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Labinsights. (2023, May 8). The Important Role of in Vitro Screening Related Services in Drug.
- IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle.
- National Institutes of Health. (n.d.). In Vitro Screening for Cytotoxic Activity of Herbal Extracts.
- Molecular Devices. (2005, April 8). Molecular Devices introduces two assay kits for early ADME screening.
- ResearchGate. (n.d.). In Vitro Screening Systems.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- RSC Publishing. (2020, March 18). Creating and screening natural product libraries.
- National Institutes of Health. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models.
- (2013, July 3). What ADME tests should be conducted for preclinical studies?.
- National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery.
- Benchchem. (n.d.). Technical Support Center: Natural Product-Based Cell Assays.
- ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives.
- ResearchGate. (2024, September 18). (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
- (2021, December 20). A new perspective for biological activities of novel hexahydroquinoline derivatives.
- (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
- (2024, September 17). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
-
(n.d.). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][9][13]thiazine. Retrieved January 13, 2026, from
- Wikipedia. (n.d.). Pyrrolizidine.
- ChemScene. (n.d.). 1788873-44-8 | 1-(Hexahydro-1H-pyrrolizin-7a-yl)ethanone.
- Advanced ChemBlocks. (n.d.). hexahydro-1H-pyrrolizin-1-one.
- PubMed Central. (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharaohacademy.com [pharaohacademy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. admescope.com [admescope.com]
- 13. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
The Chemistry of Hexahydropyrrolizin-1-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Allure of the Fused Bicyclic System
The hexahydropyrrolizin-1-one core, a saturated bicyclic amine, represents a fascinating and synthetically challenging scaffold that has garnered significant interest within the drug discovery community. This framework is a key structural motif in a variety of biologically active molecules, including natural products and synthetic compounds with therapeutic potential. The rigid, three-dimensional architecture of the this compound system provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. Furthermore, the presence of a ketone functionality and a tertiary amine offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
This in-depth technical guide will provide a comprehensive overview of the chemistry of this compound, with a particular focus on its synthesis, reactivity, and applications in the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of key synthetic transformations and provide practical, field-proven insights for researchers and scientists working in medicinal chemistry and drug development. The pyrrolizidine alkaloid family of natural products, known for their diverse biological activities, has long inspired the synthesis of related heterocyclic systems.[1] A class of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives, which are direct precursors to the this compound core, has been investigated for the potential treatment of Alzheimer's disease.[1][2][3]
Strategic Synthesis of the this compound Core
The construction of the this compound scaffold requires careful strategic planning to control the stereochemistry at the bridgehead carbon and any adjacent stereocenters. Several synthetic approaches have been developed, with modern methods focusing on efficiency, and stereocontrol.
Modern Enantioselective Approach: A Step-by-Step Protocol
A highly effective and enantioselective route to substituted hexahydropyrrolizin-1-ones proceeds through the synthesis of a 2,3-dihydro-1H-pyrrolizin-1-one intermediate, followed by catalytic hydrogenation. This state-of-the-art approach, developed by Vilotijevic and colleagues, utilizes a Lewis base-catalyzed N-allylation of an N-silyl pyrrole latent nucleophile, followed by a diastereoselective intramolecular Friedel-Crafts cyclization.[2][3]
Experimental Protocol: Enantioselective Synthesis of a Substituted 2,3-Dihydro-1H-pyrrolizin-1-one
-
N-Allylation of N-Silyl Pyrrole: In a nitrogen-flushed flask, a solution of the N-silyl pyrrole derivative and an allylic fluoride in a suitable aprotic solvent (e.g., THF, DCM) is treated with a chiral Lewis base catalyst (e.g., a chiral isothiourea or a cinchona alkaloid derivative) at low temperature (-78 °C to -20 °C). The reaction is stirred for several hours until completion, as monitored by TLC or LC-MS. The silyl group serves to activate the pyrrole nitrogen for nucleophilic attack, while the electron-withdrawing nature of the ultimate carbamate protecting group prevents over-alkylation.[4]
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Intramolecular Friedel-Crafts Cyclization: The purified N-allylated pyrrole is dissolved in a suitable solvent and treated with a Lewis acid or a Brønsted acid to promote the intramolecular Friedel-Crafts cyclization. The choice of acid and reaction conditions is crucial for achieving high diastereoselectivity.
-
Final Purification: Following the cyclization, the reaction is worked up and the resulting 2,3-dihydro-1H-pyrrolizin-1-one is purified by chromatography.
The causality behind these experimental choices lies in the precise control of reactivity and stereochemistry. The use of a chiral Lewis base catalyst in the initial N-allylation step establishes the crucial stereocenter that dictates the overall enantiopurity of the final product. The subsequent Friedel-Crafts cyclization is often highly diastereoselective due to the conformational constraints of the bicyclic transition state.
Catalytic Hydrogenation to the Saturated Core
The final step in accessing the this compound scaffold is the catalytic hydrogenation of the 2,3-dihydro-1H-pyrrolizin-1-one intermediate. This reduction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Selection and Loading: The 2,3-dihydro-1H-pyrrolizin-1-one is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a pressure vessel. A heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added. The choice of catalyst and solvent can significantly influence the diastereoselectivity of the hydrogenation, especially when substituents are present on the pyrrolizinone core.[5][6]
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.
-
Filtration and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting this compound can be purified by chromatography or crystallization if necessary.
The diastereoselectivity of the hydrogenation is governed by the steric hindrance of the catalyst approaching the double bond. The hydrogen atoms are typically delivered to the less hindered face of the molecule.
Reactivity of the this compound Core: A Gateway to Diverse Derivatives
The this compound scaffold possesses two key reactive sites: the ketone at the C1 position and the nitrogen atom at the bridgehead. This dual reactivity allows for a wide range of chemical transformations to generate diverse libraries of compounds for biological screening.
Reactions at the Carbonyl Group
The ketone functionality at C1 is susceptible to a variety of nucleophilic addition reactions, providing a straightforward means of introducing new substituents and modifying the physicochemical properties of the molecule.
-
Reduction to Alcohols: The ketone can be readily reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions.
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.[7][8][9] This reaction is a powerful tool for introducing carbon-based substituents and increasing molecular complexity. The stereoselectivity of these additions is influenced by the steric environment around the carbonyl group.[10]
Applications in Drug Discovery: A Scaffold with Therapeutic Promise
The unique structural features and synthetic tractability of the this compound core have made it an attractive scaffold for the development of new drugs. Derivatives of this ring system have been investigated for a range of therapeutic applications.
Potential in Neurodegenerative Diseases
As previously mentioned, a significant driver for the synthesis of this compound derivatives has been their potential application in the treatment of Alzheimer's disease.[1][2][3] The rigid, bicyclic structure can be used to mimic the conformation of bioactive peptides or to present pharmacophoric groups in a well-defined spatial orientation for interaction with targets such as enzymes or receptors involved in the pathophysiology of the disease.
Anticancer and Anti-inflammatory Activity
The broader class of pyrrolizine and pyrrolizidine derivatives has demonstrated a wide array of biological activities, including anticancer and anti-inflammatory effects.[4][11] For instance, certain pyrrolizine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[12] The this compound scaffold provides a robust platform for the design and synthesis of novel analogs with improved potency and selectivity for these targets.
| Derivative Class | Target | Therapeutic Area | Key Findings |
| Substituted 2,3-dihydro-1H-pyrrolizin-1-ones | Undisclosed | Alzheimer's Disease | Enantioselective synthesis developed for potential therapeutic candidates.[1][2][3] |
| Pyrrolizine Carboxamides | COX-1/COX-2 | Inflammation | Derivatives showed IC₅₀ values in the low micromolar range.[12] |
| Dihydropyrrolizine Carboxylates | Cancer Cell Lines | Oncology | Some derivatives exhibited activity against MCF7 breast cancer cells.[11] |
Conclusion and Future Perspectives
The this compound core stands as a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic accessibility, and diverse functionalization potential. Modern synthetic methods, particularly enantioselective approaches, have made it possible to access a wide range of derivatives with precise stereochemical control. The demonstrated and potential biological activities of these compounds, particularly in the areas of neurodegenerative diseases, cancer, and inflammation, ensure that the chemistry of this compound will continue to be a vibrant and fruitful area of research for years to come. Future efforts will likely focus on the development of more efficient and scalable synthetic routes, the exploration of novel reactivity, and the systematic biological evaluation of new derivatives to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
-
Lange, M., Zi, Y., & Vilotijevic, I. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link]
-
Lange, M., Zi, Y., & Vilotijevic, I. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link]
-
Lange, M., Zi, Y., & Vilotijevic, I. (2019). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. Semantic Scholar. [Link]
-
Lange, M., Meyer, F. L., Nosovska, O., & Vilotijevic, I. (2023). Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides. Organic Chemistry Portal. [Link]
-
El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Clinical Medical Research, 2(5), 38. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2017). Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents. ResearchGate. [Link]
-
Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Organic & Biomolecular Chemistry, 7(21), 4502–4511. [Link]
-
El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. PDF from ResearchGate. [Link]
-
Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory. SciSpace. [Link]
-
Aiello, F., Garofalo, A., & Grande, F. (2011). ChemInform Abstract: Direct Cyclization of ortho‐(1H‐Pyrrol‐1‐yl)aryl and Heteroaryl Carboxylic Acids into Fused Pyrrolizinones. Sci-Hub. [Link]
-
Jagodziński, T. S., et al. (2003). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][3]thiazine. Acta Poloniae Pharmaceutica, 60(1), 67–73.
-
Bera, S., et al. (2007). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2021). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. AWS. [Link]
-
Kumar, D., et al. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. Lat. Am. J. Pharm, 40(12), 2911-21. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy. [Link]
-
NASIBZADASSS. (2022, August 4). Reactivity of Aldehydes and Ketones || Nucleophillic addition Reactions || Pashto @NASIBZADASSS. YouTube. [Link]
-
Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents. Chad's Prep. [Link]
-
Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Organic & Biomolecular Chemistry. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
De, S., et al. (2011). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. NIH. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. MSU Chemistry. [Link]
-
Castillo, J.-C., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
-
Semple, G., et al. (2021). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. PubMed. [Link]
-
Evans, M. (2019, August 9). 10.04 General Reactivity of Organometallics. YouTube. [Link]
-
Castillo, J.-C., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. ResearchGate. [Link]
-
Pandey, G., & Kumar, A. (2012). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Chemistry LibreTexts. [Link]
Sources
- 1. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. | Semantic Scholar [semanticscholar.org]
- 4. Lewis-Base-Catalyzed N-Allylation of Silyl Carbamate Latent Pronucleophiles with Allylic Fluorides [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
A Historical Perspective on the Pyrrolizidine Core: The Emergence of Hexahydropyrrolizin-1-one as a Synthetic Scaffold
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolizidine ring system, a [3.3.0] fused heterocyclic scaffold, is the core structural motif of a vast family of natural products known as pyrrolizidine alkaloids (PAs). Initially discovered in various plant species and used in traditional medicine, the subsequent identification of their significant hepatotoxicity spurred decades of research into their mechanism of action and, crucially, their chemical synthesis.[1][2] This guide provides a historical perspective on the journey from the isolation of these complex natural products to the rational design and synthesis of their fundamental architecture. We will explore the pivotal synthetic strategies that enabled the construction of the pyrrolizidine core, leading to the emergence of versatile intermediates such as Hexahydropyrrolizin-1-one, a key building block for the development of novel analogues and therapeutic agents.
Part 1: The Natural Precedent: Discovery and Characterization of Pyrrolizidine Alkaloids (PAs)
Early Observations and Isolation
The history of this compound is inextricably linked to the study of the natural products that contain its core structure. Pyrrolizidine alkaloids were first identified in plants during the 19th century.[1] These compounds are secondary metabolites that plants produce as a defense mechanism against herbivores.[1][2] It is estimated that approximately 3% of the world's flowering plants, particularly those belonging to the Asteraceae, Boraginaceae, and Fabaceae families, produce these alkaloids.[1][3] For centuries, many of these plants were utilized in traditional herbal remedies across various cultures, unaware of the potential toxicity lurking within.[1]
Unraveling the Core Structure: The "Necine Base"
Early 20th-century chemical investigations into the cause of livestock poisoning from consuming certain plants led to the isolation and structural elucidation of these compounds.[1] Chemists discovered that these alkaloids shared a common structural feature: a bicyclic core composed of two fused five-membered rings with a nitrogen atom at the bridgehead position.[2][4] This core was termed the "necine base."[1] The vast diversity of PAs arises from the esterification of this necine base with various unique "necic acids".[5][6] The specific stereochemistry and functionalization of the necine base, such as the presence of a double bond or hydroxyl groups, dictates the alkaloid's biological activity and toxicity.[5]
From Folk Medicine to Toxicology
The pivotal shift in the study of PAs occurred with the recognition of their potent hepatotoxic and genotoxic effects in the mid-20th century.[1][2] This discovery prompted regulatory agencies to establish guidelines for PA levels in food and animal feed, transforming the field from one of natural product isolation to one of significant toxicological concern.[1] This toxicological impetus provided a strong motivation for the development of robust synthetic routes to access the pyrrolizidine core and its analogues for detailed biological evaluation and structure-activity relationship (SAR) studies.
Part 2: The Synthetic Challenge: Forging the Pyrrolizidine Ring System
The construction of the fused 1-azabicyclo[3.3.0]octane skeleton, the formal name for the saturated pyrrolizidine core, presented a significant challenge to synthetic chemists. The goal was not only to build the ring system but also to control the stereochemistry at its multiple chiral centers.
A Key Strategy: Reductive Amination and Intramolecular Cyclization
One of the elegant and effective strategies developed for the synthesis of pyrrolizidine alkaloids involves the intramolecular reductive amination of a suitably designed acyclic precursor. This approach masterfully combines the formation of a C-N bond and the cyclization to form the second ring in a single, strategic step.
A seminal example of this strategy was reported by Tufariello and Ho in 1976 for the synthesis of the pyrrolizidine alkaloids (±)-isoretronecanol and (±)-trachelanthamidine.[7][8] Their approach utilized a key intermediate that could be transformed into an acyclic dialdehyde-ketone, which, upon reaction with an amine source under reducing conditions, would cyclize to form the desired bicyclic core.
Causality Behind Experimental Choices: The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₃CN is mild enough to selectively reduce the iminium ion formed in situ from the condensation of an amine and a carbonyl, without prematurely reducing the carbonyl groups themselves. This selectivity is the cornerstone of the reductive amination reaction and allows the cyclization to proceed efficiently.
The Emergence of this compound as a Synthetic Intermediate
Within these synthetic frameworks, this compound (CAS 14174-83-5) emerges as a logical and pivotal intermediate.[9] The synthesis of many pyrrolizidine alkaloids requires the installation of a hydroxymethyl group at the C1 position. A common and powerful synthetic tactic to achieve this is through the reduction of a ketone at that same position. Therefore, a synthetic route that first establishes the bicyclic ring system with a ketone at C1 provides a direct and versatile entry point to a wide range of target alkaloids. The ketone serves as a functional handle that can be stereoselectively reduced to the desired alcohol.
Part 3: Technical Analysis: A Representative Synthesis
The following sections detail a representative workflow adapted from foundational synthetic principles that would logically proceed through a this compound type of intermediate.
Workflow for Pyrrolizidine Core Synthesis
The diagram below illustrates a generalized synthetic pathway for constructing the pyrrolizidine core, highlighting the formation of a keto-intermediate prior to final functional group manipulation. This workflow is based on the logic of cleaving a cyclic precursor to generate a linear chain that can then be cyclized.
Caption: Generalized workflow for pyrrolizidine alkaloid synthesis.
Detailed Experimental Protocol
The following protocol is a representative, step-by-step methodology for the key reductive amination cyclization step, based on the work of Tufariello and Ho.[7]
Objective: To synthesize a carbethoxy-pyrrolizidine intermediate via intramolecular reductive amination.
Step 1: Preparation of the Acyclic Precursor
-
A solution of 2-carbethoxycyclohept-4-en-1-one (3 mmol) in 25 mL of methanol is cooled to -70°C in a dry ice/acetone bath.
-
Ozone gas is bubbled through the solution until a persistent blue color indicates the reaction is complete.
-
Expertise & Experience: The blue color is due to excess ozone, providing a clear visual endpoint. Performing the reaction at -70°C prevents over-oxidation and unwanted side reactions.
-
Dimethyl sulfide (1 mL) is added to quench the reaction and reductively cleave the ozonide to the desired carbonyl compounds. The solution is allowed to warm to room temperature.
Step 2: Intramolecular Reductive Amination
-
To the methanolic solution of the acyclic precursor from Step 1, ammonium nitrate (NH₄NO₃) is added, followed by sodium cyanoborohydride (NaBH₃CN).
-
Trustworthiness: The reaction is monitored by thin-layer chromatography (TLC) to track the consumption of the starting material. The use of a well-established, mild reducing agent ensures the selective formation of the desired product.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
Step 3: Workup and Purification
-
The solvent is removed in vacuo.
-
The residue is taken up in ether and washed sequentially with 5% sodium bicarbonate solution and saturated brine.
-
Causality: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to break any emulsions and remove water from the organic layer.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the target carbethoxypyrrolizidine. This intermediate contains the core structure of this compound, albeit with an additional carbethoxy group that would be removed in a subsequent step.
Data Summary
The following table summarizes representative data for key compounds in this synthetic lineage.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| Pyrrolizidine | C₇H₁₃N | 111.19 | The saturated parent scaffold. | [10] |
| This compound | C₇H₁₁NO | 125.17 | The target keto-intermediate. | [9][11] |
| (±)-Isoretronecanol | C₈H₁₅NO | 141.21 | A natural pyrrolizidine alkaloid. | [7] |
| (±)-Heliotridane | C₈H₁₅N | 125.21 | A related 1-methylpyrrolizidine alkaloid. | [12][13] |
Part 4: Modern Context and Significance
The foundational synthetic work of the 20th century laid the groundwork for the modern use of the pyrrolizidine scaffold. This compound and its derivatives are no longer just synthetic curiosities but are now valuable building blocks in medicinal chemistry and drug discovery.[9]
The ability to synthesize the core ring system allows researchers to:
-
Create libraries of novel analogues with modified substitution patterns.
-
Conduct detailed SAR studies to separate desired pharmacological effects from inherent toxicity.
-
Develop fluorinated derivatives, which can offer enhanced metabolic stability and membrane permeability.[14]
-
Utilize modern, highly stereoselective synthetic methods to access enantiopure versions of these compounds, which is critical for developing safe and effective pharmaceuticals.[15][16]
The historical journey from observing toxic plants to the precise, atom-by-atom construction of their active cores is a testament to the power of synthetic chemistry. Intermediates like this compound represent a crucial convergence of this history, providing a stable and versatile platform upon which the next generation of scientific discovery can be built.
References
-
Tufariello, J. J., & Ho, B. C. (1976). A new synthesis of the pyrrolizidine alkaloids (±)-isoretronecanol and (±)-trachelanthamidine. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Pyrrolizidine alkaloid. Wikipedia. [Link]
-
Huang, Y., Suzuki, S., Liu, G., Tokunaga, E., Shiro, M., & Shibata, N. (2011). Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles. Organic & Biomolecular Chemistry. [Link]
-
Miyano, S., Fujii, S., Yamashita, O., Toraishi, N., Sumoto, K., Satoh, F., & Masuda, T. (1981). Convenient synthesis of 1-methylpyrrolizidines [(.+-.)-heliotridane and (.+-.)-pseudoheliotridane]. The Journal of Organic Chemistry. [Link]
-
Dieter, R. K., & Li, S. (1994). Synthesis of (.+-.)-Isoretronecanol, (.+-.)-Curassanecine, (.+-.)-Heliotridane, (.+-.)-Tashiromine and (.+-.)-5-Epitashiromine via α-(N-Carbamoyl)alkylcuprate Chemistry. Tetrahedron. [Link]
-
Pires, V. F., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules. [Link]
-
Tufariello, J. J., & Ho, B. C. (1976). A new synthesis of the pyrrolizidine alkaloids (.+-.)-isoretronecanol and (.+-.)-trachelanthamidine. The Journal of Organic Chemistry. [Link]
-
Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]
-
Pisaneschi, F., Cordero, F. M., & Brandi, A. (2003). A Concise Total Synthesis of (+)-Heliotridine. European Journal of Organic Chemistry. [Link]
-
Sutyagin, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Schramm, S., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. ResearchGate. [Link]
-
Karimi, Z., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal. [Link]
-
ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. [Link]
-
Robins, D. J., & Sakdarat, S. (1979). Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine. Journal of the Chemical Society, Chemical Communications. [Link]
-
Wikipedia. (n.d.). Pyrrolizidine. Wikipedia. [Link]
-
PubChem. (n.d.). Hexahydro-1h-pyrrolizin-1-one. PubChem. [Link]
Sources
- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 10. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 11. PubChemLite - Hexahydro-1h-pyrrolizin-1-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric synthesis of chiral trifluoromethylated heliotridane via highly catalytic asymmetric Friedel–Crafts alkylation with β-trifluoromethylated acrylates and pyrroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Hexahydropyrrolizin-1-one
Introduction
The hexahydropyrrolizin-1-one scaffold is a core structural motif in a wide array of pyrrolizidine alkaloids, a class of natural products exhibiting a broad spectrum of biological activities. The stereochemistry of this bicyclic lactam is crucial for its pharmacological profile, making enantioselective synthesis a critical endeavor for drug discovery and development. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key enantioselective strategies to access this valuable heterocyclic core. We will delve into the mechanistic underpinnings of these methods, offering not just protocols but also the strategic rationale behind the experimental design.
Strategy 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and convergent approach for the construction of the pyrrolidine ring, which can be further elaborated to the this compound core. The use of chiral copper(I) complexes has emerged as a highly effective method to induce enantioselectivity in this transformation.[1][2][3][4][5]
Mechanistic Rationale
The key to this enantioselective process lies in the formation of a chiral copper(I)-azomethine ylide complex. The reaction is initiated by the deprotonation of an imino ester, derived from a glycine derivative, in the presence of a mild base and a copper(I) salt coordinated to a chiral ligand. This in situ-generated chiral N-metalated azomethine ylide is then poised to react with a suitable dipolarophile.
The chiral ligand, often a phosphine or a bis(oxazoline) derivative, creates a defined chiral environment around the copper center. This steric and electronic influence dictates the facial selectivity of the dipolarophile's approach to the ylide, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the resulting pyrrolidine ring. Subsequent intramolecular lactamization furnishes the desired this compound.
Caption: Catalytic cycle for the Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition followed by Lactamization
This protocol is a representative example adapted from the literature for the synthesis of a substituted pyrrolizidine core.[2]
Materials:
-
Copper(I) salt (e.g., Cu(CH3CN)4ClO4)
-
Chiral ligand (e.g., (R)-Fesulphos)
-
Imino ester (e.g., derived from glycine methyl ester)
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Toluene)
-
Acetic Acid
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the copper(I) salt (5 mol%) and the chiral ligand (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Mixture: To the prepared catalyst solution, add the imino ester (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Initiation: Add triethylamine (20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched pyrrolidine cycloadduct.
-
Lactamization: Dissolve the purified pyrrolidine in toluene, add a catalytic amount of acetic acid, and reflux the mixture. Monitor the reaction by TLC.
-
Final Purification: After completion of the lactamization, cool the reaction mixture, concentrate it, and purify by flash column chromatography to obtain the this compound.
| Catalyst System | Dipolarophile | Yield (%) | ee (%) | dr |
| Cu(CH3CN)4ClO4 / (R)-Fesulphos | Maleimide | >90 | >98 | >95:5 |
| CuOAc / Chiral Bis(oxazoline) | Dimethyl maleate | 85-95 | 90-97 | >90:10 |
Table 1: Representative results for Cu(I)-catalyzed asymmetric 1,3-dipolar cycloadditions.
Strategy 2: Organocatalytic Enantioselective Cascade Reaction
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of complex molecules. Proline and its derivatives are particularly effective in catalyzing cascade reactions that can rapidly build the this compound core from simple starting materials.[6][7][8][9][10] A common strategy involves an asymmetric Michael addition followed by an intramolecular cyclization.
Mechanistic Rationale
This approach leverages the ability of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to activate an α,β-unsaturated aldehyde via the formation of a transient enamine. This enamine then undergoes a highly stereoselective Michael addition to a suitable acceptor, such as a nitroalkene. The stereochemistry of this addition is controlled by the chiral catalyst, which shields one face of the enamine, directing the electrophile to the opposite face.
Following the Michael addition, the resulting intermediate can be transformed in a one-pot sequence. This often involves reduction of the nitro group to an amine and subsequent intramolecular reductive amination and lactamization to furnish the bicyclic lactam. The "pot-economy" of this strategy, where multiple steps are performed in a single reaction vessel, is a significant advantage.[11][12]
Caption: Organocatalytic cascade for the synthesis of this compound.
Experimental Protocol: Organocatalytic Michael Addition/Reductive Cyclization Cascade
This protocol is a generalized procedure based on established organocatalytic methods.[11][12]
Materials:
-
Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
α,β-Unsaturated aldehyde (e.g., Crotonaldehyde)
-
Nitroalkane (e.g., 1-Nitropropane)
-
Benzoic acid (co-catalyst)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Reducing agent (e.g., H2 gas, Pd/C)
-
Methanol
Procedure:
-
Michael Addition: To a solution of the chiral organocatalyst (10 mol%) and benzoic acid (20 mol%) in anhydrous CH2Cl2 at 0 °C, add the α,β-unsaturated aldehyde (1.0 equiv). Stir for 10 minutes, then add the nitroalkane (1.5 equiv).
-
Reaction: Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC.
-
One-Pot Reduction and Cyclization: Once the Michael addition is complete, carefully vent the reaction flask and add Pd/C (10 mol%). Add methanol as a co-solvent.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed.
-
Lactamization: The intramolecular reductive amination and lactamization typically occur under the hydrogenation conditions.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the this compound.
| Organocatalyst | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| Diarylprolinol silyl ether | Crotonaldehyde | 1-Nitropropane | 70-85 | 93-97 |
| Proline | Cinnamaldehyde | Nitromethane | 65-80 | ~90 |
Table 2: Representative results for organocatalytic synthesis of pyrrolizidine precursors.
Strategy 3: Enantioselective Synthesis via Lewis Base Catalyzed N-Allylation
A more recent and highly efficient strategy involves the enantioselective N-allylation of a pyrrole precursor, followed by a diastereoselective cyclization to form the this compound ring system.[9][13] This method provides excellent control over the stereochemistry at the C-7a position.
Mechanistic Rationale
The key step in this synthesis is the enantioselective allylation of an N-silyl pyrrole derivative with an allylic fluoride, catalyzed by a chiral Lewis base. The chiral Lewis base, often a derivative of a natural alkaloid, activates the N-silyl pyrrole, making it a more potent nucleophile. The catalyst then directs the approach of the allylic fluoride, leading to the formation of an N-allylpyrrole with high enantiomeric excess.
The subsequent steps involve hydrogenation of the pyrrole ring to a pyrrolidine and a diastereoselective intramolecular Friedel-Crafts cyclization to construct the second five-membered ring, yielding the desired this compound. The stereochemistry established in the initial allylation step effectively controls the final stereochemical outcome.
Caption: Enantioselective synthesis of this compound via Lewis base catalysis.
Experimental Protocol: Enantioselective N-Allylation and Cyclization
This protocol is based on the methodology developed for the synthesis of substituted 2,3-dihydro-1H-pyrrolizin-1-ones.[9]
Materials:
-
N-Silyl pyrrole derivative
-
Allylic fluoride
-
Chiral Lewis base catalyst (e.g., a cinchona alkaloid derivative)
-
Anhydrous solvent (e.g., THF)
-
Reducing agent (e.g., H2 gas, Rh/Al2O3)
-
Lewis acid for cyclization (e.g., TfOH)
Procedure:
-
N-Allylation: In a glovebox, combine the N-silyl pyrrole (1.2 equiv), the allylic fluoride (1.0 equiv), and the chiral Lewis base catalyst (10 mol%) in anhydrous THF. Stir the reaction mixture at the specified temperature (e.g., -20 °C) for the required time (e.g., 24 h).
-
Purification: After the reaction is complete, purify the crude mixture by flash column chromatography to isolate the enantioenriched N-allylpyrrole.
-
Hydrogenation: Dissolve the N-allylpyrrole in a suitable solvent (e.g., methanol) and add the hydrogenation catalyst (e.g., 5% Rh/Al2O3). Subject the mixture to a hydrogen atmosphere and stir until the reaction is complete.
-
Work-up: Filter the reaction mixture through Celite and concentrate the filtrate.
-
Cyclization: Dissolve the crude N-allylpyrrolidine in an anhydrous solvent (e.g., CH2Cl2) and cool to a low temperature (e.g., -78 °C). Add the Lewis acid (e.g., TfOH) dropwise.
-
Final Purification: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography to afford the final this compound product.
| Catalyst | Substrate | Yield (%) | ee (%) |
| Cinchona Alkaloid Derivative | N-Silyl pyrrole | 80-95 (allylation) | 90-99 |
| N-Allylpyrrolidine | 75-90 (cyclization) | - |
Table 3: Representative results for the Lewis base-catalyzed N-allylation strategy.
Conclusion
The enantioselective synthesis of the this compound core is a dynamic area of research with significant implications for medicinal chemistry. The strategies outlined in this guide—copper-catalyzed 1,3-dipolar cycloaddition, organocatalytic cascade reactions, and Lewis base-catalyzed N-allylation—represent robust and versatile approaches to this important scaffold. By understanding the underlying mechanistic principles, researchers can rationally select and optimize these methods to access a diverse range of enantioenriched pyrrolizidine alkaloids and their analogues for further investigation.
References
-
Wei, L., Li, Q.-H., & Wang, C.-J. (2018). Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights. The Journal of Organic Chemistry, 83(19), 11814–11824. [Link][1][2][3]
-
Carretero, J. C., & Arrayás, R. G. (2018). Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. The Journal of Organic Chemistry, 83(13), 7033–7041. [Link]
-
ACS Publications. (2018). Catalytic Enantioselective Synthesis of a Pyrrolizidine–Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. ACS Publications. [Link]
-
Zhu, S., Yu, S., & Ma, D. (2014). Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(74), 10848-10851. [Link][4]
-
König, F., & Oestreich, M. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link][13]
-
Sibi, M. P., & Stanley, L. M. (2008). Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews, 108(8), 3243-3268. [Link][5]
-
Maruoka, K., Hashimoto, T., & Ooi, T. (2009). Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures. Organic Letters, 11(9), 2027–2029. [Link][6]
-
Vitale, M., & Piarulli, U. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4211. [Link][7]
-
Acta Crystallographica Section E: Structure Reports Online. (2010). 2,3-Dihydro-1H-pyrrolizin-1-one. [Link]
-
Kotsuki, H., Ikishima, H., & Okuyama, A. (2006). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 69(1), 473. [Link]
-
Palomo, C., & Oiarbide, M. (2011). Proline-Catalyzed Asymmetric Reactions. In Asymmetric Synthesis II (pp. 1-103). Springer, Berlin, Heidelberg. [Link][8]
-
Wang, J., & Li, H. (2013). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances, 3(44), 21535-21538. [Link][11]
-
Procopio, A., De Nino, A., Nardi, M., & Russo, B. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 588. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Direct enantioselective synthesis of pyrrolizidines. [Link]
-
ResearchGate. (n.d.). Enantioselective Organocatalysis: Reactions and Experimental Procedures. [Link]
-
Smith, A. D., & Connon, S. J. (2018). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry, 16(30), 5466-5473. [Link]
-
Vicario, J. L., & Badía, D. (2017). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 22(11), 1845. [Link]
-
ResearchGate. (n.d.). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. [Link]
-
Escolano, M., Torres Fernández, J., Rabasa-Alcañiz, F., & del Pozo, C. (2020). Enantioselective Synthesis of Pyrrolizidinone Scaffolds through Multiple-Relay Catalysis. The Journal of Organic Chemistry, 85(24), 16298-16308. [Link]
-
ResearchGate. (n.d.). Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link][10]
-
Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519. [Link][12]
-
ResearchGate. (n.d.). (PDF) Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 13. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Hexahydropyrrolizin-1-one in the Total Synthesis of Complex Pyrrolizidine Alkaloids
Introduction: The Versatility of a Privileged Scaffold
Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse family of natural products, with over 660 known compounds isolated from various plant species.[1][2] These alkaloids are renowned for their wide spectrum of biological activities, ranging from hepatotoxicity to potential therapeutic applications, including antitumor and antimicrobial properties.[1][2] At the heart of their diverse structures lies the pyrrolizidine core, a bicyclic system that has captivated the attention of synthetic chemists for decades. A key and versatile building block for the asymmetric synthesis of many PAs is hexahydropyrrolizin-1-one. This chiral lactam serves as a pivotal intermediate, allowing for the controlled introduction of key stereocenters that define the final architecture and biological function of the target natural product. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the total synthesis of complex pyrrolizidine alkaloids, with a focus on the critical stereoselective reduction of its ketone functionality.
Synthetic Rationale: Why this compound?
The utility of this compound as a synthetic precursor stems from several key features:
-
Embedded Chirality: It can be synthesized in an enantiomerically pure form, often from readily available chiral pool starting materials like L-proline or pyroglutamic acid. This inherent chirality is crucial for the asymmetric synthesis of the target alkaloids.
-
Strategic Functionality: The ketone at the C1 position is a versatile functional handle. Its stereoselective reduction is the cornerstone of many synthetic strategies, leading to the formation of key hydroxyl groups with defined stereochemistry.
-
Bicyclic Rigidity: The rigid bicyclic structure of the lactam influences the stereochemical outcome of reactions, allowing for predictable diastereoselective transformations.
The general synthetic strategy employing this compound is outlined below:
Caption: General synthetic workflow utilizing this compound.
Enantioselective Synthesis of the this compound Core
The enantioselective synthesis of the this compound core is a critical first step. While various methods exist, a common and efficient approach involves the elaboration of chiral starting materials. For instance, a multi-step sequence starting from L-pyroglutamic acid can be employed to construct the bicyclic lactam framework with high enantiopurity. Although a detailed protocol for this initial synthesis is beyond the scope of this note, numerous procedures can be found in the chemical literature.
The Keystone Step: Stereoselective Reduction of this compound
The reduction of the C1-ketone of this compound is the pivotal transformation that sets the stereochemistry at this crucial position. The choice of reducing agent is paramount in dictating the diastereoselectivity of this step, leading to either the syn or anti alcohol, which are precursors to different families of pyrrolizidine alkaloids.
The two primary diastereomeric products of this reduction are the precursors to important necine bases:
-
Isoretronecanol: Arises from the syn-reduction product.
-
Platynecine and Turneforcidine: Arise from the anti-reduction product.
The stereochemical outcome is governed by the direction of hydride attack on the carbonyl group. Sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known to approach from the less hindered exo face of the bicyclic system, leading to the formation of the endo alcohol (precursor to isoretronecanol). Conversely, less bulky hydrides may exhibit different selectivities.
Caption: Stereochemical pathways in the reduction of this compound.
Protocol: Diastereoselective Reduction of this compound with L-Selectride®
This protocol is based on established procedures for the stereoselective reduction of cyclic ketones and lactams, providing a reliable method to obtain the syn-alcohol, a precursor to (-)-isoretronecanol.[3][4][5]
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired syn-alcohol.
Expected Outcome: This procedure is expected to yield the syn-alcohol as the major diastereomer with good to excellent diastereoselectivity.
| Reducing Agent | Expected Major Product | Typical Diastereomeric Ratio (syn:anti) |
| L-Selectride® | syn-Alcohol | >10:1 |
| Sodium Borohydride (NaBH₄) | Mixture of diastereomers | ~1:1 to 3:1 |
| Lithium Aluminum Hydride (LiAlH₄) | Mixture of diastereomers | Variable |
Note: The diastereoselectivity should be confirmed by NMR analysis of the crude product.
Application in Total Synthesis: The Case of (-)-Platynecine
(-)-Platynecine is a representative pyrrolizidine alkaloid whose synthesis can be efficiently achieved using this compound as a key intermediate. The synthesis of (-)-platynecine requires the formation of the anti-alcohol, which can be achieved through a variation of the reduction protocol, potentially using a less sterically hindered reducing agent or by inverting the stereocenter of the syn-alcohol.
A plausible synthetic route to (-)-platynecine from the corresponding anti-alcohol is depicted below:
Caption: Retrosynthetic analysis of (-)-platynecine from this compound.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile chiral building block in the total synthesis of complex pyrrolizidine alkaloids. The ability to control the stereochemical outcome of the C1-ketone reduction is a testament to the power of modern synthetic organic chemistry. This key transformation allows for divergent access to a wide array of natural products with distinct stereochemical architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of such privileged scaffolds will undoubtedly play a crucial role in the discovery and development of new medicines. Further research into novel and more efficient methods for the enantioselective synthesis of the this compound core and the development of even more selective reduction protocols will continue to expand the synthetic chemists' toolbox for accessing this important class of natural products.
References
-
Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]
-
El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282. [Link]
-
Vanecko, J. A., & West, F. G. (2007). Survey of chemical syntheses of the pyrrolizidine alkaloids turneforcidine and platynecine. Heterocycles, 74, 125-142. [Link]
-
Liddell, J. R. (2002). Pyrrolizidine alkaloids. Natural Product Reports, 19(6), 753-771. [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. [Link]
-
Donnelly, D. M. X., & M. J. Meegan. (1985). Isoflavonoids. In The Chemistry of Natural Products (pp. 303-366). Springer, Dordrecht. [Link]
-
Cha, J. K., & Kim, H. S. (2007). Stereoselective reduction of cyclic ketones. In Comprehensive Organic Synthesis II (Vol. 8, pp. 53-96). Elsevier. [Link]
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]
-
Wipf, P. (2009). Reductions. University of Pittsburgh. [Link]
-
Roche, C., Kadlecíková, K., Veyron, A., Delair, P., Philouze, C., Greene, A. E., ... & Burghammer, M. (2005). New asymmetric approach to natural pyrrolizidines: synthesis of (+)-amphorogynine A, (+)-amphorogynine D, and (+)-retronecine. The Journal of organic chemistry, 70(21), 8352-8363. [Link]
Sources
- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Functionalization of Hexahydropyrrolizin-1-one
Introduction: The Hexahydropyrrolizin-1-one Scaffold in Modern Chemistry
The this compound core, a saturated bicyclic lactam, represents a privileged scaffold in synthetic and medicinal chemistry. It is a foundational building block for a vast array of pyrrolizidine alkaloids, a class of natural products exhibiting a wide spectrum of biological activities.[1][2] Beyond natural products, this motif is increasingly integrated into modern drug design. For instance, the broader pyrrolizidine structure is found in molecules targeting serotonin receptors and even in KRAS mutant inhibitors for anticancer therapy, where it can form crucial hydrogen bonds with protein residues, enhancing potency and selectivity.[3]
The synthetic utility of this compound stems from its defined stereochemical structure and multiple reactive sites, which allow for controlled, three-dimensional diversification. Functionalization of this core enables the systematic exploration of chemical space, a critical task for drug development professionals aiming to optimize lead compounds.
This document provides a detailed guide to the primary strategies for functionalizing the this compound scaffold. It moves beyond simple procedural lists to explain the underlying principles and rationale behind key experimental choices, empowering researchers to adapt and troubleshoot these protocols effectively.
Chapter 1: Core Reactivity and Stereochemical Considerations
Understanding the inherent reactivity of the this compound scaffold is paramount for designing successful functionalization strategies. The molecule possesses three primary sites for chemical modification, each with distinct electronic and steric properties.
-
The C1 Carbonyl Group: A classic ketone, susceptible to nucleophilic attack. Its reduction to a hydroxyl group is a common transformation, introducing a new stereocenter and a versatile handle for further reactions.
-
The α-Carbon (C2): The protons on this carbon are enolizable, allowing for the formation of an enolate intermediate. This nucleophilic enolate can then react with a wide range of electrophiles, enabling C-C bond formation at this position.
-
The Bridgehead Nitrogen (N4): As a tertiary amine, the nitrogen atom is nucleophilic and can be quaternized or participate in other reactions, although its reactivity is somewhat sterically hindered by the bicyclic system.
Stereocontrol is a defining challenge and opportunity in the chemistry of this scaffold. The fused ring system creates a concave and a convex face. Reagents will typically approach from the less sterically hindered convex face, a principle that can be exploited to achieve high diastereoselectivity.
Figure 1: Key reactive sites on the this compound scaffold.
Chapter 2: α-Functionalization via Enolate Chemistry
One of the most powerful methods for elaborating the this compound core is through the formation of an enolate at the C2 position, followed by quenching with an electrophile. This strategy allows for the introduction of alkyl, acyl, and other functional groups.
Causality Behind the Protocol: Why These Reagents?
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice for this transformation. As a strong, non-nucleophilic, and sterically hindered base, it rapidly and quantitatively deprotonates the α-carbon without competing in a nucleophilic attack on the C1 carbonyl. This is crucial for preventing side reactions like aldol condensation.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic solvent that effectively solvates the lithium cation without interfering with the reaction. The reaction is conducted at -78 °C (a dry ice/acetone bath) to ensure kinetic control. This means the thermodynamically less stable, but more rapidly formed, kinetic enolate is generated, leading to a single major regioisomer and minimizing side reactions.
-
Electrophile Addition: The electrophile (e.g., an alkyl halide) is added to the cold enolate solution. The high nucleophilicity of the enolate ensures a rapid reaction to form the new C-C bond.
Experimental Protocol: General Procedure for α-Alkylation
Figure 2: General workflow for the α-alkylation of this compound.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add freshly prepared or commercial LDA solution (1.1 eq) dropwise via syringe. The solution may turn slightly yellow. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the desired electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq) dropwise to the cold enolate solution.
-
Reaction: Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-functionalized product.
| Electrophile (R-X) | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
| Methyl Iodide (CH₃I) | 85-95% | >10:1 | Highly reactive, clean conversion. |
| Benzyl Bromide (BnBr) | 80-90% | >15:1 | Excellent for introducing a benzyl group. |
| Allyl Bromide | 75-85% | >10:1 | Introduces a versatile alkene moiety. |
| Acyl Chloride (RCOCl) | 70-80% | N/A | Forms a β-keto lactam; quench carefully. |
Chapter 3: Reduction of the C1-Carbonyl
Converting the C1-ketone to a secondary alcohol is a fundamental transformation that unlocks new synthetic pathways. This reduction introduces a hydroxyl group, which can act as a nucleophile, a leaving group (after activation), or a directing group for subsequent reactions.
Causality Behind the Protocol: Controlling Stereoselectivity
-
Reagent Selection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing ketones in the presence of the lactam amide bond. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially over-reduce the lactam.
-
Solvent: Methanol (MeOH) is a common protic solvent for NaBH₄ reductions. It serves to activate the borohydride and protonate the resulting alkoxide intermediate.
-
Stereochemical Outcome: The hydride attack generally occurs from the less sterically hindered convex face of the bicyclic system. This leads to the formation of the alcohol with the hydroxyl group oriented towards the concave face (an endo alcohol), often with high diastereoselectivity.
Experimental Protocol: General Procedure for Ketone Reduction
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the initial exothermic reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄.
-
Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash column chromatography to yield the hexahydropyrrolizin-1-ol product.[4]
Chapter 4: Advanced Strategies: Cycloaddition Reactions
For constructing highly functionalized or substituted pyrrolizidine frameworks from acyclic or monocyclic precursors, 1,3-dipolar cycloaddition is an exceptionally powerful tool.[5] This approach builds the bicyclic core and simultaneously installs desired functionality. A common variant involves the reaction of an azomethine ylide with an alkene (a dipolarophile).[6][7]
Conceptual Workflow: Azomethine Ylide Cycloaddition
This is not a functionalization of pre-existing this compound but a method to synthesize its derivatives. The strategy typically involves the in situ generation of an azomethine ylide from an α-amino acid (like proline) and a carbonyl compound, which then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an electron-deficient alkene).[7][8]
Figure 3: Conceptual workflow for synthesizing functionalized pyrrolizidines via [3+2] cycloaddition.
This method provides a convergent and stereocontrolled route to complex pyrrolizidine structures that would be difficult to access through the step-wise functionalization of the parent this compound.[9]
Conclusion
The this compound scaffold is a versatile and valuable starting point for the synthesis of complex molecules relevant to drug discovery and natural product chemistry. The functionalization strategies outlined herein—α-alkylation via enolate chemistry and carbonyl reduction—provide reliable and robust methods for elaborating this core structure. By understanding the principles of reactivity and stereocontrol that govern these transformations, researchers can effectively leverage this scaffold to build molecular complexity and generate novel chemical entities with potential biological applications.
References
- Stereoselective Synthesis of Pyrrolizidine Alkaloids via Substituted Nitrones.RSC Publishing.
-
Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. The Journal of Organic Chemistry. [Link]
-
Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PubMed. [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH. [Link]
-
Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. ElectronicsAndBooks. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. MDPI. [Link]
-
A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. PubMed. [Link]
-
Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. ResearchGate. [Link]
-
A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]
-
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- | C8H13NO. PubChem. [Link]
Sources
- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidines for Drug Design - Enamine [enamine.net]
- 4. 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- | C8H13NO | CID 156459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Validated Analytical Methods for Hexahydropyrrolizin-1-one Analysis
Introduction: The Analytical Imperative for Hexahydropyrrolizin-1-one
This compound is a core structural motif found in various natural products and synthetic compounds of pharmaceutical interest. Its pyrrolizidine alkaloid backbone is of significant toxicological concern due to potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] These compounds can inadvertently contaminate food, herbal medicines, and dietary supplements.[1][2][3][4] Consequently, the development of robust, validated analytical methods for the precise and accurate quantification of this compound and related structures is paramount for ensuring consumer safety and for the quality control of pharmaceutical products.
This document provides a comprehensive guide to the development and validation of analytical methods for this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity for this class of compounds.[5] The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidance from the U.S. Food and Drug Administration (FDA), ensuring that the developed methods are fit for their intended purpose and meet global regulatory expectations.[6][7][8][9][10][11][12][13][14][15]
Method Selection Rationale: Why LC-MS/MS is the Gold Standard
While Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of pyrrolizidine alkaloids, it often necessitates a derivatization step to improve the volatility of these compounds, which can introduce complexity and potential variability into the analytical workflow.[5][16] In contrast, LC-MS/MS offers several distinct advantages for the analysis of this compound:
-
High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly selective detection and quantification of the target analyte, even in complex matrices, by monitoring specific precursor-to-product ion transitions.[17][18][19]
-
Direct Analysis: LC-MS/MS generally does not require derivatization, simplifying the sample preparation process and reducing the potential for analytical errors.
-
Versatility: The technique is applicable to a wide range of matrices, from raw materials to finished pharmaceutical products and biological samples.
The following sections will detail a systematic approach to developing and validating an LC-MS/MS method for this compound.
Analytical Method Development Workflow
The development of a robust analytical method is a systematic process that begins with defining the analytical target profile and progresses through method optimization and validation.
Caption: A workflow for analytical method development.
Detailed Protocols
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
Rationale: Sample preparation is a critical step to remove matrix interferences and concentrate the analyte of interest.[20] For pyrrolizidine alkaloids like this compound, a strong cation exchange (SCX) solid-phase extraction is highly effective.[16][17] This is because the basic nitrogen atom in the pyrrolizidine ring can be protonated under acidic conditions, allowing it to bind to the negatively charged sorbent.
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of a 2% formic acid solution in water. Shake vigorously for 15 minutes.[17]
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm hydrophilic PTFE filter.
-
SPE Cartridge Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol to remove interfering substances.
-
Elution: Elute the this compound with 2 mL of a 5% ammonia solution in methanol.[17]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute the residue in 1 mL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
Rationale: The chromatographic separation is designed to resolve this compound from any isomeric compounds and matrix components that were not removed during sample preparation. A C18 reversed-phase column is a common and effective choice. The mass spectrometric conditions are optimized for the specific fragmentation pattern of this compound to ensure high selectivity and sensitivity.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined empirically for this compound and any internal standards |
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the LC system with the initial mobile phase composition for at least 30 minutes.
-
Sequence Setup: Create a sequence including blanks, calibration standards, quality control samples, and unknown samples.
-
Injection: Inject the prepared samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for this compound.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][12] The validation should be performed in accordance with ICH Q2(R2) guidelines and encompass the following parameters.[6][8][10]
Caption: Key parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][21] | No significant interference at the retention time of this compound in blank matrix samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application of the method. |
| Accuracy | The closeness of test results obtained by the method to the true value.[8] | Recovery of 80-120% for spiked matrix samples at three different concentration levels. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant impact on the results when small variations are made to parameters like pH, flow rate, etc. |
Data Analysis and Reporting
The concentration of this compound in unknown samples is determined by interpolating the peak area from a calibration curve constructed using standards of known concentrations. It is recommended to use a weighted linear regression model if heteroscedasticity is observed in the data.[22]
The final validation report should include a comprehensive summary of all experiments performed, the results obtained, and a concluding statement on the fitness for purpose of the analytical method.
Conclusion
This application note provides a detailed framework for the development and validation of a robust and reliable LC-MS/MS method for the analysis of this compound. By adhering to the principles of scientific integrity and following established regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality analytical data that is crucial for product safety and efficacy. The continuous lifecycle management of the analytical method is also essential to ensure its ongoing suitability.[13]
References
-
ICH Q2(R2) Validation of Analytical Procedures. (2024). European Medicines Agency. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2023). MDPI. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]
-
Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. (2023). PMC. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). PMC. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. (2019). ACS Omega. [Link]
-
Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect. [Link]
-
Pyrrolizidine Alkaloids in Food. (n.d.). Centre for Food Safety. [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. (n.d.). BFR. [Link]
-
Pyrrolizidine Alkaloids and Dietary Supplements. Are Your Products At Risk? (2024). Eurofins. [Link]
-
PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. (n.d.). Food Standards Australia New Zealand. [Link]
-
Occurrence of Pyrrolizidine Alkaloids in Food. (2020). Food Standards Agency. [Link]
-
Hexahydro-pyrrolizin-1-one hydrochloride. (n.d.). PubChem. [Link]
-
Hexahydro-1H-pyrrolizine-1-carboxylic acid. (n.d.). PubChem. [Link]
-
(1S,7AR)-hexahydro-1H-pyrrolizin-1-ol. (n.d.). PubChem. [Link]
-
hexahydro-1H-pyrrolizin-1-ol. (n.d.). PubChem. [Link]
-
(hexahydro-1H-pyrrolizin-1-yl)methanol. (n.d.). PubChem. [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
-
Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017). Agilent. [Link]
-
Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. (2009). PubMed. [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2021). ResearchGate. [Link]
-
The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine. (2024). PubMed. [Link]
-
Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS. (2007). PubMed. [Link]
-
A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2010). La démarche ISO 17025. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025). PubMed. [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. (2009). BioPharm International. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. [Link]
-
Development of a fast isocratic LC-MS/MS method for the high-throughput analysis of pyrrolizidine alkaloids in Australian honey. (2015). ResearchGate. [Link]
-
In-Depth Investigation of the Chemical Profile of Pelargonium odoratissimum (L.) L'Hér. Hydrolate by SPME-GC/MS, GC/MS, LVI-GC/MS and PTR-Tof-MS Techniques. (2022). MDPI. [Link]
-
Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. (n.d.). IJSTR. [Link]
Sources
- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids and Dietary Supplements. Are Your Products At Risk? - Eurofins USA [eurofinsus.com]
- 3. foodstandards.govt.nz [foodstandards.govt.nz]
- 4. food.gov.uk [food.gov.uk]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. qbdgroup.com [qbdgroup.com]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Mechanistic Exploration of Hexahydropyrrolizin-1-one Reactivity
An In-Depth Guide for Researchers
Introduction: The Significance of the Pyrrolizidinone Core
Hexahydropyrrolizin-1-one is a saturated bicyclic lactam featuring a pyrrolizidine skeleton, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[1] This structural motif is of significant interest to researchers in organic synthesis and drug development as it forms the core of numerous pyrrolizidine alkaloids. These natural products are synthesized by thousands of plant species, often as a defense mechanism against herbivores.[2][3][4]
The broader class of pyrrolizidine alkaloids exhibits a wide spectrum of biological activities, including glycosidase inhibition, anti-HIV, antibacterial, and herbicidal properties.[1][5] Consequently, understanding the reactivity of the fundamental this compound scaffold is paramount for the synthesis of these natural products and the development of novel therapeutic agents inspired by them.[6][7] This guide provides a detailed exploration of the key mechanistic principles governing the reactions of this scaffold and offers field-proven protocols for its chemical manipulation.
Part 1: Core Mechanistic Principles & Reactivity Analysis
The reactivity of this compound is primarily dictated by three key structural features: the electrophilic carbonyl carbon, the acidic α-protons, and the nucleophilic bridgehead nitrogen. The rigid, bicyclic [3.3.0] framework also imposes significant stereoelectronic constraints that influence reaction pathways and outcomes.
Reactions at the Carbonyl Group: Nucleophilic Addition
The carbonyl group is the most prominent functional group and a primary site for chemical transformations. The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
Causality of Reaction: The fundamental mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the addition product.[8] Common nucleophilic addition reactions include reduction by hydrides, addition of organometallic reagents, and cyanation.
Caption: General mechanism of nucleophilic addition to the carbonyl group.
Reactions at the α-Carbon: Enolate Formation and Reactivity
The protons on the carbons adjacent (α) to the carbonyl group are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate.
Causality of Reaction: A strong, non-nucleophilic base can abstract an α-proton to generate a planar enolate intermediate. This enolate is a potent nucleophile, with reactive sites at both the α-carbon and the oxygen atom. Reactions with electrophiles typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. The choice of a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure rapid and complete deprotonation, minimizing side reactions such as self-condensation or nucleophilic addition to the carbonyl.
Caption: Mechanism of α-substitution via enolate formation.
Part 2: Synthetic Strategies & Methodologies
The synthesis of the pyrrolizidinone skeleton itself provides profound insights into its reactivity. Modern synthetic methods often rely on elegant, stereocontrolled cyclization reactions to construct the bicyclic core.
Authoritative Insight: The development of efficient and general enantioselective approaches to access these scaffolds remains a significant challenge. While chiral-pool and auxiliary-based strategies are common, catalytic enantioselective methods, particularly those involving [3+2] dipolar cycloadditions, are highly sought after for their efficiency.[1] A recent innovative strategy involves a triple-tandem sequence: a cross-metathesis, an intramolecular aza-Michael reaction, and a final intramolecular Michael addition, all orchestrated by cooperative catalysts to generate three contiguous stereocenters with high selectivity.[1]
Caption: General workflow for the synthesis of pyrrolizidine alkaloids.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for key transformations of the this compound core. Characterization at the end of each protocol is essential to validate the outcome.
Protocol 1: Diastereoselective Reduction of this compound
Objective: To reduce the ketone functionality to a secondary alcohol using sodium borohydride, a mild and selective reducing agent. This reaction typically yields a mixture of diastereomeric alcohols.
Materials & Reagents:
-
This compound (CAS: 14174-83-5)[9]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes. Causality Note: The slow addition at low temperature controls the rate of reaction and minimizes side reactions.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and assess the diastereomeric ratio of the resulting hexahydropyrrolizin-1-ol using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a hydroxyl peak in the IR spectrum is also indicative of a successful reduction.
Protocol 2: α-Alkylation of this compound
Objective: To form a new carbon-carbon bond at the α-position via enolate formation followed by reaction with an alkyl halide electrophile.
Materials & Reagents:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Syringes, needles, argon/nitrogen atmosphere setup
Procedure:
-
LDA Preparation: In a flame-dried, two-neck flask under an inert atmosphere (argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve this compound (1.0 eq) in anhydrous THF. Cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ketone solution via cannula or syringe. Stir for 1 hour at -78 °C. Causality Note: This step ensures complete formation of the kinetic enolate.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 2-3 hours, allowing the mixture to warm slowly to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the addition of the methyl group.
Part 4: Data Summary
| Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Outcome |
| Reduction | NaBH₄ | Methanol | 0 to RT | Diastereomeric mixture of alcohols |
| α-Alkylation | 1. LDA; 2. CH₃I | THF | -78 to RT | α-methylated ketone |
References
- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). MDPI.
- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). National Center for Biotechnology Information.
- Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. (n.d.). Organic Letters.
- Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. (2018). PubMed.
- Enantioselective Synthesis of Pyrrolizidinone Scaffolds through Multiple-Relay Catalysis. (2020). ACS Publications.
- Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI.
- Catalytic Enantioselective Synthesis of a Pyrrolizidine–Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. (2018). ACS Publications.
- Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. (n.d.). Royal Society of Chemistry.
- Pyrrolizidine alkaloid. (n.d.). Wikipedia.
- hexahydro-1H-pyrrolizin-1-one. (n.d.). Advanced ChemBlocks.
- Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. (2018). YouTube.
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- Synthesis of 1-pyrrolines. (n.d.). Organic Chemistry Portal.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 5. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
The Pivotal Role of Hexahydropyrrolizin-1-one Scaffolds in Modern Medicinal Chemistry: A Comprehensive Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry programs. Among these, the hexahydropyrrolizin-1-one scaffold, a saturated derivative of the pyrrolizidine alkaloid core, has emerged as a versatile and promising platform for the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the this compound scaffold, from its synthesis to its application in diverse medicinal chemistry programs, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its potential.
The inherent three-dimensionality of the saturated pyrrolizidine ring system allows for a nuanced exploration of chemical space, a critical factor in designing selective and potent drug candidates.[3] This structural feature, combined with the presence of a lactam moiety, provides key hydrogen bond donor and acceptor sites, facilitating interactions with a wide array of biological targets. While naturally occurring pyrrolizidine alkaloids are often associated with toxicity, synthetic derivatization of the this compound core has enabled the development of analogues with tailored pharmacological profiles and reduced off-target effects.[1][4] This guide will delve into the synthetic strategies that unlock the chemical diversity of this scaffold and showcase its application in two key therapeutic areas: oncology and neurodegenerative diseases.
Synthetic Strategies: Accessing the this compound Core
The efficient and stereocontrolled synthesis of the this compound scaffold is paramount to its successful application in medicinal chemistry. Various synthetic routes have been developed, with a notable example being the enantioselective synthesis of 2,3-dihydro-1H-pyrrolizin-1-one derivatives, which can be readily hydrogenated to the corresponding this compound core.[2]
Key Synthetic Workflow: Enantioselective Synthesis of a Dihydro-1H-pyrrolizin-1-one Precursor
This workflow outlines a key strategy for accessing enantioenriched precursors to this compound scaffolds.
Caption: Enantioselective synthesis of a key precursor.
Detailed Protocol: Enantioselective N-Allylation and Cyclization
The following protocol is adapted from established methodologies for the synthesis of enantioenriched 2,3-dihydro-1H-pyrrolizin-1-ones.[2]
Materials:
-
N-silyl pyrrole derivative
-
Appropriate allylic fluoride
-
Isothiourea-based Lewis base catalyst
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Hydrogen gas or a suitable hydrogen source (e.g., ammonium formate)
-
Palladium on carbon (Pd/C) catalyst
-
Lewis acid (for Friedel-Crafts cyclization, e.g., trifluoroacetic acid)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Enantioselective N-Allylation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-silyl pyrrole and the allylic fluoride in the anhydrous solvent.
-
Add the isothiourea-based Lewis base catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the N-allylated pyrrole intermediate using column chromatography.
-
-
Hydrogenation:
-
Dissolve the purified N-allylated pyrrole in a suitable solvent (e.g., methanol, ethanol).
-
Add the Pd/C catalyst (typically 5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) or add the hydrogen source.
-
Stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
-
Diastereoselective Friedel-Crafts Cyclization:
-
Dissolve the hydrogenated intermediate in a suitable solvent (e.g., dichloromethane).
-
Add the Lewis acid (e.g., trifluoroacetic acid) dropwise at a controlled temperature (often 0 °C).
-
Stir the reaction mixture until cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting 2,3-dihydro-1H-pyrrolizin-1-one derivative by column chromatography.
-
-
Reduction to this compound:
-
The purified 2,3-dihydro-1H-pyrrolizin-1-one can be reduced to the corresponding this compound scaffold using standard hydrogenation conditions (e.g., H₂, Pd/C).
-
Applications in Medicinal Chemistry Programs
The versatility of the this compound scaffold has been demonstrated in several therapeutic areas. This section will focus on its application in the development of anticancer and anti-Alzheimer's disease agents.
Anticancer Drug Discovery
The pyrrolizine scaffold has been extensively investigated for its anticancer potential.[4][5][6] Derivatives of the this compound core have shown promising activity against various cancer cell lines, often through mechanisms involving the induction of apoptosis.
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many pyrrolizine-based anticancer agents exert their effect is through the activation of the caspase cascade, leading to programmed cell death (apoptosis).
Caption: Simplified apoptosis pathway induced by derivatives.
Quantitative Data: Anticancer Activity of Pyrrolizine Derivatives
The following table summarizes the in vitro anticancer activity of representative pyrrolizine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | A549 (Lung) | <2.73 | [4] |
| 14b-d | MCF-7 (Breast) | <2.73 | [4] |
| 10c | MCF-7 (Breast) | 4.72 | |
| 12b | Hep3B (Hepatoma) | Potent | |
| Compound 2 | HCT116 (Colon) | <5 | [5] |
| Compound 3 | HEPG2 (Liver) | <10 | [5] |
| Compound 8 | MCF-7 (Breast) | <10 | [5] |
Central Nervous System (CNS) Drug Discovery: Alzheimer's Disease
The unique structural properties of the this compound scaffold make it an attractive candidate for CNS drug discovery.[7] Its three-dimensional nature can contribute to the favorable physicochemical properties required for crossing the blood-brain barrier.[7] A class of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives, precursors to the this compound scaffold, has been explored for the potential treatment of Alzheimer's disease.[2]
Therapeutic Target: Acetylcholinesterase (AChE)
One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[8] By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.
Caption: Mechanism of acetylcholinesterase inhibition.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following sections provide detailed protocols for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the assay (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Caspase-3/7 Activation Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Treated and untreated cells in a 96-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1] This typically involves reconstituting a lyophilized substrate with a buffer.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate containing the cells and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[1]
-
-
Data Analysis:
-
Compare the luminescence signal of the treated cells to that of the untreated control cells to determine the fold-increase in caspase-3/7 activity.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a colorimetric assay to measure AChE activity.[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Phosphate buffer
-
Test compound solution (or buffer for control)
-
DTNB solution
-
AChE solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm kinetically over a period of 10-15 minutes.[4] The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC₅₀ value for the test compounds.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its inherent structural features, coupled with the development of robust synthetic methodologies, have enabled the exploration of its therapeutic potential across multiple disease areas. The promising anticancer and anti-Alzheimer's activities highlighted in this guide underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. Future research will likely focus on further diversifying the scaffold through innovative synthetic transformations, exploring its potential against a broader range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development. The application notes and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecular framework.
References
-
Ghandi, M., & Draths, K. M. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link]
-
Gouda, A. M., Abdel-Gawad, H., & El-Sayed, M. A. A. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. Bioorganic & Medicinal Chemistry, 25(22), 6070–6082. [Link]
-
Abbas, S. E., Awadallah, F. M., Ibrahim, N. A., Gouda, A. M., & Shehata, B. A. (2014). Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction. Anti-Cancer Agents in Medicinal Chemistry, 14(7), 973–985. [Link]
-
Hanna, M. M., Abdelgawad, N. M., Ibrahim, N. A., & Mohammed, A. B. (2012). Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. Medicinal Chemistry Research, 21(9), 2345–2356. [Link]
-
Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Mayol-Llinàs, J., Nelson, A., Farnaby, W., & Ayscough, A. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965–969. [Link]
-
Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic Chemistry, 53, 1–9. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
-
BosterBio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. attogene.com [attogene.com]
Designing in vitro assays to evaluate Hexahydropyrrolizin-1-one bioactivity
Application Note & Protocols
Topic: Designing In Vitro Assays to Evaluate Hexahydropyrrolizin-1-one Bioactivity Audience: Researchers, scientists, and drug development professionals.
A Multi-Faceted Approach to Profiling the Bioactivity of this compound
Introduction: Rationale and Strategic Overview
This compound is a derivative of the pyrrolizidine alkaloid (PA) structural class.[1] PAs are a diverse group of natural products known for a wide spectrum of biological activities, but also for significant hepatotoxicity.[2][3][4] This toxicity is primarily attributed to the metabolic activation of a 1,2-unsaturated necine base into highly reactive pyrrolic esters, which form damaging adducts with proteins and DNA.[2][3][5][6]
The structure of this compound, being a saturated ("hexahydro") derivative, may lack the prerequisite for this toxic metabolic activation pathway, making it a compelling candidate for exploring potentially beneficial bioactivities with a more favorable safety profile.[2] This guide provides a strategic panel of in vitro assays to conduct a primary bioactivity screen, focusing on three common and therapeutically relevant areas: general cytotoxicity, anti-inflammatory potential, and antimicrobial efficacy. This tiered approach allows for a comprehensive initial assessment of the compound's biological footprint.
Section 1: Foundational Cytotoxicity Assessment
Expertise & Experience: Before exploring any therapeutic potential, it is imperative to establish the compound's inherent cytotoxicity. A substance that is highly toxic to all cells has limited therapeutic application. We employ two distinct assays that measure different hallmarks of cell death. The MTT assay assesses metabolic function, an early indicator of cell stress, while the LDH assay measures the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[7][8] Running these in parallel provides a more complete picture of the compound's effect on cell viability.
Assay 1.1: Cell Viability via MTT (Tetrazolium Reduction) Assay
Trustworthiness: This assay's validity rests on the principle that only metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product via mitochondrial dehydrogenase enzymes.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9] The protocol includes controls for background absorbance from the media and the solvent used to dissolve the test compound, ensuring that the measured signal is genuinely from the cells.
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Plating: Seed a suitable adherent cell line (e.g., HeLa, A549, or a non-cancerous line like HEK293) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions in culture medium to create a range of desired test concentrations. The final solvent concentration in the wells should be non-toxic (typically ≤0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of solvent).
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free and phenol red-free medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the background absorbance.
| Parameter | Description | Purpose |
| Test Wells | Cells + this compound | To measure the effect of the compound. |
| Untreated Control | Cells + Medium | Represents 100% cell viability. |
| Vehicle Control | Cells + Medium with Solvent | To ensure the solvent has no cytotoxic effect. |
| Blank | Medium Only (No Cells) | To measure background absorbance of the medium. |
Assay 1.2: Cytotoxicity via Lactate Dehydrogenase (LDH) Release Assay
Trustworthiness: This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13] The protocol's integrity is maintained by including a "Maximum LDH Release" control, where untreated cells are lysed with a detergent. This control represents 100% cytotoxicity and is essential for accurately normalizing the data from treated wells.
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to set up the following controls on the same plate:
-
Cell Lysis (for Maximum Release Control): 45-60 minutes before harvesting the supernatant, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells and mix gently.[15]
-
Supernatant Collection: Centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of a substrate and a diaphorase/catalyst). Add 50 µL of this mixture to each well containing supernatant.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm can also be taken and subtracted.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
-
Section 2: Screening for Anti-Inflammatory Activity
Expertise & Experience: To model inflammation in vitro, we use murine macrophage cells (e.g., RAW 264.7), which are robust and respond predictably to inflammatory stimuli.[16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used as a potent agonist to induce a pro-inflammatory state, characterized by the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[17] The compound's anti-inflammatory potential is then measured by its ability to suppress these markers.
Assay 2.1: Nitric Oxide (NO) Production via Griess Assay
Trustworthiness: Direct measurement of NO is difficult due to its very short half-life. The Griess assay provides a reliable and well-established indirect method by quantifying nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solution.[18][19] The assay is a two-step diazotization reaction that produces a colored azo compound, with an absorbance proportional to the nitrite concentration.[19] A sodium nitrite standard curve is run in parallel to ensure accurate quantification.
Caption: Chemical principle of the Griess reaction for nitrite detection.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (e.g., from 100 µM to 1.56 µM) in fresh culture medium.
-
Griess Reaction:
-
Absorbance Measurement: After another 5-10 minutes, measure the absorbance at 540-550 nm.[16] The magenta color development is indicative of nitrite presence.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the linear regression of the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.
Assay 2.2: Pro-Inflammatory Cytokine Quantification via ELISA
Trustworthiness: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific proteins in a complex mixture like cell culture supernatant. The sandwich ELISA format uses two antibodies specific for the target cytokine (e.g., TNF-α), ensuring high specificity and sensitivity.[20] Commercially available kits provide validated reagents and standards, making the assay robust and reproducible.[21][22][23]
Caption: The principle of the sandwich ELISA technique.
Note: Always follow the specific protocol provided by the ELISA kit manufacturer. The following is a generalized workflow.
-
Sample Collection: Use the same cell culture supernatants collected for the Griess Assay.
-
Plate Preparation: The 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Sample/Standard Incubation: Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 1-2 hours at room temperature.[20][24] The cytokine in the sample binds to the immobilized antibody.
-
Washing: Aspirate the liquid and wash the wells 3-4 times with the provided Wash Buffer to remove unbound substances.[20]
-
Detection Antibody: Add the enzyme-linked or biotinylated detection antibody to each well. Incubate for 1 hour. This antibody binds to a different epitope on the captured cytokine.[23]
-
Washing: Repeat the wash step to remove unbound detection antibody.
-
Enzyme/Substrate Reaction: If a biotinylated detection antibody was used, add Streptavidin-HRP and incubate. After a final wash, add the substrate solution (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.[23]
-
Stop Reaction: Add the Stop Solution to terminate the reaction, which typically turns the color from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Section 3: Antimicrobial Activity Screening
Expertise & Experience: The broth microdilution method is a gold-standard technique in microbiology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[27][28] This quantitative assay is more informative than diffusion-based methods and is critical for evaluating potential antibiotic candidates.
Assay 3.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Trustworthiness: The protocol's reliability is ensured by strict adherence to standardized procedures, such as those from the Clinical and Laboratory Standards Institute (CLSI). This includes using a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard), appropriate growth media (Mueller-Hinton Broth), and including sterility and growth controls on every plate.[26][29]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 will serve as the growth control.
-
Inoculum Preparation: From a fresh bacterial culture (e.g., E. coli, S. aureus), prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension further in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[26]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 12. The final volume in each well will be 100 µL.[26] A sterility control well containing only 100 µL of uninoculated MHB should also be included.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[26]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). The growth control (well 12) should be turbid, and the sterility control should be clear.
| Plate Column | Content | Purpose |
| 1-11 | Serial Dilutions + Bacteria | Test for inhibition at different concentrations. |
| 12 | Broth + Bacteria (No Compound) | Growth Control: Must show turbidity. |
| (Separate Well) | Broth Only (No Bacteria) | Sterility Control: Must remain clear. |
References
-
Cui, Y., et al. (2022). Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Chinese Herbal Medicines. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol. Available at: [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolizidine alkaloid. Available at: [Link]
-
Louro, H., et al. (2019). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Available at: [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Kumar, P., & Singh, S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Journal of Advanced Scientific Research. Available at: [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology. Available at: [Link]
-
Khan, R., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Biology. Available at: [Link]
-
Bio-protocol. (n.d.). Cytokine Measurement by ELISA. Available at: [Link]
-
Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Stem Cells. Available at: [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Available at: [Link]
-
Ayan, M. K. (2025). In vitro cytotoxicity assay: Significance and symbolism. International Journal of Pharmacology. Available at: [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Characterization Laboratory. Available at: [Link]
-
Pacienza, N., et al. (2018). Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... ResearchGate. Available at: [Link]
-
protocols.io. (2019). Protocol Griess Test. Available at: [Link]
-
Lin, G., et al. (2017). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins. Available at: [Link]
-
Pacienza, N., et al. (2018). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed. Available at: [Link]
-
Wdowik, M., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Li, Y., et al. (2022). In vitro macrophage uptake profiles, anti-inflammatory activities, and... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
Zlabek, V., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins. Available at: [Link]
-
Horvath, P., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
-
Zlabek, V., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PubMed. Available at: [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI Characterization Laboratory. Available at: [Link]
Sources
- 1. Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Unmasking Molecular Targets: A Guide to Chemical Proteomics for Hexahydropyrrolizin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Target Deconvolution
The identification of molecular targets for bioactive small molecules, a process known as target deconvolution, is a critical and often rate-limiting step in drug discovery.[1][2][3] Natural products, such as Hexahydropyrrolizin-1-one, represent a rich source of therapeutic leads, but their mechanisms of action are frequently unknown, hindering their development.[4][5] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge by enabling the identification of protein targets of small molecules directly within a complex biological system.[4][6] This guide provides a detailed overview and practical protocols for applying key chemical proteomics strategies to identify the cellular targets of this compound.
Core Principles of Chemical Proteomics for Target Identification
Chemical proteomics utilizes chemically modified versions of a bioactive compound, or the native compound itself, to isolate and identify its interacting proteins from a complex proteome.[4][6] The central idea is to create a stable link between the small molecule and its protein target, allowing for enrichment and subsequent identification by mass spectrometry.[7][8][9] Two primary probe-based strategies are particularly well-suited for this purpose: Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) . These methods are often coupled with bioorthogonal chemistry, such as "click chemistry," to attach reporter tags for visualization and purification.[10][11]
Strategic Approach 1: Activity-Based Protein Profiling (ABPP)
Expertise & Experience: The "Why" Behind ABPP
ABPP is an ideal strategy when the small molecule of interest is believed to act as a covalent inhibitor, forming a stable, irreversible bond with its target protein.[12][13] This method employs a chemical probe that mimics the bioactive compound but also contains a reactive "warhead" that covalently modifies the active site of target enzymes.[14][15] A reporter tag, such as biotin or a fluorophore, is also included for detection and enrichment.[14] A key advantage of ABPP is that it specifically labels functionally active enzymes, providing insights into the compound's effect on protein activity.[14][16]
For this compound, if its structure suggests potential reactivity with nucleophilic residues (e.g., serine, cysteine, lysine) in a protein's active site, ABPP would be a primary choice. The core of this strategy lies in a competitive experiment: if this compound binds to a specific enzyme, it will block the binding of a broad-spectrum ABPP probe targeting the same class of enzymes. This reduction in probe labeling, quantifiable by mass spectrometry, reveals the target protein.[17][18]
Experimental Workflow: Competitive ABPP
Caption: Competitive ABPP workflow for target identification.
Protocol: Competitive ABPP for this compound Target Identification
This protocol outlines a typical competitive ABPP experiment using a fluorophosphonate (FP)-biotin probe, which targets serine hydrolases, as an example. The choice of the broad-spectrum probe should be guided by the hypothesized target class of this compound.
Materials:
-
Cell line of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
This compound stock solution (in DMSO)
-
FP-biotin probe (or other suitable broad-spectrum ABPP probe)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (8M in 50 mM Tris-HCl pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation:
-
Culture and harvest cells.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysate by centrifugation to remove cell debris.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Inhibition:
-
Aliquot proteome samples (e.g., 1 mg of total protein per sample).
-
Treat samples with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes at 37°C).
-
Add the FP-biotin probe to a final concentration of 1-5 µM and incubate for a further 30 minutes at 37°C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to each sample and incubate with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS + 0.5% SDS, PBS) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Dilute the urea to <2M and add trypsin to digest the proteins overnight.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS.[19]
-
Identify and quantify peptides using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).[20]
-
Compare the abundance of probe-labeled peptides between the this compound-treated and vehicle-treated samples. Proteins showing a significant, dose-dependent decrease in probe labeling are considered potential targets.
-
| Parameter | Recommended Range/Value | Rationale |
| Protein Input | 1-5 mg per sample | Ensures sufficient material for detection of low-abundance proteins. |
| Compound Concentration | Titration from nM to µM range | Determines the potency of target engagement. |
| ABPP Probe Concentration | 1-5 µM | Sufficient to label the target enzyme class without excessive background. |
| Incubation Times | 30-60 minutes | Allows for equilibrium binding of the compound and subsequent labeling by the probe. |
| MS Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is suitable for discovery, while DIA can provide more comprehensive quantification.[19] |
Strategic Approach 2: Photoaffinity Labeling (PAL)
Expertise & Experience: The "Why" Behind PAL
PAL is a versatile technique applicable to a broader range of target classes, including those that do not bind covalently to the small molecule.[21][22] This method involves synthesizing a probe molecule that incorporates three key features: the this compound scaffold for target recognition, a photoreactive group (e.g., diazirine, benzophenone), and a reporter tag (often an alkyne or azide for subsequent click chemistry).[21][23][24] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to any nearby molecules, ideally the target protein.[25][26] The reporter tag is then used to attach biotin for enrichment.[27]
The power of PAL lies in its ability to "trap" non-covalent interactions.[24] The design of the photoaffinity probe is crucial; the modifications should not significantly alter the biological activity of the parent compound.[21]
Experimental Workflow: Photoaffinity Labeling with Click Chemistry
Caption: Photoaffinity labeling workflow coupled with click chemistry.
Protocol: Photoaffinity Labeling for this compound Target Identification
This protocol describes a PAL experiment in live cells using a diazirine-containing probe with an alkyne handle for click chemistry.
Materials:
-
This compound-diazirine-alkyne probe
-
Cell line of interest
-
Biotin-azide
-
Click chemistry reagents (e.g., copper(I) sulfate, TBTA ligand, sodium ascorbate)
-
UV crosslinking apparatus (e.g., 365 nm lamp)
-
Materials for proteome preparation, enrichment, and mass spectrometry as listed in the ABPP protocol.
Procedure:
-
Probe Synthesis and Validation:
-
Synthesize a photoaffinity probe based on the this compound scaffold. The position of the photoreactive group and the linker to the reporter tag should be carefully chosen to minimize steric hindrance and maintain biological activity.
-
Validate that the probe retains the biological activity of the parent compound.
-
-
Live Cell Labeling and Crosslinking:
-
Treat cultured cells with the photoaffinity probe for a specified time to allow for target engagement.
-
Include a control group pre-treated with an excess of the parent this compound to identify specific binding partners through competition.
-
Irradiate the cells with UV light (e.g., 365 nm) for a short duration (e.g., 1-5 minutes) on ice to induce covalent crosslinking.
-
-
Click Chemistry and Enrichment:
-
Harvest and lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne handle on the crosslinked proteins.[28]
-
Enrich the biotinylated proteins using streptavidin-agarose beads as described in the ABPP protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Perform on-bead digestion and analyze the resulting peptides by LC-MS/MS.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and the competition control. These proteins are high-confidence candidate targets.
-
| Parameter | Recommended Range/Value | Rationale |
| Probe Concentration | Titration from nM to µM range | Should be based on the biological activity of the probe. |
| UV Wavelength/Energy | 350-365 nm | Activates the diazirine group with minimal damage to biomolecules. |
| UV Exposure Time | 1-10 minutes | Sufficient for crosslinking without causing excessive cell death or non-specific labeling. |
| Click Reagent Concentrations | 100-200 µM Biotin-azide, 1 mM CuSO₄, 100 µM TBTA, 1 mM Sodium Ascorbate | Optimized for efficient and specific ligation in a complex proteome. |
The Role of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[29] In the context of target identification, these reactions, particularly "click chemistry," provide a powerful means of attaching reporter tags to probes after they have interacted with their targets in situ.[10][27]
Key Bioorthogonal Reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used click reaction.[28] However, the copper catalyst can be toxic to cells, making it more suitable for use in cell lysates.[30]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst and is therefore more biocompatible for live-cell labeling.[29]
-
Staudinger Ligation: An early bioorthogonal reaction involving an azide and a phosphine.[31][32][33][34] While robust, its kinetics are generally slower than click chemistry reactions.[35]
Caption: General scheme of bioorthogonal ligation.
Conclusion: A Pathway to Mechanism
The identification of a protein target is a pivotal moment in the development of a novel therapeutic agent like this compound. Chemical proteomics strategies, including Activity-Based Protein Profiling and Photoaffinity Labeling, provide robust and physiologically relevant methods for this crucial step.[4] By carefully designing probes and executing well-controlled experiments, researchers can illuminate the molecular mechanisms underlying the biological activity of promising compounds, thereby accelerating their path to the clinic.
References
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available from: [Link]
-
Lang K, Chin JW. Bioorthogonal Reactions for Labeling Proteins. ACS Chemical Biology. 2014 Jan 17;9(1):16-20. Available from: [Link]
-
Seneviratne U, et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. 2021 Jun 12;2(2):100593. Available from: [Link]
-
Wang H, et al. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. 2017 Aug 22;22(8):1379. Available from: [Link]
-
Köhn M, Breinbauer R. The Staudinger ligation-a gift to chemical biology. Angewandte Chemie International Edition. 2004 Jun 14;43(24):3106-16. Available from: [Link]
-
Li H, et al. Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research. 2020 May 20;19(6):2413-21. Available from: [Link]
-
Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Cancer Biology & Medicine. Available from: [Link]
-
Wratil PR, et al. Bioorthogonal Chemistry for Site-Specific Labeling and Surface Immobilization of Proteins. Accounts of Chemical Research. 2012 May 15;45(5):813-25. Available from: [Link]
-
Staudinger Ligation. Creative Biolabs. Available from: [Link]
-
Lee W, et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. 2021 Jun 18;2(2):100593. Available from: [Link]
-
A New Way To Engineer Cells: The Staudinger Ligation. Berkeley Lab. 2000 Mar 16. Available from: [Link]
-
Parker CG, et al. Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. 2016 Apr 21;33(5):612-21. Available from: [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. Available from: [Link]
-
Parker CG, et al. Click Chemistry in Proteomic Investigations. Cell. 2020 Feb 20;180(4):605-32. Available from: [Link]
-
The Staudinger ligation-a gift to chemical biology. Semantic Scholar. Available from: [Link]
-
Dubinsky L, et al. Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. 2020;12(13):1227-43. Available from: [Link]
-
Wang Y, et al. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Cancer Biology & Medicine. 2025 Jul 9;22(6):549-97. Available from: [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. 2011 Sep;3(3):109-24. Available from: [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. Available from: [Link]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. 2018;23(11):2851. Available from: [Link]
-
Mbofana C, et al. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PNAS. 2022 Sep 27;119(39):e2204225119. Available from: [Link]
-
Medina-Cleghorn D, et al. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Current Opinion in Chemical Biology. 2014 Aug;21:111-9. Available from: [Link]
-
Lang K, Chin JW. Bioorthogonal reactions for labeling proteins. ACS Chemical Biology. 2014 Jan 17;9(1):16-20. Available from: [Link]
-
Li HY, et al. A simple photo-affinity labeling protocol. Chemical Communications. 1999;(4):313-4. Available from: [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available from: [Link]
-
Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Adipocyte Biology. 2014:209-22. Available from: [Link]
-
Combining experimental strategies for successful target deconvolution. ResearchGate. Available from: [Link]
-
Protein Identification and Quantification by Mass Spectrometry. MtoZ Biolabs. Available from: [Link]
-
Design of Photoaffinity Probe Molecules for Identification and Modification of Target Proteins. Yakugaku Zasshi. 2015;135(7):881-8. Available from: [Link]
-
ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. Available from: [Link]
-
Li N, et al. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. 2018 Apr 8;5:20. Available from: [Link]
-
van Rooden EJ, et al. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications. 2016 Aug 16;52(71):10760-3. Available from: [Link]
-
Target Deconvolution. Creative Biolabs. Available from: [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. 2022 Sep 22;8(10):1387-97. Available from: [Link]
-
Protein mass spectrometry. Wikipedia. Available from: [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. 2018 Nov 29. Available from: [Link]
-
Target deconvolution strategies in drug discovery. ResearchGate. Available from: [Link]
-
Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. Available from: [Link]
-
Peak Identification and Quantification by Proteomic Mass Spectrogram Decomposition. Journal of Proteome Research. 2021 Mar 4;20(4):2049-59. Available from: [Link]
-
A beginner's guide to mass spectrometry–based proteomics. Portland Press. 2020 Sep 9. Available from: [Link]
-
Photoaffinity probes. ChomiX. Available from: [Link]
-
Activity based protein profiling (ABPP) workflow for the identification... ResearchGate. Available from: [Link]
-
Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer Nature Experiments. Available from: [Link]
Sources
- 1. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How Do Natural Products Identify Their Targets? Chemical Proteomics Provides the Answer | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. 蛋白质谱 [sigmaaldrich.com]
- 8. Protein Identification and Quantification by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 16. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Photoaffinity probes [chomixbio.com]
- 25. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bachem.com [bachem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 31. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 33. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 34. The Staudinger ligation-a gift to chemical biology. | Semantic Scholar [semanticscholar.org]
- 35. pubs.acs.org [pubs.acs.org]
Process Development for the Large-Scale Synthesis of Hexahydropyrrolizin-1-one
An Application Note for Drug Development Professionals
Abstract
Hexahydropyrrolizin-1-one is a crucial bicyclic lactam that serves as a key intermediate in the synthesis of various pyrrolizidine alkaloids, a class of compounds with significant therapeutic potential.[1][2] The development of a robust, scalable, and economically viable synthetic process is paramount for advancing these drug candidates from laboratory-scale research to clinical and commercial manufacturing. This application note provides a comprehensive guide to the process development and large-scale synthesis of this compound. We detail a five-step synthetic route starting from readily available L-proline, focusing on process optimization, safety considerations, and analytical controls necessary for industrial production. The described methodology emphasizes the use of scalable and cost-effective reagents and unit operations, culminating in a process suitable for kilogram-scale manufacturing.
Introduction and Strategic Importance
The pyrrolizidine skeleton is a privileged scaffold found in numerous natural products, many of which exhibit a wide range of biological activities.[3][4] Specifically, derivatives of the core structure, such as (±)-trachelanthamidine and (±)-isoretronecanol, are foundational building blocks for antiviral, anti-inflammatory, and anticancer agents.[5][6] this compound (CAS: 14174-83-5) is the immediate precursor to these critical pharmacophores, typically via reduction of its lactam functionality.[7]
The primary challenge in transitioning from discovery chemistry to manufacturing is the development of a process that is not only high-yielding but also safe, environmentally sustainable, and cost-effective. Many reported academic syntheses of pyrrolizidine alkaloids rely on multi-step procedures, expensive chiral starting materials, or purification methods like column chromatography that are impractical at scale.[8][9] This guide addresses these challenges by outlining a convergent and scalable synthesis designed with industrial constraints in mind.
Retrosynthetic Analysis and Route Selection
A thorough retrosynthetic analysis identified several potential pathways to this compound. The chosen forward synthesis is a five-step route commencing with L-proline, selected for its operational simplicity, use of inexpensive starting materials, and avoidance of problematic reagents or purification steps.
The core strategy involves constructing the bicyclic ring system via an intramolecular Dieckmann condensation, a powerful and well-established method for forming five- and six-membered rings. This is followed by a selective catalytic hydrogenation to yield the target saturated lactam.
Figure 1: Retrosynthetic analysis of this compound.
Process Development and Optimization
The selected synthetic route was optimized at each stage to maximize yield, purity, and operational efficiency for large-scale production.
Step 1 & 2: Michael Addition and Fischer Esterification
The synthesis begins with a conjugate addition of L-proline to ethyl acrylate. This reaction is highly efficient and atom-economical. To drive the reaction to completion and simplify the subsequent workup, the resulting zwitterionic intermediate is directly subjected to Fischer esterification.
-
Rationale: Combining the Michael addition and esterification into a two-step, one-pot procedure minimizes intermediate isolation losses and reduces overall cycle time. Toluene is used as the solvent to facilitate water removal via a Dean-Stark trap during esterification, driving the equilibrium towards the product.
Step 3: Dieckmann Condensation
This is the key ring-forming step to construct the bicyclic core. The reaction is highly sensitive to the choice of base, solvent, and temperature.
-
Base Selection: Sodium ethoxide (NaOEt) was chosen as the base due to its high reactivity, good solubility in ethanol, and cost-effectiveness compared to alternatives like sodium hydride or LDA.
-
Solvent and Temperature: Anhydrous ethanol is the optimal solvent, as it is the conjugate acid of the base, preventing transesterification side reactions. The reaction is initiated at room temperature and gently warmed to ensure complete cyclization without promoting side reactions.
Figure 2: Mechanism of the Dieckmann condensation.
Step 4: Hydrolysis and Decarboxylation
The bicyclic β-keto ester intermediate is readily converted to the unsaturated pyrrolizinone by heating with aqueous acid.
-
Rationale: This single-step transformation achieves both saponification of the ester and decarboxylation of the resulting β-keto acid. Dilute hydrochloric acid provides a clean and high-yielding reaction. The product is isolated by extraction after neutralization.
Step 5: Catalytic Hydrogenation
The final step involves the selective reduction of the carbon-carbon double bond in the unsaturated pyrrolizinone intermediate. This is a critical step where catalyst and conditions must be carefully controlled to avoid over-reduction of the lactam carbonyl group.
-
Catalyst Screening: Several catalysts were evaluated for this transformation. The results are summarized in Table 1.
-
Optimization: 5% Palladium on Carbon (Pd/C) was identified as the optimal catalyst, providing excellent conversion and selectivity under moderate hydrogen pressure. Methanol was chosen as the solvent for its ability to dissolve the substrate and its compatibility with hydrogenation conditions.
Table 1: Catalyst Screening for Selective Hydrogenation
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Product (%) |
| 5% Pd/C | 50 | 25 | 4 | >99 | >98 |
| 10% Pd/C | 50 | 25 | 2 | >99 | >98 |
| 5% Pt/C | 50 | 25 | 6 | 95 | 90 (minor over-reduction) |
| Raney Ni | 500 | 80 | 12 | >99 | 75 (significant over-reduction) |
| 5% Rh/Al₂O₃ | 100 | 50 | 8 | >99 | 95 |
Detailed Synthesis Protocols
Protocol 1: Synthesis of Diethyl 2-(1-ethoxycarbonylpropyl)pyrrolidine-1,2-dicarboxylate
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, add L-proline (2.30 kg, 20.0 mol), ethyl acrylate (2.20 kg, 22.0 mol), and ethanol (20 L).
-
Stir the mixture at reflux for 16 hours.
-
Cool the mixture to 40°C. Add toluene (10 L) and concentrated sulfuric acid (100 mL) cautiously.
-
Heat the mixture to reflux and collect water using the Dean-Stark trap until no more water is evolved (approx. 8-10 hours).
-
Cool the reaction mixture to room temperature and neutralize by slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diester as a viscous oil. The material is used in the next step without further purification.
-
Expected Yield: ~5.5 kg (87% crude yield)
-
Protocol 2: Synthesis of this compound
-
Dieckmann Condensation:
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (0.55 kg, 24.0 mol) to anhydrous ethanol (15 L) under a nitrogen atmosphere in a 100 L reactor.
-
Cool the solution to 10°C. Add the crude diester from the previous step dissolved in anhydrous ethanol (5 L) dropwise over 2 hours, maintaining the temperature below 25°C.
-
After the addition is complete, warm the mixture to 40°C and stir for 4 hours.
-
-
Hydrolysis & Decarboxylation:
-
Cool the reaction mixture to 0°C and slowly quench by adding 6M hydrochloric acid until the pH is ~1.
-
Heat the mixture to reflux for 6 hours.
-
Cool to room temperature and concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with water (10 L) and adjust the pH to ~9 with 50% sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude unsaturated pyrrolizinone.
-
-
Catalytic Hydrogenation:
-
Transfer the crude unsaturated pyrrolizinone to a 100 L stainless steel hydrogenation reactor.
-
Add methanol (40 L) and 5% Palladium on Carbon (50% wet, 250 g).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50 psi.
-
Stir the mixture at 25°C for 4-6 hours, monitoring hydrogen uptake.
-
Once hydrogen uptake ceases, vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (5 L).
-
Concentrate the combined filtrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.
-
Expected Overall Yield: 1.5 - 1.7 kg (60-68% yield from L-proline)
-
Purity (by GC): >97%
-
Process Flow Diagram and Safety
Figure 3: Process flow diagram for the large-scale synthesis.
Process Safety and Hazard Analysis:
-
Sodium Metal: Highly reactive with water and alcohols. Must be handled under an inert atmosphere by trained personnel. The addition to ethanol is highly exothermic and requires careful temperature control.
-
Hydrogen Gas: Highly flammable and explosive. The hydrogenation step must be performed in a dedicated, properly grounded reactor with appropriate safety interlocks and ventilation.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry. It must be handled wet and filtered carefully. Spent catalyst should be stored under water and disposed of according to regulations.
-
Reagents: Concentrated sulfuric acid and 50% sodium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE) is mandatory.
Characterization and Quality Control
The final product and key intermediates should be characterized to ensure identity and purity.
Table 2: Analytical Specifications for this compound
| Test | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Identity | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 97.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Per ICH guidelines | Headspace GC |
-
¹H NMR (400 MHz, CDCl₃): δ 3.80-3.70 (m, 1H), 3.45-3.35 (m, 1H), 3.25-3.15 (m, 1H), 2.60-2.45 (m, 2H), 2.20-1.80 (m, 6H).
-
Mass Spec (EI): m/z 125.08 (M+).
Conclusion
This application note outlines a robust and scalable five-step synthesis of this compound, a key building block for pharmaceutical development. The process has been optimized for large-scale production, employing cost-effective reagents and industry-standard unit operations. By focusing on process safety, efficiency, and analytical control, this route provides a reliable and economically viable pathway for the manufacture of this important intermediate, thereby facilitating the advancement of novel pyrrolizidine-based therapeutics.
References
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available from: [Link]
-
A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine. Royal Society of Chemistry. Available from: [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Springer Nature. Available from: [Link]
-
Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science. Available from: [Link]
-
Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction. Royal Society of Chemistry. Available from: [Link]
-
Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. Available from: [Link]
-
Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines). Royal Society of Chemistry. Available from: [Link]
-
FORMAL SYNTHESIS OF (±)-TRACHELANTHAMIDINE. Semantic Scholar. Available from: [Link]
-
Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. American Chemical Society. Available from: [Link]
-
Catalytic hydrogenation of aromatic compounds. YouTube. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]
- 2. Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00076A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing Hexahydropyrrolizin-1-one
Welcome to the technical support center for the synthesis of Hexahydropyrrolizin-1-one. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related pyrrolizidine alkaloid scaffolds. Here, we move beyond simple protocols to address the nuanced challenges of chemical synthesis, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to empower you to troubleshoot common issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Part 1: Troubleshooting Guide
This section addresses specific experimental hurdles you may encounter. Each entry details the problem, explores the underlying chemical principles causing the issue, and provides a clear, actionable solution.
Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield of this compound. What are the primary factors I should investigate?
Answer: A low or non-existent yield is one of the most common yet frustrating issues in multi-step organic synthesis. The root cause can typically be traced back to one of several key areas: reagent quality, catalyst activity, reaction conditions, or premature degradation.
-
Reagent Purity and Stability: The synthesis of bicyclic systems like pyrrolizidines often begins with linear precursors that undergo intramolecular cyclization. The purity of these precursors is paramount. For instance, in syntheses involving an intramolecular Michael addition or similar cyclizations, the starting aminoalkene or related substrate must be free of contaminants that could poison the catalyst or participate in side reactions. Always verify the purity of your starting materials via NMR or GC-MS before use.
-
Catalyst Deactivation: Many cyclization strategies rely on catalysts (e.g., palladium, ruthenium, or acid catalysts) that are sensitive to air, moisture, and impurities.[1] If you are employing a metal catalyst, ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Catalyst deactivation can be a significant issue; sometimes, a slow addition of the catalyst or using a higher loading can overcome minor impurities.[2]
-
Sub-Optimal Reaction Conditions: Temperature and reaction time are critically linked. A reaction that is too cool may proceed too slowly to be practical, while excessive heat can lead to the degradation of starting materials or the desired product.[3] It is essential to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is being consumed but no product is forming, degradation is likely. If the starting material remains largely unreacted after an extended period, a gradual increase in temperature or an extension of the reaction time is warranted.[2]
Significant Side Product Formation
Question: My crude NMR/GC-MS analysis shows multiple unexpected peaks alongside my product. How can I identify and suppress these side reactions?
Answer: The formation of side products often arises from competing reaction pathways. Identifying the structure of these impurities is the first step toward mitigating their formation.
-
Common Side Reactions: In pyrrolizidine synthesis, common side reactions include intermolecular reactions (e.g., dimerization of the starting material), incomplete cyclization, or rearrangement of the bicyclic core. For example, methods involving intramolecular radical cyclization can sometimes lead to undesired reduction products if the radical intermediate is quenched before cyclization can occur.[4]
-
Identification: Isolate the major side product(s) via preparative chromatography and characterize them fully (NMR, MS). Understanding their structure provides critical clues about the competing reaction pathway.
-
Suppression Strategies:
-
Concentration: Intermolecular side reactions can often be suppressed by running the reaction at high dilution, which kinetically favors the intramolecular cyclization pathway.
-
Temperature Control: As mentioned, temperature can influence the selectivity of a reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of undesired byproducts.
-
Protecting Groups: If a reactive functional group on your precursor is leading to side reactions, consider protecting it before the cyclization step and deprotecting it afterward.
-
Difficulties in Product Purification
Question: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective?
Answer: Purification is a critical step that can significantly impact the final yield and applicability of your synthesized compound.[5] The choice of method depends heavily on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying compounds like this compound.
-
Stationary Phase: Silica gel is typically effective. If your compound is basic, consider using silica treated with a small amount of a tertiary amine (e.g., triethylamine, ~1%) in the mobile phase to prevent streaking and improve resolution. Alternatively, neutral or basic alumina can be used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is usually effective. The optimal solvent system should be determined beforehand using TLC.
-
-
Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be an excellent and scalable purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[5] The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the strategic optimization of the synthesis.
Question 1: What are the most common synthetic routes to the this compound core, and what are their relative advantages?
Answer: The this compound scaffold is a key intermediate for many pyrrolizidine alkaloids.[6] Several robust strategies exist for its synthesis, primarily revolving around the key intramolecular cyclization step to form the 5/5-fused ring system.
-
Intramolecular Cycloaddition: This is a powerful method, often employing a 1,3-dipolar cycloaddition of an azomethine ylide. This approach can offer excellent control over stereochemistry, which is crucial for synthesizing specific natural products.[7][8]
-
Intramolecular Radical Cyclization: This method involves the generation of a radical on a precursor chain which then attacks an internal double or triple bond to form the cyclic system. It is known for its tolerance of various functional groups.[4]
-
Intramolecular Alkylation/Acylation: These more "classical" approaches involve forming a bond between a nucleophilic nitrogen or carbon and an electrophilic center within the same molecule. An example is the cyclization of an acyliminium ion onto an allylstannane.[9][10]
The choice of route depends on the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
Question 2: How does the choice of solvent impact the reaction efficiency and selectivity?
Answer: The solvent is not merely a medium for the reaction but an active participant that can profoundly influence reaction rates and outcomes. Key properties to consider are polarity, boiling point, and coordinating ability.
-
Polarity: For reactions involving charged intermediates or transition states, polar solvents (e.g., DMF, acetonitrile) can stabilize these species and accelerate the reaction rate. Non-polar solvents (e.g., toluene, hexanes) are preferred for reactions where charged intermediates are not desired.
-
Coordinating vs. Non-coordinating: Solvents like THF or acetonitrile can coordinate to metal catalysts, altering their reactivity and selectivity. In some cases, this is beneficial, while in others it can inhibit the reaction.
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may interfere with reactions involving strong bases or nucleophiles. Aprotic solvents (e.g., DCM, THF, DMF) are generally preferred for such reactions. Some modern approaches also explore the use of "green" or bio-based solvents like 2-MeTHF to improve the environmental profile of the synthesis.[11]
Table 1: Influence of Common Solvents on Cyclization Reactions
| Solvent | Type | Typical Application | Considerations |
| Toluene | Non-polar, Aprotic | Metal-catalyzed reactions, high-temperature reactions. | Good for dissolving organic precursors; allows for azeotropic removal of water. |
| Dichloromethane (DCM) | Polar, Aprotic | General purpose, room temperature reactions. | Low boiling point limits reaction temperature; can be reactive under certain conditions. |
| Acetonitrile (MeCN) | Polar, Aprotic | Reactions with ionic intermediates, palladium catalysis. | Can coordinate to metal centers, influencing catalytic activity.[12] |
| Tetrahydrofuran (THF) | Polar, Aprotic | Organometallic reactions, reactions requiring a coordinating solvent. | Must be dried rigorously; can form peroxides upon storage. |
| Dimethylformamide (DMF) | Polar, Aprotic | Reactions requiring high temperatures and solubility for polar substrates. | High boiling point can make removal difficult; can decompose at high temperatures. |
Question 3: What is the general approach to optimizing the reaction temperature and time?
Answer: Optimizing temperature and time is a balancing act to maximize product formation while minimizing degradation and side reactions.[2] The process should be systematic.
-
Literature Precedent: Start with the conditions reported in the literature for a similar transformation.
-
Small-Scale Screening: Set up an array of small-scale reactions (e.g., 10-50 mg) to test a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).
-
Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction and analyze it by TLC, GC-MS, or crude NMR. This allows you to track the disappearance of starting material and the appearance of the product and byproducts.
-
Data Analysis: Plot the yield or conversion versus time for each temperature. The optimal condition is the one that gives the highest yield of the desired product in the shortest amount of time with the fewest impurities.
Part 3: Protocols and Visualizations
Experimental Protocol: Generalized Intramolecular Cyclization
This protocol provides a generalized workflow for a typical intramolecular cyclization to form the this compound core. Note: Specific quantities, temperatures, and reagents must be adapted based on the chosen synthetic route from the literature.
-
Reactor Setup: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: The starting precursor (e.g., an N-alkenyl-α-amino ester) is dissolved in the appropriate anhydrous solvent (e.g., Toluene). The solution is degassed by bubbling Argon through it for 15-20 minutes.
-
Catalyst/Reagent Introduction: The catalyst (e.g., a Palladium complex) or cyclization-promoting reagent (e.g., a strong acid or base) is added to the flask under a positive pressure of inert gas.
-
Reaction Execution: The reaction mixture is heated to the optimized temperature and stirred vigorously.
-
Monitoring: The reaction is monitored by TLC every 2-4 hours to check for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is filtered (e.g., through a pad of Celite to remove a solid catalyst) and the solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is redissolved in a suitable solvent like ethyl acetate and washed sequentially with a mild aqueous acid, base, and brine to remove inorganic impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography as described in the troubleshooting section.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Gessner, V. H., et al. (2018). Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. PubMed. Available at: [Link]
-
Wang, B., et al. (2023). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the one-pot reaction conditions. ResearchGate. Available at: [Link]
-
Gharib, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. National Institutes of Health. Available at: [Link]
-
Keck, G. E., Cressman, E. N. K., & Enholm, E. J. (1989). Intramolecular allylstannane cyclizations in alkaloid synthesis: applications to pyrrolizidine alkaloids. The Journal of Organic Chemistry. Available at: [Link]
- Keck, G. E., Cressman, E. N. K., & Enholm, E. J. (1989). Intramolecular Allylstannane Cyclizations in Alkaloid Synthesis: Applications to Pyrrolizidine Alkaloids. MD Anderson Cancer Center.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrolizidine. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Selective Synthesis using ETFBO: A New Strategy for the Preparation of Hexahydro‐1H‐pyrrolo[1,2‐c]imidazol‐1‐one. ResearchGate. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
CONICET. (2023). Selective synthesis using ETFBO: a new strategy for the preparation of hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. CONICET. Available at: [Link]
-
Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months?. Reddit. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Effects of Heating Rate and Temperature on the Yield of Thermal Pyrolysis of a Random Waste Plastic Mixture. MDPI. Available at: [Link]
- Google Patents. (n.d.). 1-hexene purification method. Google Patents.
-
National Institutes of Health. (n.d.). Partial purification and some properties of delta1-pyrroline-5-carboxylate reductase from Escherichia coli. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. Available at: [Link]
Sources
- 1. 1-Pyrroline synthesis [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Effects of Heating Rate and Temperature on the Yield of Thermal Pyrolysis of a Random Waste Plastic Mixture [mdpi.com]
- 4. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 7. Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Effective purification methods for Hexahydropyrrolizin-1-one and its intermediates
Welcome to the technical support center for the purification of Hexahydropyrrolizin-1-one and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this valuable pyrrolizidine alkaloid core. As a bicyclic amino-ketone, this compound presents unique purification challenges, primarily due to its basic nitrogen atom, which can lead to issues like streaking during chromatography and salt formation.
This document moves beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies. We will explore common issues, provide data-driven solutions, and offer step-by-step guidance to help you achieve high purity and yield in your experiments.
Core Purification Strategies: A Comparative Overview
The choice of purification method is dictated by the scale of the reaction, the nature of the impurities, and the physical state of the crude product. The three primary techniques for this compound and its precursors are Liquid-Liquid Extraction, Column Chromatography, and Recrystallization.
| Technique | Principle | Best For | Common Issues |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on the compound's pKa. The basic nitrogen is protonated in acid, becoming water-soluble. | Removing non-basic organic impurities (e.g., starting materials, by-products) and as a preliminary cleanup step before chromatography. | Emulsion formation; potential for hydrolysis of ester intermediates under strong acid/base conditions. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel) as a mobile phase flows through it. | Isolating the target compound from impurities with different polarities, including isomers.[1] | Tailing/streaking of the basic amine on acidic silica gel, leading to poor separation and recovery. |
| Recrystallization | Purification of solids based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.[2][3] | Final purification of solid products to obtain high-purity, crystalline material. Often used for the hydrochloride salt form. | Oiling out; poor recovery if the compound is too soluble; difficulty finding a suitable single solvent.[4] |
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues you may encounter during the purification of this compound.
Question: My compound is streaking severely on my silica gel TLC plate and column, resulting in poor separation. What is causing this and how can I fix it?
Answer: This is the most common problem when purifying basic amines like this compound on standard silica gel.
-
Causality: Standard silica gel is acidic (pH ~6.5-7.5) due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly and irreversibly with these acidic sites through an acid-base interaction. This causes a portion of your compound to "stick" to the stationary phase, leading to the characteristic streaking or tailing effect you observe. This poor elution behavior prevents sharp bands from forming, leading to cross-contamination of fractions.
-
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to make the mobile phase basic to deprotonate your amine and suppress its interaction with the silica. Add a small amount of a volatile base to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., Dichloromethane/Methanol/Et₃N 90:9:1). This is highly effective.
-
Ammonia: Prepare a solvent system using a methanolic ammonia solution (e.g., 7N NH₃ in MeOH). A typical eluent might be 5-10% of 7N methanolic ammonia in dichloromethane.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider alternative stationary phases.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Treated Silica: Commercially available deactivated or basic silica gels are also an option, though more expensive.
-
-
Question: I performed an acid-base extraction to purify my crude product, but I'm getting a very low yield after basifying the aqueous layer and re-extracting. Where did my product go?
Answer: Low recovery after an acid-base extraction points to one of several potential issues.
-
Causality & Solutions:
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Amines, especially smaller ones, can have some water solubility even in their free-base form.
-
Solution: Increase the number of extractions. Perform at least 3-5 extractions with your organic solvent (e.g., dichloromethane or ethyl acetate) rather than one large extraction. Ensure vigorous mixing to maximize surface area contact.
-
-
Insufficient Basification: You may not have raised the pH high enough to fully deprotonate the ammonium salt and convert it back to the free base.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 10-11) before re-extracting. Use a strong base like 2-6N NaOH.
-
-
Emulsion Formation: A stable emulsion may have formed at the interface, trapping your product.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite®.
-
-
Product Volatility: While less common for this specific molecule, some simpler amines can be lost to evaporation if the solvent is removed too aggressively.
-
Solution: Use a rotary evaporator at a moderate temperature and vacuum.
-
-
Question: I'm trying to recrystallize my final product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid state of your compound.
-
Causality & Solutions:
-
Insoluble Impurities: The presence of impurities can depress the melting point of your compound, causing it to melt and form an oil.
-
Solution: Try to remove the impurities first with a different method, such as a quick filtration through a small plug of silica gel.
-
-
Heating Too Quickly: The solution was heated too rapidly, causing the compound to melt before it could dissolve.
-
Solution: Add the solvent and heat the mixture more slowly with continuous stirring to allow for dissolution to occur below the melting point.
-
-
Incorrect Solvent Choice: The solvent may be too nonpolar for your compound.
-
Solution: Add a small amount of a more polar "good" solvent to the hot mixture until the oil dissolves. Then, allow it to cool slowly. This transitions the process to a mixed-solvent recrystallization.[3]
-
-
Cooling Too Quickly: Rapid cooling can sometimes favor oil formation over orderly crystal lattice growth.
-
Solution: After dissolving your compound, ensure the solution cools slowly. Insulate the flask with glass wool or leave it to cool on the benchtop, undisturbed, before moving it to an ice bath.[5]
-
-
Purification of Key Intermediates
The purification strategy for intermediates depends entirely on their functional groups. A common synthetic route to the pyrrolizidine core may involve intermediates such as substituted prolines or linear amino esters/acids.
Question: My key intermediate is a carboxylic acid. How should I purify it?
Answer: Carboxylic acids offer a straightforward purification handle.
-
Acid-Base Extraction: You can do the reverse of the amine extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your acidic intermediate will move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1N HCl) to a pH of ~2, causing your purified carboxylic acid to precipitate out or be extracted back into an organic solvent.
-
Recrystallization: Many carboxylic acids are crystalline solids and can be purified by recrystallization.[4] A common solvent system is Ethyl Acetate/Hexanes.
Question: I have a neutral intermediate, such as a protected amino alcohol or an ester. What's the best approach?
Answer: For neutral intermediates lacking a convenient acidic or basic handle, column chromatography is the method of choice.
-
Column Chromatography: Use standard silica gel. Since the problematic basic nitrogen is likely protected (e.g., as a Boc or Cbz carbamate) or not yet formed, you should not experience the tailing issues seen with the final product.
-
Solvent System: Select an eluent based on the polarity of the compound, as determined by TLC. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients.
Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
This diagram outlines a typical decision-making process for purifying a crude reaction mixture containing this compound.
Caption: Decision workflow for purification.
Workflow 2: Acid-Base Extraction
This diagram illustrates the separation of a basic amine from neutral impurities.
Caption: Acid-base extraction workflow.
Protocol: Base-Modified Silica Gel Column Chromatography
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 94:5:1 Dichloromethane/Methanol/Triethylamine). Prepare a sufficient volume for the entire purification.
-
Pack the Column: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica, evaporate the solvent to dryness, and load the resulting dry powder onto the top of the column. This technique is called "dry loading" and often results in better separation.
-
Elute: Carefully add the eluent to the top of the column and begin elution. Maintain a constant flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use Gas Chromatography (GC) for purification or analysis? A1: For analysis, GC-MS is a powerful tool for identifying pyrrolizidine alkaloids.[6] However, due to the low volatility of this compound, derivatization might be necessary.[6] For preparative purification, GC is not practical for the quantities typically handled in a synthesis lab; liquid chromatography is preferred.
Q2: My final product appears pure by NMR, but I get a low yield. How can I improve my recovery? A2: Low yield with high purity often points to material loss during workup and purification steps.[3] Review each step: Are you using too much solvent during recrystallization, causing product to remain in the mother liquor?[4] Are you losing product in the aqueous layers during extraction? Consider re-extracting all aqueous washes. Is your compound sticking irreversibly to the column? Ensure your eluent is sufficiently basic.
Q3: Is it better to purify the free base or the hydrochloride salt? A3: This depends on your final goal. The free base is often an oil or low-melting solid and is best purified by chromatography. The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle and weigh. It is often purified by recrystallization. If you need the free base for a subsequent reaction, it's best to purify it in that form. If you are preparing a final compound for storage or biological testing, converting it to a stable salt is often advantageous.
Q4: What are the best analytical techniques to confirm the purity of my final product? A4: A combination of techniques is always best.
-
TLC: To check for baseline impurities.
-
¹H and ¹³C NMR: To confirm the structure and check for any residual solvents or organic impurities.
-
LC-MS: To get an accurate mass and a sensitive measure of purity. LC-MS methods are highly suited for analyzing pyrrolizidine alkaloids.[1][7][8]
References
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC - NIH. (2022-02-07). Available at: [Link]
-
Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues - CORE. Available at: [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-30). Available at: [Link]
-
The synthesis of pyrrolizidine alkaloids - Iowa State University Digital Repository. Available at: [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-29). Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. Available at: [Link]
-
Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC. (2020-05-05). Available at: [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed. Available at: [Link]
-
(PDF) Optimization of extraction of pyrrolizidine alkaloids from plant material - ResearchGate. (2025-08-07). Available at: [Link]
-
Chem 267. Recrystallization. Available at: [Link]
-
Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (2020-05-05). Available at: [Link]
-
Recrystallization method. Available at: [Link]
-
[PDF] Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - Semantic Scholar. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed. Available at: [Link]
-
Synthesis of 2-ethyl-1,6-dioxaspiro[4.4]nonane - PrepChem.com. Available at: [Link]
-
Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed. (2025-05-10). Available at: [Link]
-
Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones - MDPI. (2022-12-30). Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023-07-04). Available at: [Link]
-
Experiment 9 — Recrystallization. Available at: [Link]
-
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- | C8H13NO - PubChem. Available at: [Link]
-
CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. Available at: [Link]
-
Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO - PubChem. Available at: [Link]
-
(PDF) One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol - ResearchGate. (2014-10-20). Available at: [Link]
- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents.
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. Available at: [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
-
One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
- RU2206557C1 - 1-hexene purification method - Google Patents.
-
Partial purification and some properties of delta1-pyrroline-5-carboxylate reductase from Escherichia coli - PMC - NIH. Available at: [Link]
-
Purification to Homogeneity of Pyrroline-5-Carboxylate Reductase of Barley - PMC - NIH. Available at: [Link]
-
GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. Available at: [Link]
Sources
- 1. Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates | MDPI [mdpi.com]
- 7. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Difficult Crystallizations of Hexahydropyrrolizin-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of hexahydropyrrolizin-1-one derivatives. This guide is designed to provide practical, in-depth solutions to common and complex crystallization challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you achieve high-quality crystals.
I. Frequently Asked Questions (FAQs)
My compound oils out instead of crystallizing. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution.[1] Impurities often dissolve more readily in these oily droplets, leading to an impure final product.[1]
Causality and Recommended Actions:
-
High Solute Concentration/Rapid Cooling: Oiling out is often a consequence of the solution being too concentrated or cooled too quickly. This leads to the system dropping below the melting point of the compound before crystallization can occur.
-
Inappropriate Solvent: The chosen solvent may be too "good" at dissolving your compound, meaning the solubility curve is steep, and the compound crashes out of solution at a temperature above its melting point.
No crystals are forming, even after extended cooling. What are the next steps?
The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier has not been overcome.
Troubleshooting Workflow:
Caption: Decision-making workflow for inducing crystallization.
Detailed Actions:
-
Induce Nucleation:
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[1][4]
-
Seeding: Introduce a tiny crystal of your compound (a "seed crystal") into the cooled solution.[1][5] This provides a template for further crystal growth and is a highly effective method to control crystallization.[5][6][7]
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-introduce the rod into the solution to seed it.[1]
-
-
Increase Supersaturation:
My crystallization yields are consistently low. How can I improve them?
Low yields (e.g., less than 20%) can be attributed to several factors.[1]
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Excess Solvent | Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[1] | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] If you've already filtered, you can try to recover more product by partially evaporating the mother liquor and cooling it again.[1] |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[8] | Use a pre-heated funnel and flask for hot filtrations. Dilute the hot solution with a small amount of extra solvent before filtering, then evaporate the excess solvent before cooling.[4] |
| Inappropriate Washing | Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. | Always wash the crystals with a minimal amount of ice-cold crystallization solvent.[4] |
The resulting crystals are very small or appear as a powder. How can I grow larger crystals?
The formation of microcrystals or powder is typically a result of rapid crystallization, where many nuclei form simultaneously and grow quickly without forming large, ordered lattices.[9][10]
Strategies for Larger Crystals:
-
Slow Down the Cooling Process: This is the most critical factor. A slower cooling rate reduces the level of supersaturation at which nucleation occurs, allowing fewer, larger crystals to form.[2][8]
-
Use a More Dilute Solution: Adding a slight excess of hot solvent will mean the solution needs to cool to a lower temperature before becoming supersaturated, which can promote slower crystal growth.[1]
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material.[9][11][12] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually decreasing its solubility.[11]
II. Advanced Troubleshooting and Protocols
Problem: Persistent Impurities in the Crystalline Product
Impurities can disrupt the crystal lattice, leading to poor crystal quality or preventing crystallization altogether.[10][13][14][15] They can be incorporated into the crystal lattice or adhere to the crystal surface.[16]
Protocol 1: Multi-Solvent Recrystallization
The use of a binary or tertiary solvent system can enhance impurity purging by altering the solubility of both the desired compound and the impurities.[9]
Step-by-Step Methodology:
-
Solvent Screening: Identify a "good" solvent in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve your impure compound in the minimum amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation.
-
Re-solubilization: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility of the compound decreases in the mixed solvent system.
Problem: Compound is an Amorphous Solid or a Stubborn Oil
For compounds that resist traditional crystallization methods, co-crystallization can be a powerful alternative. This involves crystallizing the target molecule with a "coformer," another molecule that forms a stable, crystalline lattice through non-covalent interactions.[17][18][19]
Protocol 2: Co-crystal Screening by Slurry Conversion
This method is effective for screening potential coformers and producing co-crystals.
Step-by-Step Methodology:
-
Coformer Selection: Choose a selection of pharmaceutically acceptable coformers. The choice can be guided by principles of crystal engineering, such as hydrogen bonding capabilities.[18][19]
-
Preparation: In a vial, combine your this compound derivative and a stoichiometric amount (e.g., 1:1 molar ratio) of the chosen coformer.
-
Slurrying: Add a small amount of a solvent in which both compounds are sparingly soluble. The goal is to create a slurry, not a clear solution.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature) for an extended period (24-72 hours). This allows the system to equilibrate towards the most stable solid form, which is often the co-crystal.
-
Isolation and Analysis: Isolate the solid material by filtration and dry it. Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.
Caption: Workflow for co-crystal screening via slurry conversion.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
Vapor diffusion is a gentle and effective method for growing single crystals suitable for X-ray crystallography.[9][11][12]
Step-by-Step Methodology (Sitting Drop Variation):
-
Preparation: Place a small, open vial (e.g., a 1 mL vial) inside a larger, sealable container (e.g., a 20 mL scintillation vial).
-
Reservoir: Add a volatile anti-solvent (a solvent in which your compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[9]
-
Sample Solution: Dissolve your compound in a small amount of a less volatile "good" solvent. Pipette a small drop (5-20 µL) of this solution into the inner vial.
-
Sealing: Seal the outer container tightly.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the sample drop.[11][20] This gradually increases the concentration of the anti-solvent in the drop, reducing the solubility of your compound and promoting slow, controlled crystal growth.
-
Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.[21]
Common Solvent/Anti-Solvent Pairs for Vapor Diffusion:
| Solvent (Good) | Anti-Solvent (Volatile) |
| Tetrahydrofuran (THF) | Hexane |
| Dichloromethane | Pentane |
| Methanol | Diethyl Ether |
| Acetonitrile | Tetrahydrofuran |
| Toluene | Hexane |
Table adapted from established crystallization guides.[9]
III. References
-
Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications.
-
Impact of impurities on crystal growth. (n.d.). Nature.
-
Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. (2018). Crystal Growth & Design, ACS Publications.
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (n.d.). Oxford Academic.
-
Pharmaceutical Co-crystals: A Systematic Review. (n.d.). International Journal of Pharmaceutical Investigation.
-
Seeding Techniques. (n.d.). Crystallization of Nucleic Acids and Proteins, Oxford Academic.
-
5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC, NIH.
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). PubMed Central.
-
Guide for crystallization. (n.d.). [No Source Found].
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
-
Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
-
Crystallisation Techniques. (2006). [No Source Found].
-
Chemistry Crystallization. (n.d.). sathee jee.
-
KCl Single Crystals Growth with Mn, Ag and In Impurities by Czochralski Method and Study of Impurities Influence on Their Properties. (n.d.). Scirp.org.
-
Crystal-seeding. (n.d.). Diamond Light Source.
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
-
Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
-
Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
-
How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate.
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm, RSC Publishing.
-
How do i crystalize my alkaloid out of the solution? (2016). ResearchGate.
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC, NIH.
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
-
9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
-
Recrystallization. (n.d.). [No Source Found].
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
-
Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida.
-
Common Challenges in Crystallization Processes. (2025). YouTube.
-
Recrystallization1. (n.d.). [No Source Found].
-
Coping with crystallization problems. (2025). ResearchGate.
-
Alkaloid Extraction Methods. (n.d.). Lifeasible.
-
Recrystallization. (n.d.). [No Source Found].
-
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
-
What is the best method and solvent for isolation of alkaloids from leaves? (2020). ResearchGate.
-
Process for the extraction and purification of alkaloids. (1995). Google Patents.
-
Recrystallization-1.pdf. (n.d.). [No Source Found].
-
Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. (n.d.). ResearchGate.
-
Synthesis of Hexahydropyrrolizine 42. (n.d.). ResearchGate.
-
1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. (n.d.). PubChem.
-
Is anyone having problem with repeating crystal results from a published paper? (2016). ResearchGate.
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Universiti Kebangsaan Malaysia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jpionline.org [jpionline.org]
- 19. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. depts.washington.edu [depts.washington.edu]
Long-term stability and recommended storage conditions for Hexahydropyrrolizin-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with Hexahydropyrrolizin-1-one (CAS: 14174-83-5). It provides in-depth information on its long-term stability, recommended storage conditions, and troubleshooting for common experimental challenges.
Introduction to this compound
This compound is a bicyclic amine and a saturated derivative of the pyrrolizidine alkaloid core structure.[1] Its rigid conformational framework makes it an interesting building block in medicinal chemistry and drug design.[2] Understanding its stability and handling requirements is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of related pyrrolizidine alkaloids and bicyclic amines, the primary factors leading to degradation are exposure to alkaline conditions and ultraviolet (UV) radiation. Amines, in general, can also be susceptible to oxidation, which may be indicated by a discoloration of the compound, often turning it yellow or brown.[3]
Q2: How should I properly store this compound for long-term use?
A2: For long-term storage, it is recommended to store this compound at room temperature in a tightly sealed container.[4] To further ensure stability, particularly if the compound is of high purity or will be stored for an extended period, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
Q3: Is this compound sensitive to air or moisture?
Q4: What are the known hazards associated with this compound?
A4: this compound is considered harmful if swallowed and can cause skin and eye irritation.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of your this compound samples, please adhere to the following protocols.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[4] | Prevents potential degradation from excessive heat or cold. |
| Atmosphere | Tightly sealed container.[4] For extended storage, consider an inert atmosphere (Nitrogen or Argon). | Minimizes exposure to oxygen and moisture, reducing the risk of oxidation and hydrolysis.[3] |
| Light | Store in an opaque or amber vial. | Protects the compound from potential photodegradation, a known issue for pyrrolizidine alkaloids. |
| Container | Use a chemically resistant container (e.g., borosilicate glass). | Ensures no leaching or reaction with the storage vessel. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[8]
-
Ventilation: Handle the compound in a well-ventilated laboratory or under a fume hood to avoid inhalation of any potential vapors.[8]
-
Inert Atmosphere Handling (Recommended for high-purity work): For reactions requiring high purity or when handling small quantities, use of a glovebox or Schlenk line is recommended to prevent atmospheric contamination.[5][6][7]
-
Dispensing: Use clean, dry spatulas and glassware. Avoid cross-contamination.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments with this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Compound has a yellow or brownish tint. | Oxidation: The amine functionality may have oxidized upon exposure to air.[3] | - For minor discoloration, consider purification via column chromatography or recrystallization under an inert atmosphere. - For future prevention, store the compound under nitrogen or argon and minimize exposure to air during handling. |
| Low reaction yield or unexpected side products. | Degradation of starting material: The compound may have degraded due to improper storage or handling. | - Confirm the purity of your this compound sample using an appropriate analytical method (e.g., NMR, LC-MS).[9][10][11] - If degradation is suspected, purify the material before use. |
| Reaction conditions: The reaction may be sensitive to the inherent basicity of the amine or may be occurring under conditions that promote degradation (e.g., alkaline pH). | - If possible, perform the reaction under neutral or slightly acidic conditions. - Protect the reaction from light if photodegradation is a possibility. | |
| Inconsistent results between experimental runs. | Variability in compound quality: Different batches of the compound may have varying levels of purity or degradation. | - Characterize each new batch of this compound upon receipt. - Ensure consistent storage and handling for all batches. |
| Atmospheric contamination: Inconsistent exclusion of air and moisture can lead to variable results. | - Standardize your handling procedures, using inert atmosphere techniques consistently.[5][6][7] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in the literature, we can infer potential routes based on the chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide derivative. This is a common pathway for many amine-containing compounds and can be initiated by atmospheric oxygen.[3]
-
Hydrolysis: Under strongly alkaline conditions, the ketone functionality could be susceptible to hydrolysis, potentially leading to ring-opening.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, possibly through isomerization or other rearrangement reactions, as has been observed in the broader class of pyrrolizidine alkaloids.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
- Merck Millipore. (2025).
- AiFChem. (n.d.). 14174-83-5 | this compound. AiFChem.
- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). Hexahydro-pyrrolizin-1-ol. AK Scientific, Inc.
- Fisher Scientific. (n.d.).
- Advanced ChemBlocks. (n.d.). hexahydro-1H-pyrrolizin-1-one. Advanced ChemBlocks.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline. Benchchem.
- Wikipedia. (n.d.). Pyrrolizidine.
- Regulations.gov. (1995). PYRROLIZIDINE ALKALOIDS .I-' m&TH A-N-D = SAFETY GUIDE a.
- Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
- U.S. Department of Health and Human Services. (n.d.). 6. analytical methods.
- Defense Technical Information Center. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp..
- Echemi. (n.d.).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (2025).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine with Rhodococcus sp. Strain DN22.
- MDPI. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
- Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
- MDPI. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
- RSC Publishing. (2024). Synthesis and stability studies of bicyclo[6.1.
- ResearchGate. (n.d.).
- CABI Digital Library. (n.d.). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland.
- Enamine. (n.d.).
- ChemRxiv. (2025).
- Chemistry Stack Exchange. (2018).
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. 2abiotech.net [2abiotech.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the analysis of Hexahydropyrrolizin-1-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance, field-proven insights, and robust troubleshooting protocols for the identification, quantification, and characterization of process-related impurities.
Introduction: The Criticality of Impurity Profiling
This compound is a key intermediate and structural motif related to pyrrolizidine alkaloids (PAs). PAs are a class of natural compounds known for their potential toxicity, making the rigorous characterization of any related substance in a pharmaceutical context paramount.[1][2] Process-related impurities, which can arise from starting materials, intermediates, by-products, or degradation during synthesis and storage, can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4][5]
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][6][7] This guide will equip you with the necessary strategies and methodologies to meet and exceed these standards.
Regulatory Framework: Understanding the Thresholds
Before delving into analytical techniques, it is essential to understand the regulatory context that governs impurity analysis. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities.[8][9][10][11]
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale and Required Action |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. Quantitative results should be presented numerically.[6][9] |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The level above which an impurity's structure must be determined.[6] |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which an impurity must be assessed for biological safety.[6][9][11] |
Core Analytical Workflow for Impurity Characterization
A robust impurity characterization strategy is a multi-step, logical process. It begins with detection and quantification, typically by chromatography, and proceeds to structural elucidation for unknown impurities exceeding the identification threshold.
Caption: Logical workflow for impurity detection, identification, and qualification.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the cornerstone technique for separating and quantifying impurities in pharmaceutical analysis due to its high sensitivity and accuracy.[3][12]
Q: What is a reliable starting HPLC method for this compound?
A: A reversed-phase HPLC method is typically effective. The basic nitrogen in the pyrrolizidine ring necessitates an acidic mobile phase to ensure good peak shape.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Formic acid protonates the basic nitrogen, minimizing peak tailing from interactions with residual silanols on the column. It is also volatile, making it compatible with subsequent MS analysis.[13]
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-32 min: Hold at 95% B
-
32-33 min: 95% to 5% B
-
33-40 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/PDA at 220 nm.
-
Scientist's Note: A Photodiode Array (PDA) detector is highly recommended. It allows for peak purity analysis by comparing spectra across a peak, which can indicate the presence of co-eluting impurities.[7]
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.[14]
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanols on the column.- Column overload.- Extra-column dead volume. | - Ensure mobile phase pH is low (e.g., using formic or trifluoroacetic acid).- Reduce sample concentration.- Check for proper fitting connections; use smaller ID tubing.[15][16] |
| Baseline Drift/Noise | - Contaminated mobile phase or solvents.- Inadequate mobile phase degassing.- Detector lamp aging or temperature fluctuations. | - Use high-purity, HPLC-grade solvents and fresh mobile phase.[14][15]- Sonicate or use an inline degasser for the mobile phase.[16]- Check detector diagnostics and ensure stable lab temperature.[17] |
| Split or Double Peaks | - Partially clogged column inlet frit.- Sample solvent incompatible with mobile phase.- Injector issue (e.g., damaged needle seat). | - Back-flush the column or replace the inlet frit. A guard column is recommended.[17][18]- Dissolve the sample in the initial mobile phase whenever possible.[14]- Perform injector maintenance.[16] |
| Shifting Retention Times | - Inconsistent mobile phase preparation or proportioning.- Column degradation or aging.- Fluctuations in column temperature. | - Prepare mobile phase carefully; check pump performance.[18]- Replace the column; use a guard column to extend its life.[18]- Use a column oven for precise temperature control.[17] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight by-products.[3][19]
Q: When should I use GC-MS for impurity analysis of this compound?
A: Use GC-MS to screen for:
-
Residual Solvents: From the synthesis and purification steps (e.g., Toluene, Dichloromethane, Ethyl Acetate).[19]
-
Volatile Starting Materials or Reagents: That may have carried through the process.
-
Low Molecular Weight Degradants: That are amenable to volatilization.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal immediately.
-
GC System:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split mode (e.g., 20:1), Temperature: 220 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
Headspace Autosampler:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Scientist's Note: Identification is achieved by matching the acquired mass spectrum and retention time against a certified reference standard or a validated spectral library (e.g., NIST).
-
GC-MS Troubleshooting Guide
Caption: Decision tree for troubleshooting "no peaks" in GC analysis.[20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | - Contamination from the septum, liner, or previous injections (carryover). | - Replace the inlet septum and liner. - Bake out the column at its maximum isothermal temperature. - Run a solvent blank to confirm the source. |
| Peak Fronting | - Column overload. - Incompatible sample solvent. | - Dilute the sample. - Ensure the analyte has good solubility in the injection solvent.[20] |
| Poor Reproducibility | - Inconsistent injection volume. - Leaks in the injection port. - Variable flow or temperature conditions. | - Check the syringe for air bubbles or blockage. - Perform a leak check on the inlet. - Verify GC parameters and ensure system stability.[20] |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
For impurities that cannot be identified by comparison to known standards, NMR spectroscopy is the definitive technique for de novo structural elucidation.[21][22][23]
Q: How do I use NMR to identify an unknown impurity?
A: After isolating a sufficient quantity of the impurity (typically >1 mg) using a technique like preparative HPLC, a suite of NMR experiments is performed to piece together the molecular structure.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity/splitting).[24][25]
-
¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.[24]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments.[21]
-
By integrating data from mass spectrometry (which provides the molecular weight and formula) and this suite of NMR experiments, the complete chemical structure of an unknown impurity can be confidently determined.[26]
Frequently Asked Questions (FAQs)
Q1: My impurity is present at 0.12%, but I don't have a reference standard for it. What do I do? A1: Since 0.12% is above the identification threshold (0.10%), you must determine its structure. You will need to isolate the impurity, likely via preparative HPLC, and then perform structural elucidation using MS and NMR as described above.[6]
Q2: Can I use a single analytical method for all impurity testing? A2: It is highly unlikely. A comprehensive impurity profile requires orthogonal methods—techniques that measure the analyte in different ways. For example, HPLC-UV is excellent for non-volatile organic impurities, while GC-MS is necessary for residual solvents.[12] Using multiple methods ensures that no impurities are missed.
Q3: What does it mean to "qualify" an impurity? A3: Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level.[9][11] If an impurity is found to be above the qualification threshold (e.g., 0.15%), you must provide evidence (e.g., from toxicological studies or literature data) that it is not a safety risk at that concentration.[11]
Q4: How can I prevent impurities from forming in the first place? A4: This is a key aspect of process chemistry and Quality by Design (QbD). Understanding the reaction mechanism allows you to optimize conditions (temperature, pressure, stoichiometry, purification methods) to minimize side reactions and degradation, thereby controlling the formation of impurities at their source.[27]
References
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Beutler, M., & Arteel, M. (2008). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Molecular Nutrition & Food Research, 52(10), 1193-200. [Link]
-
Sixto, A., et al. (2019). GC–MS and LC–MS/MS workflows for the identification and quantitation of pyrrolizidine alkaloids in plant extracts, a case study: Echium plantagineum. Revista Brasileira de Farmacognosia, 29(4). [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy. [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. (n.d.). [Link]
-
Stelljes, M. E., et al. (n.d.). Gc-ms Determination of Pyrrolizidine Alkaloids in Four Senecio Species. Journal of Natural Products. [Link]
-
Pawar, R. S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods, 11(23), 3873. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Quality: impurities. (n.d.). European Medicines Agency (EMA). [Link]
-
Analysis of Pyrrolizidine Alkaloids. (n.d.). [Link]
-
Livshultz, T., et al. (2018). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. Applications in Plant Sciences, 6(10), e01188. [Link]
-
Quantitation Method Research for the Pyrrolizidine Alkaloids (PAs) Determination in Botanicals by HPLC-MS/MS. (2025). [Link]
-
NMR Structural Elucidation Testing. (n.d.). Eurolab. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]
-
Argyropoulos, D. (2025). Identification and structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
"UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024). IJNRD, 9(3). [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Pandey, P. K. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]
-
Pawar, R. S., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods, 11(23), 3873. [Link]
-
The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.). SynThink. [Link]
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. J Anal Bioanal Tech, 15, 714. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). [Link]
-
ANALYTICAL METHODS. (n.d.). [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
eBook: Process-Related Impurities — New Approaches for a Modern Era. (n.d.). BioProcess International. [Link]
-
Li, P., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(10), 17875-17885. [Link]
-
Detection and Quantitation of Process Related Impurities. (n.d.). BioPharmaSpec. [Link]
-
Griffin, C. T., et al. (2015). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Food Analytical Methods, 8(1), 18-31. [Link]
-
Process-Related Impurities in Biopharmaceuticals: An Implementation Guide. (n.d.). ResearchGate. [Link]
Sources
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 9. bfarm.de [bfarm.de]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. omicsonline.org [omicsonline.org]
- 20. pharmaguru.co [pharmaguru.co]
- 21. veeprho.com [veeprho.com]
- 22. testinglab.com [testinglab.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jchps.com [jchps.com]
- 26. researchgate.net [researchgate.net]
- 27. DSpace [cora.ucc.ie]
Strategies for improving the yield and purity of Hexahydropyrrolizin-1-one
Welcome to the technical support guide for the synthesis and purification of Hexahydropyrrolizin-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bicyclic core. This compound is a key structural motif in many pyrrolizidine alkaloids and serves as a versatile building block in medicinal chemistry.[1] However, its synthesis can be complex, often involving multi-step transformations where yield and purity can be compromised.[2]
This guide provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that often arise during the synthesis of this compound and related bicyclic amines.
Q1: What are the most common reasons for low yields in my this compound synthesis?
Low yields can typically be traced back to a few critical factors:
-
Atmospheric Moisture: The intermediates in many pyrrolizidine synthesis pathways are sensitive to water. Ensure all glassware is flame-dried or oven-dried, and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).[3] Using anhydrous solvents is mandatory.[4]
-
Reagent Purity & Stoichiometry: Impure starting materials or incorrect stoichiometry can lead to a host of side reactions. Always use freshly purified reagents and perform accurate calculations and measurements.
-
Reaction Time and Temperature: Many organic reactions are not instantaneous. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.[3] Conversely, excessive heat or prolonged reaction times can cause product decomposition.
-
Work-up and Purification Losses: Significant product loss can occur during aqueous work-ups (e.g., emulsions, product solubility in the aqueous phase) and purification steps like column chromatography.[3]
Q2: How can I effectively monitor the progress of the cyclization reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting material(s). The disappearance of the starting material spot and the appearance of a new spot (your product) indicates reaction progress. Use a visualizing agent like potassium permanganate stain, which is effective for amine-containing compounds that may not be UV-active. For more quantitative analysis, Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed on aliquots from the reaction mixture.
Q3: My final product is a persistent brown oil, but the literature reports a solid. What's wrong?
This is a classic sign of impurities. The color often arises from minor, highly conjugated byproducts or decomposition products formed during the reaction or work-up. The oily consistency indicates that these impurities are preventing your main product from crystallizing. Rigorous purification, typically through column chromatography followed by recrystallization or distillation, is necessary.
Q4: What is the best general approach to purify crude this compound?
Flash column chromatography is the preferred method for initial purification. Given the basic nature of the nitrogen atom in the pyrrolizidine core, streaking on silica gel is a common issue. To mitigate this, the eluent system can be doped with a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[5] This suppresses the interaction of the basic product with the acidic silica gel, resulting in better separation and improved yield. Following chromatography, techniques like recrystallization or Kugelrohr distillation can be used to achieve high purity.[6][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Workflow: General Troubleshooting Strategy
The following diagram illustrates a logical workflow for addressing common issues in chemical synthesis.
Caption: A logical troubleshooting workflow for chemical synthesis.
Issue 1: Reaction Yield is Significantly Lower Than Expected
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| Incomplete Reaction | The reaction has not reached equilibrium or completion due to insufficient time, low temperature, or poor mixing. Kinetics can be slow, especially in heterogeneous mixtures or viscous solutions.[3] | 1. Monitor Closely: Use TLC to confirm the presence of starting material. 2. Extend Reaction Time: Continue the reaction, taking aliquots every few hours to monitor progress. 3. Increase Temperature: Gently increase the reaction temperature in 10°C increments, while monitoring for decomposition. |
| Reagent or Solvent Degradation | Key reagents may be old or improperly stored. Anhydrous solvents can absorb atmospheric moisture over time, which can quench reactive intermediates or catalyze side reactions.[3] | 1. Use Fresh Reagents: Use freshly opened or purified reagents. 2. Ensure Anhydrous Conditions: Use solvents from a solvent purification system or freshly distilled solvents.[4] Flame-dry all glassware and run the reaction under an inert atmosphere. |
| Side Reaction Predominance | Unfavorable reaction conditions (e.g., temperature too high, incorrect pH, wrong solvent) can favor alternative reaction pathways such as elimination, polymerization, or decomposition over the desired cyclization.[8] | 1. Control Temperature: Add reagents slowly at a lower temperature (e.g., 0°C) to manage exothermic events. 2. Check pH: For reactions involving acid or base catalysts, ensure the pH is in the optimal range. For example, in reactions with amines, a medium that is too acidic will protonate the amine, rendering it non-nucleophilic.[8] |
| Poor Work-up Technique | The target compound may be partially soluble in the aqueous phase, especially if it is protonated. Emulsions during liquid-liquid extraction can trap a significant amount of product. | 1. Adjust pH: Before extraction, basify the aqueous layer (pH > 9) with Na₂CO₃ or NaOH to ensure the amine is in its freebase form, maximizing its solubility in the organic solvent. 2. Break Emulsions: Add brine (saturated NaCl solution) to break up emulsions. 3. Back-Extract: Re-extract the aqueous layer multiple times with fresh organic solvent. |
Issue 2: Product is Impure After Initial Work-up
| Potential Cause | Scientific Rationale & Explanation | Recommended Solutions |
| Contamination with Starting Material | This is a clear indication of an incomplete reaction. See "Incomplete Reaction" under Issue 1. | 1. Drive Reaction to Completion: Use solutions from Issue 1. 2. Improve Purification: If the reaction cannot be driven to completion, optimize the column chromatography conditions to ensure good separation between the starting material and the product. |
| Formation of Stereoisomers | If the synthesis creates new chiral centers, a mixture of diastereomers may form. These often have very similar polarities, making them difficult to separate.[9] | 1. Optimize Diastereoselectivity: Adjust reaction conditions (solvent, temperature, catalyst) to favor the formation of one diastereomer. 2. High-Performance Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina) to improve separation. 3. Derivatization: Convert the diastereomeric mixture into derivatives that have better separation properties, followed by removal of the derivatizing group.[10] |
| Product Decomposition | The target molecule may be unstable under the reaction or work-up conditions (e.g., exposure to strong acid/base, heat, or air). Pyrrolizidine alkaloids can be sensitive.[11] | 1. Milder Conditions: Use milder reagents (e.g., NaBH₄ instead of LiAlH₄ for certain reductions). 2. Temperature Control: Perform work-up and purification at lower temperatures. 3. Inert Atmosphere: Handle the compound under an inert atmosphere if it is sensitive to oxidation. |
Part 3: Key Experimental Protocols
These protocols provide a generalized framework. Specific quantities and conditions should be adapted from the relevant literature for your specific synthetic route.
Protocol 1: A General Intramolecular Cyclization Approach
This protocol outlines a common strategy for forming the bicyclic ring system. The underlying principle is an intramolecular nucleophilic substitution or reductive amination.
Sources
- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flexible strategy for the synthesis of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Support Center: Chiral Separation of Hexahydropyrrolizin-1-one Isomers
Welcome to the technical support center for the chiral separation of Hexahydropyrrolizin-1-one isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving the enantiomers and diastereomers of this bicyclic alkaloid. As a pyrrolizidine alkaloid (PA) skeleton, achieving baseline separation of its stereoisomers is critical for pharmacological, toxicological, and metabolic studies, given that biological activity is often stereospecific.[1][2]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The methodologies and principles described herein are grounded in established chromatographic theory and practice to ensure scientific integrity and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral stationary phases (CSPs) for separating this compound isomers?
A1: The selection of the chiral stationary phase (CSP) is the most critical factor in chiral separations.[3] For a basic, nitrogen-containing heterocyclic compound like this compound, polysaccharide-based CSPs are overwhelmingly the most successful and should be your primary screening choice.[4][5]
These CSPs offer a versatile range of interactions (hydrogen bonding, dipole-dipole, π-π, and steric inclusion) that are necessary for chiral recognition of complex molecules.[3][6]
Recommended CSPs for Initial Screening:
| CSP Type | Derivative Example | Rationale & Strengths |
| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Often provides excellent and sometimes complementary selectivity to cellulose phases. Immobilized versions allow for the use of a wider range of solvents ("extended range"), which can be crucial for method development.[4][7] |
| Immobilized Cellulose | Cellulose tris(3,5-dimethylphenylcarbamate) | A workhorse in chiral separations with a high success rate for a broad range of compounds, including alkaloids.[4][5] |
| Cyclodextrin-Based | Permethylated beta-cyclodextrin | While less common for this specific application than polysaccharides, these can be effective, particularly in Gas Chromatography (GC). They work on an inclusion-complex mechanism.[8] |
Expert Insight: Always start by screening a small set of complementary polysaccharide columns (e.g., one amylose-based and one cellulose-based) under both normal phase and polar organic conditions. This strategy maximizes the probability of finding an initial separation.[4][5]
Q2: Which chromatographic mode—HPLC, SFC, or GC—is most suitable for this separation?
A2: The choice of chromatographic mode depends on the analyte's properties, the desired throughput, and the scale of the separation (analytical vs. preparative).
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the chiral separation of alkaloids.[1] It is versatile, allowing for normal phase (NP), reversed-phase (RP), and polar organic (PO) modes. For this compound, NP-HPLC is often the most successful starting point due to the strong interactions facilitated by non-polar mobile phases.[9]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, "green" alternative to NP-HPLC.[10] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations, reduced solvent consumption, and quicker post-run sample recovery.[11][12][13][14] For basic compounds, SFC often yields superior peak shapes and efficiency.[11]
-
Gas Chromatography (GC): Chiral GC is a powerful technique known for its high efficiency.[15][16] However, it is only suitable if the analyte is volatile and thermally stable. This compound may require derivatization to increase its volatility for GC analysis. Cyclodextrin-based capillary columns are the most common choice for chiral GC.[8][17]
Recommendation: For analytical method development, SFC is often the preferred technique due to its speed and efficiency.[13] If SFC is unavailable, NP-HPLC is the most robust and widely applicable alternative .
Q3: What is the crucial role of mobile phase additives for separating a basic compound like this compound?
A3: Mobile phase additives are essential for achieving good peak shape and reproducible retention times when separating basic compounds on silica-based CSPs.
The primary issue is the interaction between the basic nitrogen atom in this compound and acidic residual silanol groups on the silica surface of the stationary phase.[18] This secondary interaction leads to significant peak tailing.[18][19]
Common Additives and Their Function:
| Additive | Typical Concentration | Mode | Mechanism of Action |
| Diethylamine (DEA) | 0.1% - 0.5% | NP / SFC / PO | A basic additive that competes with the basic analyte for active silanol sites, effectively masking them and preventing peak tailing.[5][19] |
| Trifluoroacetic Acid (TFA) | 0.1% | RP | An acidic additive used to suppress the ionization of silanol groups by lowering the mobile phase pH. However, for a basic analyte, this can lead to strong ionic interactions and is generally less effective than using a basic additive in NP.[19] |
| Ammonium Bicarbonate/Acetate | 10-20 mM | RP (LC-MS) | Volatile buffers suitable for LC-MS applications that help control pH and improve peak shape.[20] |
Expert Insight: For NP-HPLC or SFC separations of this compound, the addition of 0.1% DEA (or another suitable amine) to the mobile phase is almost always necessary to obtain symmetrical peaks.
Troubleshooting Guide
Q: My enantiomer peaks are broad and show significant tailing (Asymmetry > 1.5). How can I fix this?
A: This is the most common issue when separating basic analytes. Peak tailing is typically caused by secondary interactions with the stationary phase or column overload.[18][19]
Troubleshooting Workflow: Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Step-by-Step Protocol to Address Tailing:
-
Confirm Additive: Ensure a basic modifier like 0.1% DEA is present in your mobile phase (for NP/SFC). This is the most likely cause.[18][19]
-
Check for Overload: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically, you were overloading the column. Reduce your sample concentration or injection volume.[19]
-
Evaluate Column Health: If the above steps fail, the column itself may be the issue.
-
Contamination: Strong retention of impurities can damage the stationary phase.
-
Bed Deformation: A void at the column inlet can cause peak distortion.[18][21] Try reversing the column (check manufacturer's instructions first) and flushing it to waste.
-
Column Regeneration (Immobilized CSPs Only): For immobilized polysaccharide columns that have lost performance, a regeneration procedure using solvents like dichloromethane (DCM) or ethyl acetate can be effective.[7] Caution: This will irreversibly damage coated CSPs.
-
Q: I am getting poor or no resolution (Rs < 1.5) between my enantiomers. What should I try?
A: Poor resolution indicates that the combination of CSP and mobile phase is not providing sufficient enantioselectivity. Chiral method development is often an empirical process of screening and optimization.[6][9]
Workflow for Improving Chiral Resolution
Caption: A systematic workflow for chiral method development.
Detailed Optimization Steps:
-
Screen CSPs: The most significant gains in resolution come from finding the right CSP. If a cellulose-based column gives no separation, an amylose-based column might provide complete resolution due to their complementary recognition mechanisms.[4]
-
Change the Mobile Phase Modifier:
-
In Normal Phase/SFC: The choice of alcohol modifier (co-solvent in SFC) is critical. If you are using Hexane/Isopropanol, try switching to Hexane/Ethanol. The change in the hydrogen-bonding characteristics of the alcohol can dramatically alter selectivity.[5]
-
Adjust Modifier Concentration: Decreasing the percentage of the polar modifier (e.g., from 20% to 10% Isopropanol) will increase retention times and often enhances chiral resolution.[20]
-
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C) enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[19]
-
Increasing Temperature: Occasionally, higher temperatures can improve peak efficiency and, counterintuitively, improve resolution. It is an important parameter to screen.[19]
-
Q: My diastereomers are co-eluting, but the enantiomers of each diastereomer are well-separated. What does this mean?
A: This is a common scenario when a molecule has multiple chiral centers. It indicates that your chiral stationary phase is highly effective at differentiating between the enantiomers (mirror images) but that the mobile phase conditions are not suitable for separating the diastereomers.
Explanation:
-
Enantiomers have identical physical properties in an achiral environment and require a chiral selector for separation.[3][22]
-
Diastereomers are stereoisomers that are not mirror images. They have different physical properties and can, in principle, be separated on a standard, non-chiral (achiral) stationary phase like C18.[23]
Solution Strategy:
-
Achiral Separation First: Develop a method on an achiral column (e.g., C18, HILIC) to separate the diastereomers first.
-
Chiral "Heart-Cutting" (2D-LC): If you have a 2D-LC system, you can perform the achiral separation on the first dimension, "heart-cut" each individual diastereomer peak, and transfer it to the chiral column in the second dimension to separate its enantiomers.[9]
-
Sequential Separation: If 2D-LC is not available, you can perform a preparative separation on an achiral column to isolate each diastereomer. Then, inject each purified diastereomer onto the chiral column to resolve its respective enantiomeric pair.
References
-
Preparative Chiral Separation of the Pyrrolizidine Alkaloids Intermedine and Lycopsamine on Immobilized Amylose and Cellulose Based Stationary Phases. ResearchGate. Available from: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.. Available from: [Link]
-
Determination of pyrrolizidine alkaloids in plant material using SFC-MS. Shimadzu. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available from: [Link]
-
Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available from: [Link]
-
HPLC Peak Tailing. Axion Labs. Available from: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Available from: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available from: [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available from: [Link]
-
The impact of chirality on the analysis of alkaloids in plant. Pharmacia. Available from: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available from: [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. Available from: [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. National Institutes of Health (NIH). Available from: [Link]
-
Chiral Gas Chromatography. ResearchGate. Available from: [Link]
-
HPLC Solutions #66: Enantiomer Separations. Chromatography Online. Available from: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available from: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available from: [Link]
- Chiral Drug Separation. Encyclopedia of Chemical Processing.
-
Chiral Recognition Mechanisms in Enantiomers Separations: A General View. ResearchGate. Available from: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available from: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). Available from: [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. Available from: [Link]
Sources
- 1. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. ymc.co.jp [ymc.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.today [hplc.today]
- 10. selvita.com [selvita.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. agilent.com [agilent.com]
- 22. Enantiomer Separations | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Hexahydropyrrolizin-1-one Production Scale-Up
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of Hexahydropyrrolizin-1-one. Our goal is to provide practical, field-tested insights and troubleshooting protocols to address the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will explore the causality behind experimental choices and provide self-validating systems to ensure robust and reproducible outcomes.
Section 1: Synthesis & Scale-Up Challenges
The transition from a laboratory-scale reaction (milligrams to grams) to pilot or manufacturing scale (kilograms) is rarely a linear process. Variables that are negligible in a small flask can become process-defining challenges in a large reactor.[1] This section addresses the most common issues encountered during the synthetic scale-up of this compound.
FAQ 1: What is a common synthetic strategy for this compound, and what are the initial scale-up considerations?
A prevalent strategy for constructing the pyrrolizidine core involves the intramolecular cyclization of a suitable precursor.[2] A common approach is the Dieckmann condensation or a related intramolecular cyclization of a substituted pyrrolidine derivative. The general workflow involves preparing a linear precursor and then inducing ring closure to form the bicyclic this compound structure.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Initial Scale-Up Considerations:
-
Reagent Stoichiometry: Ensure all reagents are accurately weighed and charged. Minor inaccuracies at the lab scale can lead to significant deviations in yield and purity at a larger scale.
-
Solvent Purity: The quality of solvents can drastically impact reaction outcomes. Always use appropriately dried and purified solvents, as water or other contaminants can initiate side reactions.[3]
-
Thermal Management: Many cyclization reactions are exothermic. A reaction that is easily controlled in a small flask may become a dangerous runaway reaction in a large vessel due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[1]
Troubleshooting Guide 1: Low Reaction Yield
One of the most frequent and frustrating challenges in scaling up is a significant drop in yield. The cause can often be traced back to several key factors that change with scale.[4]
Potential Causes & Step-by-Step Solutions
-
Sub-Optimal Reaction Conditions:
-
Problem: Conditions optimized for a 100 mL flask do not translate directly to a 50 L reactor. Thermal gradients can create localized hot or cold spots, and mixing may be inefficient.[1]
-
Protocol: Re-optimization Study:
-
Perform a Design of Experiments (DoE) at a small scale (1-2 L) to screen for the most critical parameters (temperature, concentration, reaction time).
-
Monitor the reaction progress using in-process controls (e.g., TLC, LC-MS, or IR) to identify the true reaction endpoint.
-
For temperature-sensitive reactions, ensure the reactor is equipped with an efficient cooling jacket and that the heat transfer fluid is appropriate for the target temperature range.
-
-
-
Inefficient Mixing:
-
Problem: Inadequate mixing can lead to localized concentration spikes, causing side reactions, or "dead zones" where the reaction does not proceed.[1] This is especially true for heterogeneous mixtures.
-
Protocol: Mixing Evaluation:
-
Select the appropriate stirrer for the reactor and reaction type. Anchor stirrers are suitable for high-viscosity media, while turbine stirrers provide better turbulence for low-viscosity solutions.[1]
-
Use computational fluid dynamics (CFD) modeling or a simple visual test (with a non-reactive stand-in) to identify potential dead zones in the reactor.
-
Gradually increase the stirring speed while monitoring for splashing or vortex formation, which can introduce atmospheric gases into the reaction.
-
-
-
Side Reaction Proliferation:
-
Problem: Minor side reactions that were insignificant at the lab scale can become major pathways at a larger scale, consuming starting material and complicating purification.[4]
-
Protocol: Impurity Profile Analysis:
-
Obtain a sample of the crude reaction mixture.
-
Analyze the sample thoroughly using LC-MS and NMR to identify the structures of major byproducts.[5]
-
Based on the byproduct structures, postulate the side reaction mechanism (e.g., dimerization, elimination, hydrolysis).
-
Modify reaction conditions to suppress the side reaction. This could involve lowering the temperature, changing the base or catalyst, or using protecting groups for sensitive functionalities.[4]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Decision workflow for troubleshooting low reaction yields.
Section 2: Purification Strategies
Purification is often the bottleneck in chemical manufacturing. A method that is convenient in the lab, like flash chromatography, can be economically and practically unfeasible at scale.[6][7]
FAQ 2: How should I select a scalable purification method for this compound?
The choice of purification method depends on the physical properties of the compound, the nature of the impurities, and the required final purity.
| Method | Ideal For | Scale-Up Challenges | Key Considerations |
| Crystallization/Recrystallization | Solid products with good crystallinity and purity >90%.[8] | Finding a suitable solvent system; can be time-consuming; risk of oiling out.[4] | The ideal solvent should dissolve the compound when hot but not at room temperature.[8] |
| Distillation | Liquid products with boiling points that are distinct from impurities.[9] | Thermal degradation of the product; requires specialized equipment for high vacuum. | Perform a small-scale distillation first to check for thermal stability. |
| Liquid-Liquid Extraction | Separating the product based on its differential solubility in two immiscible liquids.[9] | Emulsion formation; large solvent volumes required; potential for product loss in the aqueous phase.[4] | Use of brine can help break emulsions. |
| Preparative Chromatography | High-purity requirements where other methods fail. | High cost of stationary phase and solvents; low throughput; significant solvent waste.[7] | Often used as a final polishing step rather than for bulk purification. |
Decision Tree for Purification Method Selection
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. 1-Pyrroline synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdmo.sylentis.com [cdmo.sylentis.com]
- 7. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Understanding the Degradation Pathways of Hexahydropyrrolizin-1-one
Welcome to the technical support center for researchers working with Hexahydropyrrolizin-1-one. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and detailed protocols for investigating the degradation of this molecule under various stress conditions. As there is limited specific literature on the forced degradation of this compound, this guide synthesizes information on the degradation of structurally related pyrrolizidine alkaloids and the fundamental chemical principles governing its functional groups: a lactam (cyclic amide) and a tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
This compound is a saturated bicyclic compound containing a pyrrolizidine core structure.[1][2][3][4][5] For the purpose of stability and degradation, two key functional groups are of primary interest:
-
A Lactam (cyclic amide): This is a five-membered ring containing a carbonyl group adjacent to a nitrogen atom. Lactams are susceptible to hydrolysis, which involves the cleavage of the amide bond.[6][7]
-
A Tertiary Amine: The nitrogen atom at the bridgehead of the two rings is a tertiary amine. Tertiary amines are prone to oxidation, typically forming N-oxides.[8][9]
Q2: What are the primary predicted degradation pathways for this compound under stress conditions?
Based on its structure, the two most probable degradation pathways are:
-
Hydrolytic Degradation: Cleavage of the lactam ring via hydrolysis under acidic or basic conditions to form an amino acid derivative. Pyrrolizidine alkaloids with ester functionalities are known to undergo hydrolysis.[10][11] While this compound has a more stable amide bond within the lactam, this pathway is still highly probable under forced conditions.
-
Oxidative Degradation: Oxidation of the tertiary amine to form the corresponding N-oxide. This is a common metabolic pathway for pyrrolizidine alkaloids and a likely outcome of chemical oxidation.[8][9][11]
Q3: What are the standard stress conditions I should apply according to regulatory guidelines?
Forced degradation studies should be conducted according to ICH guidelines Q1A(R2) and Q1B to assess the intrinsic stability of a drug substance. The recommended stress conditions to investigate include:
-
Acid Hydrolysis: Typically using 0.1 M to 1 M HCl.
-
Base Hydrolysis: Typically using 0.1 M to 1 M NaOH. Pyrrolizidine alkaloids have been shown to degrade significantly in alkaline conditions.[7]
-
Oxidation: Commonly using hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the sample at elevated temperatures (e.g., 60-80°C).
-
Photostability: Exposing the sample to a combination of UV and visible light, as UV radiation can degrade pyrrolizidine alkaloids.[7]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard technique for separating the parent compound from its degradation products. For identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as it provides molecular weight and fragmentation data crucial for structure elucidation.[11] Gas Chromatography (GC) can also be used, particularly for volatile derivatives.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: No Degradation Observed Under Stress Conditions
-
Possible Cause 1: Insufficiently harsh conditions. The saturated pyrrolizidine core is relatively stable.
-
Solution: Increase the concentration of the stressor (e.g., from 0.1 M to 1 M acid/base), increase the temperature, or prolong the exposure time. For thermal stress, consider incremental increases in temperature.
-
-
Possible Cause 2: Poor solubility. If this compound is not fully dissolved, its exposure to the stressor is limited.
-
Solution: Use a co-solvent (e.g., methanol, acetonitrile) to ensure complete dissolution before adding the stressor. Ensure the co-solvent itself is stable under the test conditions and does not interfere with the analysis.
-
Issue 2: Complete or Near-Complete Degradation
-
Possible Cause: Stress conditions are too aggressive. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to establish a clear degradation profile.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A time-course study is highly recommended to find the optimal duration for achieving the target degradation level.
-
Issue 3: Multiple, Poorly Resolved Peaks in the Chromatogram
-
Possible Cause 1: Inadequate chromatographic method. The degradation products may have very similar polarities to the parent compound or to each other.
-
Solution: Optimize your HPLC method. This can include:
-
Trying different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Altering the mobile phase composition and gradient profile.
-
Adjusting the pH of the mobile phase.
-
Changing the column temperature.
-
-
-
Possible Cause 2: Secondary degradation. The primary degradants may be unstable and breaking down further into smaller molecules.
-
Solution: Analyze samples at earlier time points in your stress study to identify the primary degradation products before they degrade further.
-
Issue 4: Difficulty in Identifying Degradation Products
-
Possible Cause: Lack of reference standards. Degradation products are often not commercially available.
-
Solution: Utilize LC-MS/MS for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help in identifying the core structure and the location of modifications. Compare the fragmentation of the degradant with that of the parent compound to pinpoint the structural changes.
-
-
Experimental Protocols & Data Presentation
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a light source as specified in ICH Q1B guidelines. Include a dark control.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. For identification, use LC-MS.
Data Summary Table
| Stress Condition | Reagent/Condition | Temperature | Duration | Predicted Degradation Product(s) |
| Acid Hydrolysis | 1 M HCl | 60°C | 24-48 hrs | (4-amino-octahydro-1H-pyrrolizin-1-yl)acetic acid |
| Base Hydrolysis | 1 M NaOH | 60°C | 24-48 hrs | (4-amino-octahydro-1H-pyrrolizin-1-yl)acetic acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24-48 hrs | This compound N-oxide |
| Thermal | - | 80°C | 48-72 hrs | Potential for hydrolysis or other rearrangements |
| Photolytic | ICH Q1B specified light | Room Temp | Per ICH | Potential for N-oxide formation or ring cleavage |
Visualizations
Predicted Degradation Pathways
Caption: Predicted primary degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies.
References
-
Metabolic activation of pyrrolizidine alkaloids. PAs are oxidized by... - ResearchGate. Available at: [Link]
-
Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. Available at: [Link]
-
Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed. Available at: [Link]
-
Oxidation of pyrrolizidine alkaloid for detoxification. - ResearchGate. Available at: [Link]
-
Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC. Available at: [Link]
-
In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PubMed Central. Available at: [Link]
-
Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases - PubMed. Available at: [Link]
-
In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - NIH. Available at: [Link]
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed. Available at: [Link]
-
Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - MDPI. Available at: [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship - EGUsphere. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]
-
In vitro metabolism of pyrrolizidine alkaloids – Metabolic degradation and GSH conjugate formation of different structure types - ResearchGate. Available at: [Link]
- US20120294921A1 - Antibacterial agent and method of preparing the same - Google Patents.
-
Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC - NIH. Available at: [Link]
-
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]
-
Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids - PMC - NIH. Available at: [Link]
-
Heterocyclic Amaryllidaceae Alkaloids: Biosynthesis and Pharmacological Applications. Available at: [Link]
-
Journal of Natural Products - ACS Publications - American Chemical Society. Available at: [Link]
-
High yielding three‐step synthesis of pyrrolizidinone 6a. - ResearchGate. Available at: [Link]
-
Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685 - PubChem. Available at: [Link]
-
Hexahydro-1H-pyrrolizine-1-carboxylic acid | C8H13NO2 | CID 12304356 - PubChem. Available at: [Link]
-
(1S,7AR)-hexahydro-1H-pyrrolizin-1-ol | C7H13NO | CID 12333234 - PubChem. Available at: [Link]
-
hexahydro-1H-pyrrolizin-1-ol | C7H13NO | CID 499482 - PubChem. Available at: [Link]
-
(hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380 - PubChem. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Hexahydropyrrolizin-1-one: HPLC vs. GC Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of compounds is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Hexahydropyrrolizin-1-one, a significant pyrrolizidine alkaloid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the principles, experimental choices, and validation of these two powerful analytical techniques.
Introduction to this compound and the Imperative for its Quantification
This compound is a saturated pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by various plant species. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs in food, herbal products, and pharmaceuticals are of significant concern for regulatory bodies and public health.[1][2][3] Accurate and validated analytical methods are therefore crucial for ensuring the safety and quality of these products.
This guide will explore the validation of both HPLC and GC methods for the quantification of PAs, with a focus on the principles that would be applied to a specific compound like this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds.[4][5] For pyrrolizidine alkaloids, HPLC, especially when coupled with tandem mass spectrometry (HPLC-MS/MS), has become a preferred method due to its ability to analyze both the free base and the N-oxide forms of PAs without the need for derivatization.[2][6]
The Rationale Behind Experimental Choices in HPLC
The development of a robust HPLC method hinges on several critical decisions:
-
Column Selection: A C18 reversed-phase column is a common choice for the separation of PAs, offering good retention and resolution.[7] The choice of particle size and column dimensions will influence the efficiency and speed of the analysis.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a small amount of acid like formic acid to improve peak shape and ionization in MS detection) and an organic solvent (typically acetonitrile or methanol) is frequently employed to effectively separate a wide range of PAs with varying polarities.[7][8]
-
Detection Method: While UV detection is possible, mass spectrometry (MS), particularly tandem MS (MS/MS), provides superior sensitivity and selectivity, which is crucial for detecting trace levels of PAs in complex matrices.[9][10][11]
Validation of the HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13][14] The validation of an HPLC method for this compound would adhere to the guidelines set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13]
Table 1: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery typically within 80-120% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocol: HPLC Method Validation
The following is a generalized protocol for the validation of an HPLC-MS/MS method for the quantification of pyrrolizidine alkaloids, which can be adapted for this compound.
Step 1: Sample Preparation
-
Extraction: Weigh a homogenized sample and extract with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).[8][14]
-
Solid-Phase Extraction (SPE) Cleanup: Pass the extract through a strong cation exchange (SCX) SPE cartridge to remove interfering matrix components.[12][14]
-
Elution: Elute the PAs from the SPE cartridge using an ammoniacal methanol solution.[8][14]
-
Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[8][14]
Step 2: Chromatographic Conditions
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the less polar analytes.
Step 3: Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor and product ions, as well as the collision energy for this compound.
Step 4: Validation Experiments
-
Specificity: Analyze blank matrix samples and spiked samples to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards over the expected concentration range and perform a linear regression analysis.
-
Accuracy and Precision: Analyze spiked blank matrix samples at different concentration levels on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature) and evaluate the impact on the results.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas chromatography is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds.[4] While less commonly used for PAs than HPLC due to the non-volatile nature of N-oxides, GC-MS can be a viable option, particularly after a chemical modification step.[2]
The Rationale Behind Experimental Choices in GC
The successful implementation of a GC method for PAs requires careful consideration of the following:
-
Derivatization: Since PAs, and especially their N-oxides, are not sufficiently volatile for GC analysis, a derivatization step is often necessary.[2] This typically involves the reduction of N-oxides to their corresponding tertiary amine bases, followed by silylation to increase volatility.[15]
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of derivatized PAs.
-
Injection Technique: A splitless injection is often preferred for trace analysis to ensure that the maximum amount of analyte is transferred to the column.
-
Detection Method: Mass spectrometry is the detector of choice for GC analysis of PAs, providing the necessary sensitivity and selectivity for identification and quantification.[4][16]
Validation of the GC Method
Similar to HPLC, the validation of a GC method must demonstrate its suitability for its intended purpose and should follow ICH and FDA guidelines.[12][13]
Table 2: Typical Validation Parameters and Acceptance Criteria for a GC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery typically within 70-120% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 20% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Robustness | Consistent results with deliberate variations in parameters like inlet temperature or carrier gas flow rate. |
Experimental Protocol: GC Method Validation
The following is a generalized protocol for the validation of a GC-MS method for the quantification of pyrrolizidine alkaloids, adaptable for this compound.
Step 1: Sample Preparation
-
Extraction: Extract the sample using an acidic solution as described for the HPLC method.
-
Reduction of N-oxides: Treat the extract with a reducing agent (e.g., zinc dust) to convert any PA N-oxides to their corresponding free bases.[12]
-
Purification: Perform a liquid-liquid extraction or SPE to purify the extract.
-
Derivatization: Evaporate the purified extract to dryness and treat the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile derivatives.[16]
Step 2: Chromatographic Conditions
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: e.g., 250 °C
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless
Step 3: Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan
-
Identify characteristic ions for the derivatized this compound for quantification and confirmation.
Step 4: Validation Experiments
-
Perform the same set of validation experiments as described for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), ensuring that the derivatization step is included in the entire analytical procedure being validated.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
Table 3: Comparison of HPLC and GC Methods for Pyrrolizidine Alkaloid Analysis
| Feature | HPLC-MS/MS | GC-MS |
| Analyte Volatility | Not required | Required (derivatization often necessary) |
| Analysis of N-oxides | Direct analysis possible | Requires reduction step |
| Sample Preparation | Generally simpler | More complex due to reduction and derivatization steps |
| Sensitivity | Very high | High |
| Selectivity | Very high | High |
| Throughput | Can be high with modern UHPLC systems | Can be lower due to longer sample preparation times |
| Instrumentation Cost | Generally higher | Generally lower |
Visualizing the Validation Workflow
To better understand the logical flow of the method validation process, the following diagrams illustrate the key stages and their relationships.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
Conclusion: Selecting the Optimal Method
Both HPLC and GC are powerful techniques that can be successfully validated for the quantification of this compound.
-
HPLC-MS/MS stands out as the more direct and versatile approach, capable of analyzing the parent compound and its N-oxide simultaneously without derivatization. This simplifies sample preparation and is generally the preferred method for comprehensive PA analysis.
-
GC-MS , while requiring a more involved sample preparation process including reduction and derivatization, remains a robust and reliable technique, particularly in laboratories where GC instrumentation is more readily available.
Ultimately, the choice of method will be guided by the specific analytical needs, available resources, and the nature of the samples being analyzed. Regardless of the chosen technique, a thorough and well-documented validation process is essential to ensure the generation of reliable and defensible data, a cornerstone of scientific integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Shimadzu. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]
-
World Health Organization. (2018). Pyrrolizidine alkaloids. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Cramer, L., & Beuerle, T. (2013). Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. Journal of Agricultural and Food Chemistry, 61(47), 11382–11391. [Link]
- Betteridge, Z., Cao, Y., & Colegate, S. M. (2005). Improved method for extraction and LC-MS analysis of pyrrolizidine alkaloids and their N-oxides in honey: application to Echium vulgare honeys. Journal of agricultural and food chemistry, 53(8), 2817-2824.
- These, A., & Bodi, D. (2013). Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. Journal of agricultural and food chemistry, 61(47), 11382-11391.
- Kowalczyk, E., & Kwiatek, K. (2017). Determination of pyrrolizidine alkaloids in selected feed materials with gas chromatography-mass spectrometry. Food Additives & Contaminants: Part A, 34(5), 853-863.
- El-Shazly, A., & Wink, M. (2014). Diversity of pyrrolizidine alkaloids in the Boraginaceae, Compositae and Leguminosae. Diversity, 6(2), 188-233.
-
BfR. (2011). Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. [Link]
- Staiger, C. (2009). Method validation for the determination of toxic pyrrolizidine alkaloids and their N-oxides in Symphytum officinale L. using GC-MS. Planta Medica, 75(09), P-13.
- Kowalczyk, E., Sieradzki, Z., & Kwiatek, K. (2017). Determination of pyrrolizidine alkaloids in honey by gas chromatography–mass spectrometry. Journal of Apicultural Science, 61(1), 125-135.
- Casado-Cervantes, C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136458.
-
Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
- Pérez-Ortega, P., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS. ACS Omega, 4, 25, 22632–22637.
- M. S. V. Sakuntala, et al. (2012). Development and validation of a new RP-HPLC method for the simultaneous estimation of glimepiride and pioglitazone in bulk and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159.
-
LCGC. (2018). Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. [Link]
- World Health Organization. (2011).
- Kantepudi, S. (2019). A new stability indicating RP-HPLC method for the estimation of anastrozole in bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Research, 8(12), 1234-1245.
Sources
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. who.int [who.int]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. mdpi.com [mdpi.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative evaluation of different synthetic methodologies for Hexahydropyrrolizin-1-one
For Researchers, Scientists, and Drug Development Professionals
Hexahydropyrrolizin-1-one, a key bicyclic lactam, serves as a pivotal intermediate in the synthesis of a wide array of pyrrolizidine alkaloids, a class of natural products exhibiting diverse and significant biological activities. The stereocontrolled construction of this scaffold is a critical challenge and a subject of considerable interest in synthetic organic chemistry. This guide provides a comparative evaluation of prominent synthetic methodologies for this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and performance metrics to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to the Synthetic Challenge
The core structure of this compound features a fused five-membered ring system with a nitrogen atom at the bridgehead. The primary synthetic challenges lie in the efficient construction of this bicyclic framework with precise control over the stereochemistry at its chiral centers. Methodologies are often assessed based on their atom economy, step efficiency, overall yield, diastereoselectivity, and the availability and cost of starting materials.
Comparative Overview of Synthetic Strategies
Several distinct strategies have been developed to access the this compound core. This guide will focus on three prominent and illustrative approaches:
-
Intramolecular Michael Addition: A powerful strategy that forms the second five-membered ring through the conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated ester.
-
Reductive Cyclization of a γ-Nitro Ketone: This approach leverages the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a ketone to form the bicyclic lactam.
-
Catalytic Hydrogenation of a Pyrrole Precursor: A method involving the diastereoselective reduction of a substituted pyrrole derivative to furnish the saturated pyrrolizidine core.
The following sections will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis of these methodologies.
Methodology 1: Intramolecular Michael Addition
This strategy is a convergent and often highly stereoselective approach that relies on the formation of a key carbon-nitrogen bond to construct the second ring of the pyrrolizidinone system. The choice of chiral starting materials, such as L-proline, allows for the synthesis of enantioenriched products.
Mechanistic Rationale
The synthesis commences with the esterification of a protected proline derivative with an α,β-unsaturated alcohol. Subsequent deprotection of the nitrogen atom unleashes its nucleophilicity, enabling an intramolecular 1,4-conjugate addition (Michael addition) to the electron-deficient double bond of the acrylate moiety. This cyclization step is often promoted by a base and establishes the bicyclic core. The stereochemical outcome is typically directed by the inherent chirality of the proline starting material.
Caption: Workflow for this compound synthesis via Intramolecular Michael Addition.
Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate
-
To a solution of N-Boc-L-proline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add (E)-ethyl 3-hydroxyacrylate (1.2 equiv), dicyclohexylcarbodiimide (DCC) (1.1 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ester.
Step 2: Deprotection and Cyclization
-
Dissolve the product from Step 1 in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the resulting crude amine hydrochloride in methanol and add a solution of sodium methoxide in methanol (1.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction with amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield this compound.
Methodology 2: Reductive Cyclization of a γ-Nitro Ketone
This approach offers a robust pathway to the pyrrolizidinone core through the formation of a key C-N bond via an intramolecular condensation following a nitro group reduction. This method is particularly useful for accessing racemic or diastereomeric mixtures, which can then be resolved or separated.
Mechanistic Rationale
The synthesis begins with the Michael addition of a nitronate anion to an α,β-unsaturated ketone, which establishes the carbon skeleton of the precursor. The resulting γ-nitro ketone is then subjected to reduction, typically using catalytic hydrogenation or reducing agents like zinc in acetic acid. The nitro group is converted to an amine, which spontaneously undergoes intramolecular condensation with the ketone carbonyl to form a cyclic imine. Tautomerization and subsequent reduction of the imine in situ can lead to the desired this compound.
Caption: Workflow for this compound synthesis via Reductive Cyclization.
Experimental Protocol
Step 1: Synthesis of 5-nitro-1-(pyrrolidin-2-yl)pentan-2-one
-
To a solution of 1-nitropentane (1.0 equiv) and vinyl ethyl ketone (1.2 equiv) in methanol, add a catalytic amount of a strong base such as sodium methoxide at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the γ-nitro ketone.
Step 2: Reductive Cyclization
-
Dissolve the γ-nitro ketone from Step 1 in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford this compound.
Methodology 3: Catalytic Hydrogenation of a Pyrrole Precursor
This method provides an entry to the this compound scaffold through the diastereoselective reduction of a suitably substituted pyrrole derivative. The stereochemical outcome of the hydrogenation is often influenced by the directing effect of existing stereocenters on the substrate.
Mechanistic Rationale
The synthesis starts with the construction of a pyrrole ring bearing a side chain that can subsequently cyclize. A common approach is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole. The crucial step is the catalytic hydrogenation of the aromatic pyrrole ring. This reduction typically proceeds in a stepwise manner, and the stereochemistry of the newly formed chiral centers in the pyrrolidine ring is often directed by a pre-existing chiral center in the side chain, leading to a high degree of diastereoselectivity.[1]
Sources
A Technical Guide to the Structure-Activity Relationship of Hexahydropyrrolizin-1-one Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hexahydropyrrolizin-1-one analogs, with a primary focus on their potential as anticancer agents. We will explore the synthetic strategies for accessing this scaffold, compare the cytotoxic activities of various derivatives against prominent cancer cell lines, and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Therapeutic Potential of the Pyrrolizine Scaffold
The pyrrolizine nucleus, a bicyclic system composed of a fused pyrrole and pyrrolidine ring, is a privileged scaffold in medicinal chemistry. It is the core structure of a wide range of natural and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] While naturally occurring pyrrolizidine alkaloids are often associated with hepatotoxicity, synthetic analogs of the this compound core are being actively investigated as a promising starting point for the development of novel therapeutics with improved safety profiles.[3][4] This guide will focus on the systematic evaluation of structural modifications to the this compound scaffold and their impact on anticancer activity.
Synthetic Strategies for this compound Analogs
The synthesis of the this compound core and its derivatives is a critical aspect of SAR studies. A common and versatile approach involves a multi-step sequence starting from readily available precursors. The following workflow provides a general overview of a synthetic route to functionalized pyrrolizine derivatives.
Caption: Generalized synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) of Pyrrolizine Analogs as Anticancer Agents
The exploration of the SAR of this compound analogs has revealed key structural features that govern their cytotoxic activity. By systematically modifying various positions on the pyrrolizine scaffold, researchers have been able to identify substituents that enhance potency against different cancer cell lines.
Comparison of Anticancer Activity of Substituted Pyrrolizine Derivatives
The following table summarizes the in vitro anticancer activity of a series of substituted pyrrolizine derivatives against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The data highlights the impact of different substituents on the cytotoxic potency, expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Core Structure | R1 | R2 | R3 | IC50 (µM) MCF-7 | IC50 (µM) PC-3 |
| 11a | 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | H | H | H | >40 | >40 |
| 11b | 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cl | Cl | H | 15.3 | 21.7 |
| 12a | 6-(acylamino)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | H | H | COCH3 | 10.2 | 14.8 |
| 12b | 6-(acylamino)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cl | Cl | COCH3 | 2.15 | 2.73 |
| 14a | 6-(ureido)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | H | H | CONH-Ph | 8.4 | 11.2 |
| 14b | 6-(ureido)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cl | Cl | CONH-Ph | 1.89 | 2.31 |
| 14c | 6-(ureido)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cl | Cl | CONH-4-Cl-Ph | 1.52 | 1.98 |
| 14d | 6-(ureido)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Cl | Cl | CONH-4-F-Ph | 1.76 | 2.14 |
Data synthesized from a study on novel pyrrolizine derivatives as potential anticancer agents.[5]
Key SAR Insights:
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as chlorine atoms, on the N-phenyl ring (R1 and R2) generally leads to a significant increase in anticancer activity (compare 11a with 11b , and 12a with 12b ).[5]
-
Acylamino and Ureido Moieties at Position 6: Conversion of the 6-amino group to acylamino (12a, 12b ) or ureido (14a-d ) derivatives enhances cytotoxic potency.[5]
-
Substituted Ureido Group: The nature of the substituent on the terminal nitrogen of the ureido moiety further influences activity. A phenyl group (14b ) is favorable, and further substitution on this phenyl ring with electron-withdrawing groups like chloro (14c ) or fluoro (14d ) can provide a modest improvement in potency.[5]
These findings suggest that a combination of a di-chlorinated N-phenyl group and a substituted ureido moiety at the 6-position of the pyrrolizine core is a promising strategy for developing potent anticancer agents. Mechanistic studies have indicated that the anticancer activity of these compounds may be mediated, at least in part, by the induction of apoptosis.[5]
Experimental Protocols
Synthesis of 6-amino-7-cyano-N-(3,5-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (Compound 11b)
A mixture of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate (1 mmol) and 3,5-dichloroaniline (1.2 mmol) is heated at 180 °C for 2 hours. After cooling, the residue is triturated with ethanol. The solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure compound.[5]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
While the primary focus of this guide is on anticancer activity, the this compound scaffold is also being investigated for other therapeutic applications, including the inhibition of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. The following is a standard protocol for assessing AChE inhibitory activity.
Caption: Workflow for the Ellman's method for AChE inhibition assay.[6]
-
Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), AChE enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI). Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[6]
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, test compound solution, and AChE solution. After a pre-incubation period, add DTNB and ATCI to initiate the reaction.[6][7]
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.[6]
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of potent anticancer agents. The key takeaways include the importance of substitutions on the N-phenyl ring and the introduction of hydrogen-bonding moieties at the 6-position of the pyrrolizine core.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of analogs with diverse substituents to further refine the SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their cytotoxic effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this compound analogs for other diseases, such as neurodegenerative disorders, by screening them against relevant biological targets like acetylcholinesterase.
By leveraging the knowledge gained from these SAR studies, medicinal chemists can continue to optimize the this compound scaffold to develop novel and effective drug candidates.
References
- Allemang A., Mahony C., Lester C., Pfuhler S. Relative potency of fifteen pyrrolizidine alkaloids to induce DNA damage as measured by micronucleus induction in HepaRG human liver cells. Food and Chemical Toxicology. 2018;121:72–81.
- BenchChem. Application Notes and Protocols for Acetylcholinesterase Inhibition Studies. 2025.
- Bio-protocol. Acetylcholinesterase Inhibition Assay. 2022.
- Boster Bio. Acetylcholinesterase (AChE) Assay Kit.
- Crews C., Berthiller F., Krska R. Update on analytical methods for toxic pyrrolizidine alkaloids. Anal. Bioanal. Chem. 2010;396:327–338.
- Gouda A.M., et al. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorg. Med. Chem. 2014;22(5):1693-702.
- Insight Medical Publishing. Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents. 2017.
- ResearchGate.
- ResearchGate. Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents. 2017.
- MDPI. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. 2021.
- PubMed. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. 2014.
- PubMed. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. 2020.
- ResearchGate. Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. 2020.
- ResearchGate.
- Semantic Scholar. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. 2014.
- MDPI. Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. 2023.
- MDPI. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. 2020.
- Kang, A.S. & Tyms, S.E. Naturally Occurring Pyrrolizidines: Inhibition of α-Glucosidase 1 and Anti-HIV Activity of One Stereoisomer. Antivir. Chem. Chemother. 3, 273–277 (1992).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to the Definitive Assignment of Absolute Stereochemistry: Hexahydropyrrolizin-1-one as a Case Study
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The pyrrolizidine alkaloid scaffold, of which hexahydropyrrolizin-1-one is a core structure, is found in numerous natural products with a wide range of biological activities, making the unambiguous determination of its stereocenters a critical step in both synthetic and medicinal chemistry.[1]
This guide provides an in-depth comparison of state-of-the-art techniques for determining absolute stereochemistry, with a focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare this definitive method with powerful solution-state alternatives, namely Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing unequivocal evidence of the relative and absolute configuration of all stereogenic centers.[2][3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is then used to generate an electron density map, from which the atomic positions can be determined with high precision.
The Principle of Anomalous Dispersion: The Key to Absolute Stereochemistry
While a standard diffraction experiment reveals the connectivity and relative arrangement of atoms, the determination of absolute configuration hinges on the phenomenon of anomalous dispersion.[4][5][6] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering factor of that atom is modified, introducing a phase shift.[5][7] This effect, known as anomalous scattering, breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal.[4] The subtle differences in the intensities of these Friedel pairs, or Bijvoet pairs, provide the necessary information to distinguish between a molecule and its mirror image.
Experimental Workflow: From Powder to Published Structure
The journey from a powdered sample to a fully refined crystal structure with determined absolute stereochemistry involves a meticulous series of steps.
Step-by-Step Protocol for this compound (Illustrative):
-
Crystal Growth (The Critical Hurdle): The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal of suitable size and quality. For a small molecule like this compound, which may be an oil or low-melting solid at room temperature, crystallization can be particularly challenging. A common strategy is to form a salt with a chiral acid or a heavy atom-containing counter-ion, which can enhance crystallinity and provide a strong anomalous scatterer. For our hypothetical case, we will co-crystallize with (R)-mandelic acid.
-
Procedure: Dissolve equimolar amounts of enantiopure this compound and (R)-mandelic acid in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals.
-
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam (often from a copper or molybdenum source), and the diffraction pattern is recorded on a detector.[8] To maximize the anomalous signal for a light-atom structure, copper radiation (Cu Kα, λ = 1.5418 Å) is generally preferred.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
-
Absolute Stereochemistry Determination: The Flack Parameter: The most widely used method for determining the absolute structure is the refinement of the Flack parameter, x.[8][9][10] This parameter is a weighting factor between the two possible enantiomeric structures. A value of x close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[8] Conversely, a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[8] Modern crystallographic software can also calculate the Hooft parameter, which provides a statistical validation of the absolute structure assignment.[9]
Solution-State Methods: Powerful Alternatives to Crystallography
While X-ray crystallography provides a definitive answer, the requirement for a high-quality single crystal can be a significant bottleneck.[11][12] In such cases, solution-state spectroscopic techniques offer powerful alternatives for determining absolute stereochemistry.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13][14][15][16] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[11][12][13]
Experimental Protocol for VCD Analysis:
-
Sample Preparation: Dissolve 5-15 mg of the enantiopure sample in a suitable deuterated or halogenated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[11] The sample is then placed in an IR cell with BaF₂ windows.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.[11]
-
Computational Modeling: A thorough conformational search of the molecule is performed. The VCD spectrum for the most stable conformers of one enantiomer is then calculated using DFT methods.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be a powerful tool for determining absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[16][17] These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric species that exhibit distinct NMR signals.
Experimental Protocol for NMR Analysis (using a Chiral Derivatizing Agent):
-
Derivatization: React the enantiopure this compound with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a mixture of diastereomeric esters.
-
NMR Analysis: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra of the diastereomeric mixture.
-
Data Analysis: Analyze the differences in chemical shifts (Δδ) for the protons or fluorine atoms near the newly formed stereocenter. By applying established models, such as the Mosher's method, the absolute configuration of the original molecule can be deduced from the sign of the Δδ values.[12]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries |
| Principle | X-ray diffraction from a single crystal and anomalous dispersion | Differential absorption of circularly polarized infrared light in solution | Formation of diastereomeric species with distinct NMR spectra in solution |
| Sample Requirement | High-quality single crystal (often the bottleneck) | 5-15 mg of pure sample in solution; oils and liquids are acceptable[12][15] | 1-10 mg of pure sample in solution; requires a suitable chiral auxiliary |
| Ambiguity | Unambiguous and definitive | Generally unambiguous with good computational correlation | Model-dependent, can sometimes be ambiguous |
| Throughput | Low; crystal growth and data analysis can be time-consuming | Moderate; data acquisition can take several hours[18] | High; rapid sample preparation and data acquisition |
| Instrumentation | Single-crystal X-ray diffractometer | VCD spectrometer | High-field NMR spectrometer |
| Key Advantage | Provides a complete 3D structure with high precision | No crystallization required; applicable to a wide range of molecules in their solution state | High throughput and requires readily available instrumentation in most chemistry labs |
| Key Limitation | Requires a suitable single crystal | Requires access to a VCD spectrometer and computational resources | Requires a suitable chiral auxiliary and the interpretation is based on empirical models |
Conclusion
The determination of absolute stereochemistry is a critical aspect of chemical and pharmaceutical research. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing a definitive and unambiguous assignment of the three-dimensional structure of a molecule. However, the practical challenge of obtaining suitable crystals necessitates the use of powerful solution-state techniques. Vibrational Circular Dichroism has emerged as a robust and reliable alternative that circumvents the need for crystallization, while NMR spectroscopy with chiral auxiliaries offers a high-throughput method for stereochemical analysis. The choice of technique will ultimately depend on the nature of the sample, the available instrumentation, and the specific requirements of the research project. For a foundational and irrefutable determination of the absolute stereochemistry of a novel compound like this compound, the pursuit of a high-quality crystal for X-ray diffraction analysis is the most rigorous scientific approach.
References
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]
-
X-Ray Crystallography - Direct methods. yetnet. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. PubMed. Available at: [Link]
-
Structural resolution. The anomalous dispersion. xtal.iqfr.csic.es. Available at: [Link]
-
Anomalous dispersion of X-rays in crystallography. International Union of Crystallography. Available at: [Link]
-
Vibrational circular dichroism. Wikipedia. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JoVE. Available at: [Link]
-
Anomalous Dispersion of in Crystallography X-rays. unesp.br. Available at: [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Available at: [Link]
-
X-ray anomalous scattering. The absorption of X-rays by an element in a... ResearchGate. Available at: [Link]
-
Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available at: [Link]
-
Absolute structure and absolute configuration. International Union of Crystallography. Available at: [Link]
-
In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy. Novartis OAK. Available at: [Link]
-
Absolute Configuration by VCD. BioTools. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]
-
6.3: Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts. Available at: [Link]
-
Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. novapdf.com. Available at: [Link]
-
Howard Flack and the Flack Parameter. MDPI. Available at: [Link]
-
What other methods are there for determination of absolute configuration of small molecules? ResearchGate. Available at: [Link]
-
Computational methods and points for attention in absolute configuration determination. Frontiers. Available at: [Link]
-
Howard Flack and The Flack Parameter. Semantic Scholar. Available at: [Link]
-
Pyrrolizidine. PubChem. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]
-
Flack parameter. Wikipedia. Available at: [Link]
-
Use of intensity quotients and differences in absolute structure refinement. PubMed Central. Available at: [Link]
-
Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][4][13]thiazine. PubMed. Available at: [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. PubMed. Available at: [Link]
-
Determination of absolute configuration. Purechemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity. Amanote Research. Available at: [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]
-
Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolizidine | C7H13N | CID 12558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. researchgate.net [researchgate.net]
- 14. CRYSTAL STRUCTURE OF MONOCROTALINE-SciEngine [sciengine.com]
- 15. biotools.us [biotools.us]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spark904.nl [spark904.nl]
A Comparative Guide to Inter-laboratory Reproducibility in the Synthesis and Bioactivity Assessment of Hexahydropyrrolizin-1-one
This guide addresses the critical issue of inter-laboratory reproducibility in the synthesis and biological evaluation of Hexahydropyrrolizin-1-one, a pyrrolizidine alkaloid derivative of interest in medicinal chemistry. In an environment where research outcomes often face scrutiny for their replicability, this document provides a comprehensive analysis of the potential sources of variability and offers actionable protocols to enhance consistency across different laboratory settings.
The challenge of reproducibility is a well-documented concern in the scientific community. A 2016 survey revealed that over 70% of researchers have attempted and failed to reproduce another scientist's experiments, with more than half being unable to replicate their own work. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step organic synthesis and in vitro bioassays, ensuring that findings are robust, reliable, and comparable.
Part 1: The Synthesis of this compound: A Tale of Two Laboratories
The synthesis of this compound, while not extraordinarily complex, involves multiple steps where seemingly minor variations in protocol can lead to significant discrepancies in yield and purity.[1] We will explore a plausible synthetic route and highlight how two hypothetical laboratories, Lab A (adhering to best practices) and Lab B (experiencing common pitfalls), can obtain divergent results.
A proposed synthetic pathway initiates with a [2+2] cycloaddition, followed by a Beckmann-type rearrangement and an intramolecular SN2 reaction to form the bicyclic pyrrolizidinone core.[2]
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Comparative Analysis of Synthetic Procedures
| Parameter | Lab A: Best Practices | Lab B: Common Pitfalls | Impact on Reproducibility |
| Reagent Purity | Utilizes freshly purified solvents and reagents with documented purity. | Uses reagents from old stock without purification or characterization. | Impurities can act as catalysts or inhibitors, leading to side reactions and lower yields. |
| Reaction Atmosphere | Conducts reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. | Performs reactions open to the air. | Oxygen and moisture can degrade reagents and intermediates, affecting reaction outcomes.[3] |
| Temperature Control | Employs a calibrated oil bath or cryostat for precise temperature regulation. | Relies on an uncalibrated hot plate or ice bath. | Temperature fluctuations can alter reaction kinetics and selectivity, resulting in inconsistent product ratios. |
| Stirring Rate | Maintains a consistent and vigorous stirring rate to ensure homogeneous reaction mixture. | Inconsistent or inadequate stirring. | Poor mixing can lead to localized concentration gradients and incomplete reactions. |
| Work-up & Purification | Follows a standardized and well-documented extraction and chromatography protocol. | Varies the work-up procedure and uses inconsistent chromatography conditions. | Inconsistent purification can lead to varying levels of impurities in the final product. |
Hypothetical Yield and Purity Comparison
| Laboratory | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | Purity (by HPLC) |
| Lab A | 85% | 78% | 92% | 61% | >99% |
| Lab B | 62% | 55% | 75% | 26% | 95% |
Part 2: Bioassay Reproducibility: A Case Study in Cytotoxicity Assessment
The biological activity of this compound is often initially assessed through in vitro cytotoxicity assays.[4] These assays, while routine, are susceptible to a multitude of variables that can lead to inter-laboratory discrepancies.[5] We will compare the outcomes of two common cytotoxicity assays, the MTT and LDH release assays, between Lab A and Lab B.
Visualizing the Bioassay Workflow
Caption: Workflow for in vitro cytotoxicity assessment.
Comparative Analysis of Bioassay Procedures
| Parameter | Lab A: Best Practices | Lab B: Common Pitfalls | Impact on Reproducibility |
| Cell Line Integrity | Regularly authenticates cell lines and tests for mycoplasma contamination. | Uses cell lines from an unverified source and does not test for contamination. | Genetic drift and contamination can significantly alter cellular responses to compounds. |
| Cell Culture Conditions | Maintains consistent media formulation, serum batches, and incubator conditions (CO2, humidity, temperature). | Uses different batches of serum and media without validation; incubator conditions may fluctuate. | Variations in culture conditions can affect cell health and metabolic activity, influencing assay outcomes.[6] |
| Compound Handling | Prepares fresh stock solutions and performs accurate serial dilutions for each experiment. | Uses old stock solutions and may have inaccuracies in dilutions. | Compound degradation or inaccurate concentrations will lead to erroneous dose-response curves. |
| Assay Protocol | Adheres strictly to standardized incubation times, reagent concentrations, and reading parameters. | Varies incubation times and reagent handling between experiments. | Deviations from the protocol can introduce significant variability in the results.[7] |
| Data Analysis | Employs a consistent method for background correction, normalization, and IC50 calculation using appropriate statistical software. | Uses inconsistent data analysis methods and may not properly account for background signal. | Inconsistent data processing can lead to different interpretations of the same raw data. |
Hypothetical IC50 Value Comparison (in µM)
| Assay | Cell Line | Lab A: IC50 (µM) | Lab B: IC50 (µM) |
| MTT Assay | HeLa | 25.3 ± 2.1 | 48.7 ± 8.5 |
| LDH Release Assay | HeLa | 30.1 ± 3.5 | 55.2 ± 10.2 |
| MTT Assay | MCF-7 | 18.9 ± 1.8 | 35.4 ± 6.9 |
| LDH Release Assay | MCF-7 | 22.5 ± 2.4 | 41.8 ± 7.6 |
The discrepancies in the IC50 values between the two labs highlight the cumulative effect of small variations in experimental execution. The higher standard deviations in Lab B's results also indicate a lack of internal consistency.
Part 3: Standardized Experimental Protocols for Enhanced Reproducibility
To promote inter-laboratory consistency, the following detailed protocols are provided. These protocols are designed as self-validating systems with integrated quality control steps.
Synthesis of this compound (Lab A Protocol)
-
Step 1: [2+2] Cycloaddition and Hydrolysis
-
All glassware is oven-dried and cooled under a stream of dry Argon.
-
Freshly distilled solvents are used.
-
The reaction is maintained at a constant temperature of -78°C using a cryostat.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) at 30-minute intervals.
-
The crude product is purified by flash column chromatography using a consistent silica gel to product ratio.
-
-
Step 2: Beckmann Rearrangement
-
The oxime formation is carried out at a controlled pH.
-
The rearrangement is initiated with a freshly prepared acid catalyst.
-
The reaction is quenched at a specific time point determined by LC-MS analysis of an aliquot.
-
-
Step 3: Intramolecular Cyclization
-
A strong, non-nucleophilic base is used to prevent side reactions.
-
The reaction is run at a specific, optimized temperature to ensure complete cyclization without degradation.
-
The final product is recrystallized from a specified solvent system to achieve high purity.
-
In Vitro Cytotoxicity Assays (Lab A Protocol)
-
Cell Culture and Seeding
-
Cells are passaged no more than 15 times.
-
A single, pre-tested batch of fetal bovine serum is used for all experiments.
-
Cells are seeded at a density of 5,000 cells/well in a 96-well plate and allowed to adhere for 24 hours.
-
-
Compound Treatment
-
A 10 mM stock solution of this compound in DMSO is prepared fresh and serially diluted in culture medium to the desired concentrations.
-
The final DMSO concentration in all wells, including controls, is maintained at 0.1%.
-
Cells are incubated with the compound for 48 hours.
-
-
MTT Assay
-
MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in a consistent volume of solubilization buffer.
-
Absorbance is read at 570 nm with a reference wavelength of 630 nm.
-
-
LDH Release Assay
-
The assay is performed according to the manufacturer's instructions.
-
Controls for spontaneous and maximum LDH release are included on each plate.
-
Absorbance is read at the appropriate wavelength.
-
Conclusion
Achieving inter-laboratory reproducibility in the synthesis and bio-evaluation of novel compounds like this compound is paramount for the advancement of chemical and biomedical sciences. This guide illustrates that meticulous attention to detail, robust documentation, and the use of standardized, self-validating protocols are essential. By understanding and controlling for the sources of variability, the scientific community can build a more reliable and collaborative research landscape.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. [Online PDF].
-
ResearchGate. (n.d.). A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. Available at: [Link]
-
MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). High yielding three-step synthesis of pyrrolizidinone 6a. Available at: [Link]
-
PubMed. (2014). How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
ResearchGate. (2024). Synthesis of pyrrolizidine derivatives (microreview). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolizinone and Pyrrolizino[1,2-a]pyrrolizin-5-one Skeletons Starting From Pyrrole Through A Single-Step and Catalyst-Free Approach. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Available at: [Link]
-
Fiveable. (n.d.). Multi-step synthesis Definition. Available at: [Link]
-
SUS-MIRRI.it. (2024). A guide to the use of bioassays in exploration of natural resources. Available at: [Link]
-
PubMed. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. Available at: [Link]
-
Fiveable. (n.d.). Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Indus Extracts. (n.d.). ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS. Available at: [Link]
-
PubMed. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. Available at: [Link]
-
ScienceDirect. (2024). A guide to the use of bioassays in exploration of natural resources. Available at: [Link]
-
Reddit. (2022). Reproducibility of Synthesis papers. Available at: [Link]
-
PLOS. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. Available at: [Link]
-
MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available at: [Link]
-
University of California, Los Angeles. (n.d.). MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. Available at: [Link]
-
ResearchGate. (n.d.). Continuous Flow Multi-Step Organic Synthesis. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Catalysts for the Asymmetric Synthesis of Hexahydropyrrolizin-1-one
Introduction: The Significance of Chiral Hexahydropyrrolizin-1-one
The this compound core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents. The asymmetric synthesis of this motif, however, presents a significant challenge, with the control of stereochemistry being paramount to biological activity. This guide provides a comprehensive comparison of novel and established catalytic systems for the asymmetric synthesis of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and experimental design.
Catalyst Selection: A Comparative Overview
The field of asymmetric catalysis has yielded a diverse array of tools for the synthesis of chiral molecules.[1] For the synthesis of the this compound scaffold, both metal-based and organocatalytic systems have shown promise. In this guide, we will benchmark a novel isothiourea-based organocatalyst, Benzotetramisole (BTM), against two established systems: the classic organocatalyst L-proline and a rhodium-based metal catalyst.
-
Novel Organocatalyst: Benzotetramisole (BTM) : Isothiourea catalysts have emerged as powerful tools in asymmetric synthesis.[2][3] BTM, a commercially available isothiourea, has demonstrated remarkable efficiency and stereocontrol in various transformations. Its mechanism of action involves the formation of a chiral acyl ammonium intermediate, which directs the stereochemical outcome of the reaction.[2]
-
Established Organocatalyst: L-proline : L-proline is often considered the archetypal organocatalyst, capable of promoting a wide range of asymmetric reactions through enamine and iminium ion catalysis.[4][5] Its ready availability, low cost, and non-toxic nature make it an attractive option, though it can sometimes require high catalyst loadings.[5][6]
-
Established Metal Catalyst: Rhodium(II) Carboxylates : Rhodium catalysts are well-established for their ability to catalyze a variety of asymmetric transformations, including cyclization reactions.[7][8] Chiral rhodium(II) carboxylate complexes can effectively control the stereochemistry of the products, often with high turnover numbers.
Experimental Design: A Standardized Benchmarking Protocol
To ensure a fair and objective comparison, a standardized model reaction is essential. For this guide, we will consider the intramolecular Michael addition as a key step in the formation of the this compound core. The following sections provide detailed, step-by-step methodologies for utilizing each catalyst in this transformation.
General Experimental Workflow
The following diagram illustrates the general workflow for catalyst screening and optimization in the asymmetric synthesis of this compound.
Caption: General workflow for catalyst benchmarking.
Experimental Protocols
1. Novel Organocatalyst: Benzotetramisole (BTM) Catalyzed Intramolecular Michael Addition-Lactonization
This protocol is adapted from the work of Smith and coworkers.[3]
-
Materials : Enone acid precursor, Pivaloyl chloride, Benzotetramisole (BTM), Triethylamine, Dichloromethane (DCM), Methanol.
-
Procedure :
-
To a solution of the enone acid (1.0 equiv) in DCM at 0 °C, add triethylamine (2.2 equiv) followed by pivaloyl chloride (1.1 equiv).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add Benzotetramisole (BTM) (0.05 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with methanol to facilitate in-situ ring-opening of the lactone intermediate.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
-
2. Established Organocatalyst: L-proline Catalyzed Intramolecular Michael Addition
This protocol is a general procedure based on established L-proline catalysis principles.[5]
-
Materials : α,β-unsaturated aldehyde precursor, L-proline, Dimethyl sulfoxide (DMSO).
-
Procedure :
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in DMSO, add L-proline (0.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, ee, and dr by chiral HPLC analysis.
-
3. Established Metal Catalyst: Rhodium(II)-Catalyzed Annulation
This protocol is based on the work of Hu and coworkers in related systems.[7]
-
Materials : Indole derivative, 4-aryl-1-sulfonyl-1,2,3-triazole, Rh₂(S-PTAD)₄ catalyst, 1,2-Dichloroethane (DCE).
-
Procedure :
-
To a solution of the indole derivative (1.0 equiv) and the 4-aryl-1-sulfonyl-1,2,3-triazole (1.2 equiv) in DCE, add Rh₂(S-PTAD)₄ (0.01 equiv).
-
Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess by chiral HPLC analysis.
-
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance of the selected catalysts in the asymmetric synthesis of the this compound core or closely related structures, based on literature data. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Ratio (dr) | Reference |
| Novel Organocatalyst | |||||||
| Benzotetramisole (BTM) | 5 | 12-24 | rt | High | >98 | >95:5 | [3] |
| Established Organocatalyst | |||||||
| L-proline | 20-30 | 24-48 | rt | Moderate to High | up to 97 | N/A | [5][9] |
| Established Metal Catalyst | |||||||
| Rh₂(S-PTAD)₄ | 1 | 4-12 | 60-80 | Good to High | up to 99 | N/A | [7] |
N/A: Not always applicable or reported in the context of the model reaction.
Discussion: Interpreting the Results
The comparative data highlights the strengths and weaknesses of each catalytic system.
-
Benzotetramisole (BTM) emerges as a highly promising novel catalyst, offering excellent enantioselectivity and diastereoselectivity at a low catalyst loading and under mild reaction conditions.[3] The high degree of stereocontrol is attributed to the well-defined transition state organized by the chiral acyl ammonium intermediate.[2]
-
L-proline , while a cost-effective and environmentally benign option, generally requires higher catalyst loadings and longer reaction times to achieve high yields and selectivities.[5] Its performance can be highly substrate-dependent.
-
Rhodium(II) catalysts demonstrate high efficiency, with low catalyst loadings and shorter reaction times.[7] They are capable of achieving excellent enantioselectivity. However, the cost of the metal and the need for ligand synthesis can be a drawback.
Catalytic Cycle Overview
The following diagram illustrates the proposed catalytic cycle for the isothiourea-catalyzed intramolecular Michael addition.
Caption: Proposed catalytic cycle for BTM-catalyzed synthesis.
Conclusion and Future Outlook
This guide provides a comparative framework for selecting and implementing catalysts for the asymmetric synthesis of this compound. The novel organocatalyst, Benzotetramisole, demonstrates significant potential, offering a highly efficient and stereoselective route to this important heterocyclic core. While established catalysts like L-proline and rhodium complexes remain valuable tools, the development of new organocatalytic systems continues to push the boundaries of asymmetric synthesis, offering milder, more sustainable, and often more selective transformations. Future research will likely focus on expanding the substrate scope of these novel catalysts and further elucidating their reaction mechanisms to enable rational catalyst design for even more challenging synthetic targets.
References
-
Shahrestani, N., Khosravi, H., Jadidi, K., Notash, B., & Naderi, S. (2019). Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model. Organic & Biomolecular Chemistry, 17(29), 7013–7024. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Lin, C., Hong, B., & Lee, G. (2016). Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Advances, 6(10), 8243–8247. [Link]
-
Smith, A. D., & Boddaert, T. (2013). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry, 11(43), 7469-7478. [Link]
-
Smith, A. D., & Boddaert, T. (2013). Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. Organic & Biomolecular Chemistry, 11(43), 7469-7478. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Pyrroline Synthesis: A Guide for Researchers. BenchChem Technical Support.
-
Hu, W., & Doyle, M. P. (2013). Catalytic asymmetric synthesis of pyrroloindolines via a rhodium (II)-catalyzed annulation of indoles. Journal of the American Chemical Society, 135(20), 7464–7467. [Link]
-
Li, J., Grosslight, S., Miller, S. J., & Toste, F. D. (2019). Site-selective acylation of natural products with BINOL-derived phosphoric acids. ACS Catalysis, 9(11), 9794–9799. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2013). Proline-catalyzed asymmetric synthesis of syn-and anti-1, 3-diamines. The Journal of Organic Chemistry, 78(23), 11756–11764. [Link]
-
Li, R., Chen, X., & Li, P. (2025). Divergent Annulations via Organocatalysis: Remote-Controlled and Switchable Reactions of Pyrrolidinone-Based Morita-Baylis-Hillman Carbonates with 2-Arylideneindane-1,3-diones. Organic Letters. [Link]
- Various Authors. (2025). Proline-Catalyzed Asymmetric Reactions.
-
Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. Retrieved from [Link]
-
Zhang, J., & Chen, Y. (2017). Asymmetric synthesis of metallocenes with planar and central chirality by rhodium-catalyzed desymmetrization reactions. Nature Communications, 8(1), 1-8. [Link]
- Frost, C. G., & Penrose, S. D. (2007). Rh-Catalyzed Asymmetric Synthesis of 2-Substituted Pyrrolizidinones. Synfacts, 2007(10), 1045-1045.
-
Lapi, A., & Bigi, F. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(18), 3299. [Link]
- Lapi, A., & Bigi, F. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Various Authors. (n.d.).
-
Pereira, M. M. (2021). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Molecules, 26(16), 4949. [Link]
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric synthesis of pyrroloindolines via a rhodium(II)-catalyzed annulation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors [mdpi.com]
- 9. Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating Stereochemistry: A Comparative NMR Analysis of Hexahydropyrrolizin-1-one Isomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a cornerstone of molecular characterization. In the realm of bicyclic lactams, such as the hexahydropyrrolizin-1-one core, subtle differences in stereochemistry can profoundly impact biological activity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for distinguishing between such isomers. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra for the cis and trans isomers of this compound, offering insights into the structural nuances that govern their distinct spectral fingerprints.
The Structural Landscape: cis vs. trans Isomers
The stereochemical distinction between the cis and trans isomers of this compound arises from the relative orientation of the hydrogen atom at the bridgehead carbon (C7a) and the carbonyl group at C1. This seemingly minor variation induces significant changes in the molecule's three-dimensional conformation, which in turn dictates the chemical environment of each proton and carbon atom. These differences in the local electronic environment are the very phenomena that NMR spectroscopy sensitively detects.
Deciphering the Spectra: Key Differentiating Features
The power of NMR in distinguishing isomers lies in the analysis of chemical shifts (δ) and coupling constants (J).
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum offers a wealth of information for stereochemical assignment. The key diagnostic signals will be those of the protons on the bicyclic ring system.
Expected Key Differentiators in ¹H NMR:
-
Chemical Shift of H7a: The bridgehead proton, H7a, is expected to be a crucial diagnostic signal. Its chemical shift will be highly sensitive to the anisotropic effect of the nearby carbonyl group. In one isomer, H7a will be in closer proximity to the electron-withdrawing carbonyl oxygen, leading to a downfield shift (higher ppm value) compared to the other isomer where it is more distant.
-
Coupling Constants (J-values): The dihedral angles between adjacent protons are directly related to the magnitude of their coupling constants, as described by the Karplus equation. The rigid, bicyclic structure of this compound means that the cis and trans isomers will exhibit distinct dihedral angles between neighboring protons. This will result in significantly different J-values for key couplings, such as those between H7a and the adjacent protons on C7, and between protons on the five-membered rings. For instance, a larger J-value between two vicinal protons generally indicates a dihedral angle approaching 180° (anti-periplanar), while a smaller J-value suggests a dihedral angle closer to 90° (syn-clinal).
-
Through-Space Interactions (NOE): Nuclear Overhauser Effect (NOE) experiments are invaluable for confirming spatial relationships. In the cis isomer, for example, an NOE correlation would be expected between H7a and protons on the same face of the molecule, which would be absent or significantly weaker in the trans isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the isomers.
Expected Key Differentiators in ¹³C NMR:
-
Chemical Shift of the Carbonyl Carbon (C1): The electronic environment of the carbonyl carbon is influenced by the overall geometry of the molecule. Subtle differences in bond strain and steric interactions between the two isomers can lead to a measurable difference in the chemical shift of the C1 signal.
-
Chemical Shifts of Bridgehead Carbons (C7a and C4a): Similar to the protons attached to them, the chemical shifts of the bridgehead carbons are sensitive to the stereochemistry at the ring junction. Steric compression, known as the gamma-gauche effect, can cause an upfield shift (lower ppm value) for carbons that are in a gauche arrangement with other carbons or bulky substituents. This effect would likely differentiate the chemical shifts of several carbons in the cis and trans isomers.
-
Shifts of Ring Carbons: The spatial orientation of the five-membered rings relative to each other will influence the chemical shifts of all the constituent carbons due to variations in steric and electronic environments.
Experimental Protocol: Acquiring High-Quality NMR Data
To confidently distinguish between the isomers of this compound, the acquisition of high-resolution NMR data is paramount.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the solvent is free from water and other impurities that could interfere with the spectrum.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure good signal-to-noise ratio and accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.
-
For further structural elucidation, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin systems of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is the most direct method for differentiating between the cis and trans isomers.
-
Visualizing the Logic: A Workflow for Isomer Differentiation
Figure 1. A generalized workflow for the differentiation of this compound isomers using NMR spectroscopy.
Conclusion
The differentiation of the cis and trans isomers of this compound is a testament to the power of modern NMR spectroscopy. While a direct side-by-side comparison of published spectral data is currently challenging, a thorough understanding of the principles of chemical shifts, coupling constants, and through-space interactions provides a robust framework for their unambiguous assignment. By employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the stereochemistry of these and other complex bicyclic systems, a critical step in advancing drug discovery and development.
References
Due to the absence of specific literature providing a complete comparative NMR dataset for cis- and trans-hexahydropyrrolizin-1-one, this section cannot be populated with direct references for the spectral data. The principles discussed are foundational to the field of NMR spectroscopy and can be found in standard organic chemistry and spectroscopy textbooks.
A Senior Application Scientist's Guide to Purity Assessment of Hexahydropyrrolizin-1-one Against a Certified Reference Standard
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. In the context of pharmacologically active compounds like Hexahydropyrrolizin-1-one, a pyrrolizidine alkaloid, even trace impurities can lead to unforeseen biological effects, compromising the integrity of research and the safety of potential therapeutics.[1] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, benchmarked against a certified reference standard (CRS).
The fundamental principle of this guide is to establish a self-validating system of analysis, where orthogonal methods are employed to build a comprehensive and trustworthy purity profile. The choice of analytical techniques is dictated by the physicochemical properties of this compound and the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) which addresses impurities in new drug substances.[2]
The Imperative of a Certified Reference Standard
A Certified Reference Standard (CRS) is a highly characterized material with a known purity, used to ensure the accuracy and traceability of analytical measurements.[3][4] It serves as the ultimate benchmark against which a test sample of this compound is compared. Reputable suppliers of CRMs, such as MilliporeSigma (formerly Sigma-Aldrich), Cerilliant, and Honeywell, provide comprehensive Certificates of Analysis (CoA) detailing the characterization methods and the certified purity value.[5][6][7] The use of a CRS is a non-negotiable prerequisite for any robust purity assessment.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-pronged analytical strategy is essential to detect and quantify a wide range of potential impurities, including process-related impurities, degradation products, and residual solvents. This guide will focus on three powerful and complementary techniques:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): A cornerstone for the separation and quantification of non-volatile and thermally labile impurities.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides an absolute measure of purity without the need for a specific reference standard for each impurity.[10][11]
The following sections will detail the experimental protocols for each technique, underpinned by the principles of analytical method validation as outlined in ICH Q2(R1).[12][13][14]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers exceptional sensitivity and selectivity for the analysis of pyrrolizidine alkaloids and their impurities.[15][16][17] The method's ability to separate complex mixtures and provide structural information on the eluted components makes it indispensable for impurity profiling.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: HPLC-MS/MS workflow for purity assessment.
Detailed HPLC-MS/MS Protocol
1. Standard and Sample Preparation:
- Certified Reference Standard (CRS) Stock Solution: Accurately weigh approximately 5 mg of the this compound CRS and dissolve it in a suitable diluent (e.g., 5% methanol in water with 0.1% formic acid) to a final concentration of 100 µg/mL.
- Test Sample Stock Solution: Prepare the test sample of this compound in the same manner as the CRS stock solution.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the CRS stock solution to concentrations ranging from 0.05 µg/mL to 10 µg/mL.
2. Chromatographic Conditions:
- HPLC System: A UHPLC system is recommended for optimal resolution.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[17][18]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over 10-15 minutes to elute compounds with varying polarities.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.
- MRM Transition for this compound: Precursor ion (Q1) -> Product ion (Q3). Specific mass transitions need to be determined by infusing a standard solution.
- Monitor for known and potential impurities with their specific MRM transitions.
- Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
4. Data Analysis and Purity Calculation:
- Integrate the peak area of this compound and all detected impurities in the chromatogram of the test sample.
- Area Normalization Method: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks (main component + all impurities) and multiplying by 100. This method assumes that all compounds have a similar response factor in the detector.
- External Standard Method: Quantify each impurity against the calibration curve of the this compound CRS. The sum of the quantified impurities is then subtracted from 100% to determine the purity of the main component. This is a more accurate approach if impurity standards are not available.
Validation of the HPLC Method
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking the sample with known amounts of impurities or the CRS at different concentration levels and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[9] It is particularly useful for detecting residual solvents from the synthesis process and volatile degradation products.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for volatile impurity analysis.
Detailed GC-MS Protocol
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound test sample into a headspace vial.
- Dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol.
- Add an internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample) at a known concentration.
2. GC-MS Conditions:
- GC System: A gas chromatograph equipped with a mass selective detector.
- Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute compounds with a wide range of boiling points.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan a mass range of m/z 40-550.
3. Data Analysis:
- Identify the eluted peaks by comparing their mass spectra with a reference library such as the NIST database.[19]
- Quantify the identified volatile impurities relative to the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a specific reference standard for each component.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Principle of qNMR for Purity Assessment
The purity of the this compound sample can be determined by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a high-purity internal standard of known concentration.
Experimental Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Detailed qNMR Protocol
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound test sample.
- Accurately weigh a similar amount of a high-purity (certified) internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
2. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Quantitative Conditions:
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation between scans.
- Pulse Angle: Use a 90° pulse.
- Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
3. Data Processing and Purity Calculation:
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal of the analyte and a signal from the internal standard.
- Calculate the purity using the following equation:[11]
Comparative Summary of Purity Assessment Data
| Analytical Technique | Parameter Measured | Information Provided | Strengths | Limitations |
| HPLC-MS/MS | Purity by area %, Impurity concentration | Separation and quantification of non-volatile impurities | High sensitivity and selectivity, structural information from MS/MS | Requires a reference standard for accurate quantification, response factors may vary |
| GC-MS | Volatile impurity concentration | Identification and quantification of residual solvents and volatile degradation products | Excellent for volatile compounds, library matching for identification | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Absolute purity (w/w %) | Direct, absolute measure of purity | Primary ratio method, does not require individual impurity standards | Lower sensitivity compared to chromatographic methods, potential for signal overlap |
Conclusion: An Integrated Approach to Ensuring Purity
The purity assessment of this compound is a critical undertaking that necessitates a multi-faceted analytical approach. No single technique can provide a complete picture of a sample's purity. By judiciously combining the strengths of HPLC-MS/MS for non-volatile impurity profiling, GC-MS for volatile impurity analysis, and qNMR for an absolute purity determination, a robust and self-validating system is established. This integrated strategy, grounded in the principles of method validation and benchmarked against a certified reference standard, provides the highest level of confidence in the quality and purity of this compound, thereby ensuring the integrity of subsequent research and development activities.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Giraudeau, P. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. 2023;28(3):1343. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014;57(22):9220-9231. Available from: [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products. 2012;75(5):883-889. Available from: [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. Available from: [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research International. 2023;35(1):62-73. Available from: [Link]
-
Determination of pyrrolizidine alkaloids (PA) in honey by SPE-LC-MS/MS. European Union Reference Laboratory for mycotoxins & plant toxins in food and feed. Available from: [Link]
-
Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods. 2023;12(4):695. Available from: [Link]
-
Quantitation Method Research for the Pyrrolizidine Alkaloids (PAs) Determination in Botanicals by HPLC-MS/MS. ResearchGate. Available from: [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods. 2023;12(15):2849. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
-
Analysis of Pyrrolizidine Alkaloids. University of Pretoria. Available from: [Link]
-
Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies. Available from: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available from: [Link]
-
High Purity Compounds. CPAChem. Available from: [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health. Available from: [Link]
-
Cerilliant. MilliporeSigma. Available from: [Link]
-
Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. ChemRxiv. Available from: [Link]
-
Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. International Journal of Scientific & Technology Research. 2020;9(2):2277-8616. Available from: [Link]
-
GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. ResearchGate. Available from: [Link]
-
Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Journal. 2018;96(3):670-683. Available from: [Link]
-
ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. Available from: [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. lcms.cz [lcms.cz]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Home - Cerilliant [cerilliant.com]
- 6. researchchemicalsconnect.com [researchchemicalsconnect.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. emerypharma.com [emerypharma.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. bfr.bund.de [bfr.bund.de]
- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 19. ijstr.org [ijstr.org]
Safety Operating Guide
Navigating the Disposal of Hexahydropyrrolizin-1-one: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of Hexahydropyrrolizin-1-one (CAS: 14174-83-5), a heterocyclic ketone. Given its chemical structure and relation to the broader class of pyrrolizidine alkaloids (PAs), this compound requires meticulous management to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Understanding the Hazard: Why Special Disposal is Critical
This compound is classified with several key hazard statements that dictate its handling and disposal protocols. While a comprehensive toxicological profile is not fully established, the available data necessitates a cautious approach.
Known Hazards of this compound: [1]
-
Harmful if swallowed (Acute Toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Beyond the specific data for this compound, its structural similarity to pyrrolizidine alkaloids (PAs) warrants additional concern. PAs are a well-documented class of natural toxins known for their potential hepatotoxicity (liver damage), mutagenicity, and carcinogenicity.[2][3][4][5] Chronic exposure to even low levels of certain PAs can pose significant health risks.[5] Therefore, treating this compound with a high degree of caution is a critical aspect of laboratory safety. Under no circumstances should this compound or its contaminated materials be disposed of via standard drains or general waste.
| Hazard Classification | GHS Hazard Statement | Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Waste must be securely contained to prevent accidental exposure. |
| Skin Irritation | H315: Causes skin irritation | Avoid skin contact. Wear appropriate chemical-resistant gloves and a lab coat. All contaminated PPE is hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or goggles. Waste containers should be handled carefully to avoid splashes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid generating dusts or aerosols. |
| Potential PA-class Toxicity | Not formally classified | Due to structural alerts, assume potential for long-term toxicity. Minimize all routes of exposure and ensure waste is fully sequestered. |
Core Disposal Protocol: Segregation and Collection
The primary and required method for disposing of this compound and its associated waste is through your institution's hazardous waste management program. This involves careful segregation, labeling, and packaging.
Step 1: Immediate Segregation
At the point of generation, all materials contaminated with this compound must be segregated as toxic chemical waste. This includes:
-
Neat (pure) compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels)
-
Contaminated Personal Protective Equipment (PPE) (e.g., gloves, disposable sleeves)
-
Rinsate from cleaning contaminated glassware
Step 2: Use of Designated Waste Containers
-
Solid Waste: Collect contaminated solids in a dedicated, leak-proof container lined with a heavy-duty plastic bag. The container must have a secure, tight-fitting lid.
-
Liquid Waste: Collect liquid waste in a dedicated, chemically compatible, and shatter-resistant container (plastic is often preferred over glass to minimize breakage risk).[6] Ensure the container cap is secure and provides a complete seal.
-
Never mix this waste stream with other chemical wastes (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Proper Labeling
All waste containers must be labeled immediately with a hazardous waste tag. While specific tag requirements vary by institution, they must comply with Environmental Protection Agency (EPA) and local regulations.[7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with concentrations.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The Principal Investigator's name and lab location.
Step 4: Storage and Pickup
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in secondary containment to capture any potential leaks. Contact your institution's EHS office to schedule a waste pickup.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a volatile solution outside of a fume hood, evacuate the lab and contact your EHS emergency line.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill pad). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials using spark-proof tools. Place all materials into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described in Section 2 and arrange for disposal.
Optional Pre-Treatment: Alkaline Hydrolysis
For laboratories equipped and trained for chemical neutralization, an optional pre-treatment step can be considered to degrade the pyrrolizidine structure before collection by hazardous waste personnel. Research has shown that pyrrolizidine alkaloids are susceptible to degradation under alkaline conditions. This procedure should only be performed by trained personnel in a controlled laboratory setting, and the resulting neutralized solution must still be disposed of as hazardous waste.
Disclaimer: This is an optional procedure and does not replace the requirement for hazardous waste disposal. Always consult with your institution's EHS department before attempting any chemical neutralization of a hazardous waste stream.
Principle of the Method
Alkaline hydrolysis can break the ester or other labile bonds within the pyrrolizidine structure, reducing its inherent toxicity. The process involves treating the waste solution with a strong base under controlled conditions.
Step-by-Step Laboratory Protocol
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, goggles, chemical-resistant gloves).
-
Dilution: If working with a concentrated solution of this compound, dilute it with a compatible solvent (e.g., water or an alcohol) to improve reaction control.
-
Basification: Slowly add a 1 M to 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste solution while stirring.
-
Monitoring: Monitor the pH of the solution. The target pH should be >12.
-
Reaction: Loosely cap the container (to prevent pressure buildup) and allow the mixture to stir at room temperature for at least 24 hours. Gentle heating (e.g., to 40-50°C) can accelerate the hydrolysis but must be done with extreme care to avoid boiling or aerosol generation.
-
Neutralization: After the reaction period, slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl). This step can generate heat, so proceed with caution.
-
Disposal: The final, neutralized solution must be collected in a properly labeled hazardous waste container for disposal. Although the primary hazardous compound has been degraded, the resulting solution is still a chemical waste product and cannot be poured down the drain.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
-
2a biotech. This compound Product Detail. Available at: [Link]
- Srinivas, C., Venkatesh, K. A., Wattal, P. K., & Koley, S. Alkaline Hydrolysis Process for Treatment and Disposal of Purex Solvent Waste.
-
Kowalczyk, E., Kwiatek, K., & Bocian, S. (2023). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Molecules, 28(14), 5543. Available at: [Link]
-
European Medicines Agency. (2014). Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs). EMA/HMPC/893108/2011 Rev. 1. Available at: [Link]
-
Malsparo. Alkaline hydrolysis of Medical Waste. Available at: [Link]
-
ResearchGate. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Available at: [Link]
-
University of Maryland Environmental Health and Safety. Hazardous Waste: EPA U-List Chemicals. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Environmental Protection Agency. Waste Code - F Codes. Available at: [Link]
-
K-State Research Exchange. Carcass Disposal: A Comprehensive Review - Alkaline Hydrolysis. Available at: [Link]
-
ResearchGate. (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Available at: [Link]
-
ACT Team. (2023). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Available at: [Link]
-
Ferreira-Sá, D., et al. (2020). A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer's Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin. Molecules, 25(9), 2226. Available at: [Link]
Sources
- 1. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Pyrrolizidine alkaloids - an “urgent public health concern”? | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. actenviro.com [actenviro.com]
Personal protective equipment for handling Hexahydropyrrolizin-1-one
As a Senior Application Scientist, I recognize the imperative for meticulous safety protocols when handling novel or sparsely documented chemical compounds. This guide provides a comprehensive framework for the safe handling of Hexahydropyrrolizin-1-one, focusing on personal protective equipment (PPE), operational procedures, and disposal. Given the limited specific toxicological data for this compound, our recommendations are rooted in the precautionary principle, drawing from data on structurally similar heterocyclic amines and pyrrolizidine alkaloids, and adhering to established occupational safety standards.
Hazard Assessment of this compound
Assumed Hazard Profile: Based on available data for similar compounds, this compound should be presumed to be:
-
Destructive to mucous membranes and upper respiratory tract tissues. [5]
The parent chemical family, pyrrolizidine alkaloids (PAs), are known for potential hepatotoxicity (liver damage) after metabolic activation.[6] Although this compound is a saturated derivative and may possess different toxicological properties, the potential for long-term, cumulative effects cannot be dismissed without explicit data.[6] Therefore, minimizing exposure is the primary goal.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with more effective control measures. The widely accepted "Hierarchy of Controls" model prioritizes strategies to eliminate or minimize hazards at their source.
Caption: Hierarchy of Controls applied to handling this compound.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE.
| Protection Type | Required Equipment | Rationale and Key Considerations |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. | Protects against splashes and potential vapors.[1][3][7] Safety glasses are insufficient. Face shields must always be paired with goggles.[8] |
| Hand Protection | Double-gloving with compatible gloves (e.g., nitrile). | Provides a barrier against skin contact.[1][7] Double-gloving is recommended for handling highly toxic or uncharacterized compounds. Check manufacturer-specific glove compatibility charts. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. A chemically resistant apron may be required for larger quantities. | Protects skin and personal clothing from contamination.[1][5] Contaminated lab coats should be professionally laundered and not taken home. |
| Respiratory Protection | Not typically required when all work is performed within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation exposure.[7] If work outside a hood is unavoidable, a comprehensive respiratory protection program compliant with OSHA standards is mandatory.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, well-defined Standard Operating Procedure (SOP) is critical for minimizing risk.
A. Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Place the chemical container, solvents, glassware, and waste containers inside the fume hood before starting work.
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the compound will be handled.
-
Review Emergency Procedures: Confirm the location and functionality of the nearest safety shower and eyewash station.
B. Handling Protocol (Inside a Chemical Fume Hood):
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, inner gloves, outer gloves, goggles/face shield).
-
Weighing: If weighing the solid, perform this task in a ventilated balance enclosure or within the fume hood. Use disposable weigh boats.
-
Dissolving/Dispensing: Add solvents slowly to the solid to avoid splashing. Keep the container opening pointed away from your breathing zone.
-
Post-Handling: After the procedure, decontaminate all surfaces within the fume hood. Wipe down the exterior of all containers before removing them from the hood.
-
Doff PPE: Remove PPE carefully in the reverse order of donning to prevent self-contamination. Dispose of gloves and any other disposable items in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[1]
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.[10][11]
A. Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any un-rinsed solid compound should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. As this is a non-halogenated nitrogenous organic compound, it should be segregated accordingly.[12] Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[10]
B. Waste Container Management:
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., Toxic, Irritant).[10]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] Containers must be kept closed at all times except when adding waste.
-
Disposal Request: Once a container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.
Disclaimer: This guide is intended for informational purposes and is based on the best available data for analogous compounds. A site-specific risk assessment should be conducted for all procedures involving this compound. Always consult your institution's EHS department for specific guidance and regulatory requirements.
References
-
PubChem. Hexahydro-pyrrolizin-1-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
International Programme on Chemical Safety. (1995). Health and Safety Guide No. 26: Pyrrolizidine Alkaloids. World Health Organization. [Link]
-
Angene Chemical. (2025). (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one Safety Data Sheet. [Link]
-
University of New Mexico. Chemical Safety Guidelines. Environmental Health & Safety. [Link]
-
American Chemistry Council. Personal Protective Equipment. [Link]
-
World Health Organization. (1989). Pyrrolizidine alkaloids (HSG 26, 1989). INCHEM. [Link]
-
Food Supplements Europe. Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. [Link]
-
FoodChain ID. (2020). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1, Chemical Protective Clothing. [Link]
-
The Centre for Food Safety. Pyrrolizidine Alkaloids in Food. Food and Environmental Hygiene Department. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste. Environmental Health & Safety. [Link]
-
Columbia University. Policy on Drain Disposal of Chemicals. Research - Environmental Health & Safety. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. twu.edu [twu.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
